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  • Product: N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine
  • CAS: 1446506-78-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic strategies for preparing N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diam...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, a molecule with applications in materials science and potential for further exploration in medicinal chemistry. The 1,3,5-triazine scaffold is a cornerstone in the development of a wide array of functional molecules, from pharmaceuticals to polymers. This document delves into the primary synthetic pathways, offering mechanistic insights, detailed experimental protocols, and a comparative analysis of the methodologies. The guide is structured to provide both a theoretical foundation and practical, actionable laboratory procedures for researchers and drug development professionals.

Introduction: The Versatile 1,3,5-Triazine Core

The 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, is a privileged scaffold in chemical synthesis. Its unique electronic properties and the ability to be functionalized at three positions have led to its incorporation into a multitude of biologically active compounds and advanced materials. Several 1,3,5-triazine-based agents have been developed for the treatment of various cancers, including tretamine, altretamine, and the recently approved enasidenib.[1] Beyond medicine, triazine derivatives are integral to the agrochemical industry and serve as building blocks for durable polymers and high-performance lubricants.[2][3]

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is a specific derivative that has found utility as a high-performance lubricant additive, functioning as an anti-wear and extreme pressure agent.[3] The strategic placement of isopropyl and phenyl groups on the triazine core offers a unique combination of steric and electronic features, making its synthesis a topic of interest for both industrial and academic researchers. This guide will explore the most logical and efficient pathways to construct this molecule, grounded in established principles of heterocyclic chemistry.

Strategic Analysis of Synthetic Pathways

The synthesis of asymmetrically substituted 2,4-diamino-1,3,5-triazines like the target molecule can be approached through several strategic disconnections. The two most prominent and versatile methods involve either a step-wise substitution on a pre-formed triazine ring or the construction of the ring from acyclic precursors.

Strategy 1: Sequential Nucleophilic Aromatic Substitution (SNAr) of Cyanuric Chloride

This is a classical and highly reliable method for the synthesis of substituted 1,3,5-triazines.[4][5] The process begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and inexpensive starting material. The three chlorine atoms on the triazine ring exhibit differential reactivity, which can be exploited to achieve selective substitution by controlling the reaction temperature.

Mechanistic Rationale: The high reactivity of the chlorine atoms is due to the electron-withdrawing nature of the nitrogen atoms in the triazine ring, which makes the carbon atoms highly electrophilic. The first substitution occurs at low temperatures (0-5 °C), the second at room temperature, and the third typically requires elevated temperatures. This temperature-dependent reactivity allows for the sequential introduction of different nucleophiles. For the target molecule, this would involve the reaction with aniline and isopropylamine.

Proposed Synthetic Scheme:

SNAr_Pathway Cyanuric_Chloride Cyanuric Chloride Intermediate_1 6-Chloro-N2,N4-diphenyl- 1,3,5-triazine-2,4-diamine Cyanuric_Chloride->Intermediate_1 Aniline (2 eq) Base, 0-25 °C Target_Molecule N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine Intermediate_1->Target_Molecule Isopropylamine Base, Reflux

Caption: Sequential SNAr pathway for the synthesis of the target molecule.

Advantages:

  • Reliability and Versatility: This is a well-established and predictable method.

  • Readily Available Starting Materials: Cyanuric chloride and the required amines are common laboratory reagents.

Disadvantages:

  • Potential for Byproducts: Over-reaction or incomplete reaction can lead to mixtures of products, necessitating careful control of stoichiometry and temperature.

  • Harsh Conditions for Final Step: The final substitution may require high temperatures.

Strategy 2: Ring Construction from Biguanide Precursors

An alternative and often more convergent approach involves the construction of the triazine ring from acyclic precursors. A common method is the condensation of a substituted biguanide with an appropriate cyclizing agent, such as an ester or acyl chloride.[6] This strategy is particularly useful for installing the phenyl group at the C6 position.

Mechanistic Rationale: The synthesis first involves the formation of an appropriate biguanide intermediate. For the target molecule, N-isopropyl-N'-phenylbiguanide would be a key intermediate. This biguanide can then undergo a condensation-cyclization reaction with a benzoyl derivative (e.g., ethyl benzoate or benzoyl chloride) in the presence of a base. The base facilitates the nucleophilic attack of the biguanide onto the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the aromatic triazine ring.

Proposed Synthetic Scheme:

Biguanide_Pathway cluster_0 Step 1: Biguanide Formation cluster_1 Step 2: Triazine Ring Formation cluster_2 Alternative: Multi-component Reaction Aniline Aniline Phenylbiguanide Phenylbiguanide Aniline->Phenylbiguanide HCl, Heat Dicyandiamide Dicyandiamide Dicyandiamide->Phenylbiguanide Phenylbiguanide_2 Phenylbiguanide Intermediate_Triazine N4-Phenyl-6-phenyl- 1,3,5-triazine-2,4-diamine Phenylbiguanide_2->Intermediate_Triazine NaOEt, EtOH, Reflux Ethyl_Benzoate Ethyl Benzoate Ethyl_Benzoate->Intermediate_Triazine Cyanoguanidine Cyanoguanidine Target_Molecule_MCR N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine Cyanoguanidine->Target_Molecule_MCR Microwave Acid Catalyst Benzaldehyde Benzaldehyde Benzaldehyde->Target_Molecule_MCR Aniline_Isopropylamine Aniline & Isopropylamine Aniline_Isopropylamine->Target_Molecule_MCR

Caption: Biguanide-based and multi-component pathways to construct the triazine ring.

A more modern and efficient variation of this strategy is the one-pot, three-component microwave-assisted synthesis.[1][7] This involves the reaction of cyanoguanidine, an aldehyde (benzaldehyde), and an amine (a mixture of aniline and isopropylamine) in the presence of an acid catalyst. This approach offers significant advantages in terms of reaction time and operational simplicity.

Advantages:

  • Convergence and Efficiency: One-pot procedures can significantly reduce the number of synthetic steps and purification procedures.[8]

  • Green Chemistry: Microwave-assisted syntheses often lead to shorter reaction times, reduced solvent usage, and higher yields.[9]

Disadvantages:

  • Substrate Scope: The success of multi-component reactions can be sensitive to the specific substrates used.

  • Control of Selectivity: In a multi-component reaction with two different amines, achieving selective placement on the triazine ring can be challenging and may lead to a mixture of products.

Detailed Experimental Protocols

The following protocols are proposed methodologies adapted from established procedures for the synthesis of analogous 2,4-diamino-1,3,5-triazines.[5][6]

Protocol for Strategy 1: Sequential SNAr

Step 1: Synthesis of 6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine

  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add cyanuric chloride (1.84 g, 10 mmol) and acetone (50 mL). Cool the suspension to 0-5 °C in an ice bath.

  • First Nucleophilic Addition: Dissolve aniline (1.86 g, 20 mmol) in acetone (20 mL). Add this solution dropwise to the cyanuric chloride suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Neutralization and Reaction Progression: Simultaneously, add an aqueous solution of sodium bicarbonate (1.68 g, 20 mmol in 20 mL water) dropwise to neutralize the HCl formed during the reaction. After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Isolation: Filter the resulting white precipitate, wash thoroughly with cold water, and then with a small amount of cold acetone. Dry the solid under vacuum to yield the dichlorotriazine intermediate. For the second substitution, the reaction mixture is typically not isolated but carried forward. After stirring at room temperature, the product, 6-chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine, precipitates.

  • Workup: Filter the precipitate, wash with water and then with diethyl ether to remove any unreacted aniline. Dry under vacuum.

Step 2: Synthesis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

  • Setup: In a round-bottom flask fitted with a reflux condenser, suspend the product from Step 1 (e.g., 15.5 mmol) in a suitable high-boiling solvent such as dioxane or N-methyl-2-pyrrolidone (NMP) (100 mL).

  • Second Nucleophilic Addition: Add isopropylamine (1.36 g, 23.2 mmol, 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 g, 23.2 mmol, 1.5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 100-120 °C) and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Protocol for Strategy 2: One-Pot, Microwave-Assisted Synthesis
  • Reagent Mixture: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine cyanoguanidine (0.84 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), aniline (0.93 g, 10 mmol), and isopropylamine (0.59 g, 10 mmol).

  • Solvent and Catalyst: Add 5 mL of a suitable solvent such as 2-propanol or N,N-dimethylformamide (DMF). Add concentrated hydrochloric acid (0.5 mL) as a catalyst.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 30-60 minutes.

  • Workup: After cooling, add an aqueous solution of sodium hydroxide (2 M) to the reaction mixture until it is basic (pH ~10-11). This will precipitate the crude product.

  • Isolation and Purification: Filter the precipitate, wash extensively with water, and dry. This method will likely produce a mixture of products due to the two different amines. The desired product, N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, will need to be isolated from other variants (e.g., N2,N4-diisopropyl-6-phenyl-, N2,N4,6-triphenyl-, etc.) by column chromatography.

Characterization and Purity Assessment

To confirm the successful synthesis and purity of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, a combination of spectroscopic and chromatographic techniques is essential.

Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the isopropyl group (a doublet for the methyls and a septet for the CH), aromatic protons of the two phenyl rings, and N-H protons.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the triazine ring carbons (typically in the 160-170 ppm range), aromatic carbons, and the aliphatic carbons of the isopropyl group.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₈H₂₀N₆.
FT-IR Spectroscopy Identification of functional groups.Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=N stretching of the triazine ring (around 1500-1600 cm⁻¹), and aromatic C-H stretching.
HPLC Purity assessment.A single major peak under optimized conditions, indicating the purity of the compound.
Melting Point Physical characterization and purity indicator.A sharp and defined melting range for a pure crystalline solid.

Conclusion and Future Outlook

The synthesis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine can be effectively achieved through established synthetic methodologies for substituted 1,3,5-triazines. The sequential nucleophilic substitution of cyanuric chloride offers a controlled and predictable route, while modern microwave-assisted multi-component reactions present a more rapid and convergent, albeit potentially less selective, alternative. The choice of synthetic strategy will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity.

Given the biological significance of the 1,3,5-triazine scaffold, further investigation into the pharmacological properties of this molecule and its analogues is warranted. Its known application as a lubricant additive demonstrates its stability and performance under demanding conditions, properties that are also desirable in drug candidates. Future work could focus on creating a library of related compounds to explore structure-activity relationships in areas such as kinase inhibition or antimalarial activity, where triazine derivatives have previously shown promise.[6][10]

References

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PubMed Central. Available at: [Link]

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and - International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

  • Synthesis of 2,4-diamino-1,3,5-triazines via MCR - ResearchGate. Available at: [Link]

  • Synthesis of 1,3,5-triazines - Organic Chemistry Portal. Available at: [Link]

  • New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - NIH. Available at: [Link]

  • Reaction conditions for synthesis of a cyclization-blocked proguanil (tBuPG - ResearchGate. Available at: [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite | ACS Omega. Available at: [Link]

  • Synthesis of impurities of proguanil hydrochloride, an antimalarial drug - Der Pharma Chemica. Available at: [Link]

  • CA2475432C - 2,4,6-triamino-1,3,5-triazine derivative - Google Patents.
  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - NIH. Available at: [Link]

  • N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine - MySkinRecipes. Available at: [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Available at: [Link]

  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126) - ResearchGate. Available at: [Link]

  • CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC - NIH. Available at: [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available at: [Link]

Sources

Exploratory

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine chemical properties

An In-depth Technical Guide to the Chemical Properties of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine Introduction: The Prominence of the 1,3,5-Triazine Scaffold The 1,3,5-triazine ring system, a six-membered h...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

Introduction: The Prominence of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system, a six-membered heterocycle with alternating carbon and nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry and material science. Its planar, aromatic structure and the ability to be substituted at three distinct positions (C2, C4, C6) allow for the creation of vast and diverse chemical libraries. This structural versatility has led to the development of numerous compounds with significant biological activities, including several approved anticancer drugs.[1] This guide provides a comprehensive technical overview of a specific, asymmetrically substituted derivative, N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (CAS 1446506-78-0), focusing on its chemical properties, synthesis, and applications for researchers in drug development.

Molecular Structure and Physicochemical Properties

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is an aromatic heterocycle featuring a central 1,3,5-triazine core. The key substitutions are a phenyl group at the C6 position, a phenylamino group at the C4 position, and an isopropylamino group at the C2 position. This specific arrangement of a C-C bonded aryl group and two distinct N-substituted amino groups confers a unique combination of stability, solubility, and biological activity.

The confirmed physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1446506-78-0[2]
Molecular Formula C₁₈H₁₉N₅[2]
Molecular Weight 305.38 g/mol [2]
Appearance Solid Powder[2]
Purity ≥98%[2]
Solubility Soluble in DMSO (up to 50 mM)[2]
Melting Point Not specified; related diamino-phenyl-triazines melt >210°C[3]

Synthesis and Mechanistic Considerations

The synthesis of asymmetrically trisubstituted triazines requires a carefully controlled, stepwise approach. The most versatile and established method relies on the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the reactivity of the chlorine atoms is modulated by temperature.[4] To install the C6-phenyl and two different amino substituents of the target molecule, a combination of an organometallic reaction followed by two distinct amination steps is the most logical pathway.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step, one-pot or sequential process starting from cyanuric chloride.

G cluster_0 Step 1: Phenyl Group Installation (C-C Coupling) cluster_1 Step 2: First Amination (Aniline) cluster_2 Step 3: Second Amination (Isopropylamine) CC Cyanuric Chloride (Trichloro-1,3,5-triazine) DPT 2,4-Dichloro-6-phenyl-1,3,5-triazine CC->DPT  THF, ~0°C Grignard Phenylmagnesium Bromide (PhMgBr) Grignard->DPT Aniline Aniline CAT N4-Phenyl-2-chloro-6-phenyl-1,3,5-triazin-2-amine Aniline->CAT  Acetone/Water, Base (e.g., NaHCO₃), RT DPT_ref->CAT IPA Isopropylamine Target N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine IPA->Target  Dioxane, Reflux (>80°C) CAT_ref->Target

Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of 2,4-Dichloro-6-phenyl-1,3,5-triazine.

    • Dissolve cyanuric chloride in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C under an inert atmosphere (e.g., Nitrogen).

    • Add a solution of Phenylmagnesium bromide in THF dropwise, maintaining the temperature below 5°C. The Grignard reagent selectively replaces one chlorine atom due to the low temperature.

    • Stir for 2-4 hours at 0°C, then quench the reaction carefully with saturated ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the dichlorophenyltriazine intermediate.

  • Step 2: Synthesis of N4-Phenyl-2-chloro-6-phenyl-1,3,5-triazin-2-amine.

    • Dissolve the intermediate from Step 1 in a solvent such as acetone.

    • Add an aqueous solution of sodium bicarbonate, followed by the dropwise addition of aniline at room temperature. The second chlorine is more resistant to substitution, requiring a slightly higher temperature than the first, making room temperature ideal for monosubstitution with an amine.

    • Stir the reaction for 12-24 hours at room temperature. The product will often precipitate from the solution.

    • Filter the solid, wash with water and a non-polar solvent (e.g., hexane) to remove impurities, and dry under vacuum.

  • Step 3: Synthesis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine.

    • Suspend the monochloro-intermediate from Step 2 in a high-boiling point solvent like dioxane.

    • Add an excess of isopropylamine. The final chlorine atom is the least reactive and requires elevated temperatures (reflux) for substitution.

    • Heat the mixture to reflux (approximately 100°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

    • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the final compound.

Spectroscopic and Analytical Characterization

While full spectra are proprietary, the structural features of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine allow for the confident prediction of its key spectroscopic signatures.[5]

Analysis MethodExpected Observations
¹H NMR Isopropyl Group: A septet (~4.2-4.5 ppm) for the CH proton and a doublet (~1.2-1.3 ppm) for the two CH₃ groups. Aromatic Protons: A series of multiplets between ~7.0-8.2 ppm corresponding to the two distinct phenyl rings. Amine Protons (N-H): Two broad singlets, which may be exchangeable with D₂O, in the range of ~6.5-9.5 ppm.
¹³C NMR Triazine Ring Carbons: Three distinct signals in the highly deshielded region of ~165-175 ppm. Aromatic Carbons: Multiple signals between ~120-140 ppm. Isopropyl Carbons: Signals around ~45 ppm (CH) and ~22 ppm (CH₃).
IR Spectroscopy N-H Stretch: Medium to sharp bands in the 3200-3400 cm⁻¹ region. Aromatic C-H Stretch: Bands just above 3000 cm⁻¹. C=N and C=C Stretch (Ring): Strong, sharp absorptions in the 1400-1600 cm⁻¹ region, characteristic of the triazine and phenyl rings.
Mass Spectrometry Molecular Ion (M⁺): A prominent peak at m/z = 305.1695 (calculated for C₁₈H₁₉N₅). Fragmentation would likely involve the loss of the isopropyl group and cleavage of the phenyl rings.

Applications and Biological Significance

The unique substitution pattern of this molecule makes it a highly specific agent in drug discovery and a functional component in material science.

A. Potent and Selective Inhibitor of Mutant Isocitrate Dehydrogenase 2 (IDH2)

The primary and most significant application of this compound, also known as IDH2-C100 , is as a potent and selective inhibitor of cancer-associated mutants of the enzyme Isocitrate Dehydrogenase 2 (IDH2).[2]

  • Mechanism of Action: In certain cancers, such as acute myeloid leukemia (AML), IDH2 acquires a neomorphic (new function) mutation (e.g., R140Q or R172K). This mutant enzyme no longer performs its normal function but instead converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG disrupt normal cellular differentiation and promote tumorigenesis. IDH2-C100 selectively binds to and inhibits these mutant forms of IDH2, reducing 2-HG production and allowing cancer cells to differentiate and mature, thereby halting cancer progression.[2]

  • Potency: The compound exhibits exceptional in-vitro potency, inhibiting mutant IDH2 R140Q and R172K with an IC₅₀ value of less than 0.1 µM.[2]

G cluster_0 Normal Cell Metabolism cluster_1 IDH2-Mutant Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH2 Cellular Differentiation Cellular Differentiation aKG->Cellular Differentiation aKG_mut aKG_mut TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG Mutant IDH2 (R140Q/R172K) Block Block TwoHG->Block Blocks Histone Demethylation Differentiation Arrest\n& Tumorigenesis Differentiation Arrest & Tumorigenesis Block->Differentiation Arrest\n& Tumorigenesis Inhibitor N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine Inhibitor->Mutant_IDH2_ref Inhibits

Sources

Foundational

Unraveling the Putative Mechanism of Action of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine: A Technical Guide for Researchers

Abstract N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is a synthetic compound built upon the versatile 1,3,5-triazine core. While direct experimental data on this specific molecule is not extensively available i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is a synthetic compound built upon the versatile 1,3,5-triazine core. While direct experimental data on this specific molecule is not extensively available in public literature, its structural features—a diamino-substituted triazine ring functionalized with isopropyl and phenyl groups—allow for the formulation of evidence-based hypotheses regarding its mechanism of action. The 1,3,5-triazine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[1] This technical guide provides an in-depth analysis of the putative mechanisms of action for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, drawing upon established knowledge of structurally related compounds. We will explore potential interactions with key cellular pathways implicated in oncology, infectious diseases, and metabolic disorders. Furthermore, this document outlines detailed experimental protocols to systematically investigate these hypotheses, offering a practical framework for researchers in drug discovery and development.

Part 1: The 1,3,5-Triazine Scaffold: Synthesis and Significance

The 1,3,5-triazine ring is a symmetrical six-membered heterocycle that provides a rigid and versatile framework for the strategic placement of various functional groups at its 2, 4, and 6 positions. This structural modularity has made it a cornerstone in the development of therapeutic agents with diverse activities, including antimalarial, anticancer, and antidiabetic properties.[2][3][4]

General Synthesis Pathway

The synthesis of substituted 1,3,5-triazines, including the title compound, typically commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on cyanuric chloride exhibit differential reactivity to nucleophilic substitution, which can be precisely controlled by adjusting the reaction temperature. This allows for a stepwise and regioselective introduction of different substituents.[1] The synthesis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine would likely follow a sequential substitution protocol as outlined below.

G cluster_synthesis General Synthesis Workflow start Cyanuric Chloride step1 Step 1: Nucleophilic Substitution (e.g., Isopropylamine) Temp: ~0°C start->step1 intermediate1 2-Chloro-4,6-disubstituted-1,3,5-triazine step1->intermediate1 Intermediate A step2 Step 2: Nucleophilic Substitution (e.g., Aniline) Temp: Room Temperature intermediate1->step2 intermediate2 2,4-Disubstituted-6-chloro-1,3,5-triazine step2->intermediate2 Intermediate B step3 Step 3: Nucleophilic Substitution (e.g., Aniline) Temp: Elevated intermediate2->step3 product N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine step3->product

Caption: General synthetic workflow for substituted 1,3,5-triazines.

Part 2: Hypothesized Mechanisms of Action and Potential Therapeutic Targets

Based on the extensive literature on 1,3,5-triazine derivatives, we can propose several putative mechanisms of action for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine.

Hypothesis 1: Inhibition of Dihydrofolate Reductase (DHFR)

A prominent and well-established mechanism for diaminotriazine compounds is the inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the regeneration of tetrahydrofolate from dihydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids.[2] Inhibition of DHFR disrupts DNA replication and cell proliferation, making it an effective target for antimalarial and anticancer therapies.[2][5]

The antimalarial drug proguanil is a biguanide that is metabolized in the liver to its active form, cycloguanil, a 1,3,5-triazine derivative.[2] Cycloguanil is a potent inhibitor of the Plasmodium falciparum DHFR enzyme.[2][5] The structural similarity of the diaminotriazine core in the title compound to cycloguanil suggests that it could potentially bind to the active site of DHFR. The N-isopropyl and N-diphenyl groups would occupy hydrophobic pockets within the enzyme, potentially conferring high affinity and selectivity.

G cluster_dhfr DHFR Inhibition Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotides DHFR->THF Compound N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine Compound->DHFR Inhibits DNA DNA Replication & Repair Nucleotides->DNA

Caption: Inhibition of the DHFR pathway disrupts DNA synthesis.

Proguanil also exhibits a synergistic effect with the drug atovaquone, where it enhances the collapse of the mitochondrial membrane potential in malaria parasites, independent of its DHFR-inhibiting metabolite.[6][7] This suggests that the parent triazine-like structure might have direct effects on mitochondrial function.

Hypothesis 2: Dual Inhibition of the PI3K/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several studies have identified 1,3,5-triazine derivatives as potent inhibitors of PI3K and/or mTOR.[3][8]

A 2021 study described novel 1,3,5-triazine derivatives as potent dual inhibitors of PI3K and mTOR in cervical cancer models.[3] The lead compound in that study induced cell cycle arrest in the G1 phase, promoted apoptosis, and reduced tumor volume in xenograft models.[3] The N-diphenyl substitution in the title compound could facilitate π-π stacking interactions within the ATP-binding pocket of these kinases, a common feature of kinase inhibitors.

G cluster_pi3k PI3K/mTOR Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Compound N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine Compound->PI3K Inhibits Compound->mTOR Inhibits

Caption: Putative dual inhibition of the PI3K/mTOR signaling pathway.

Hypothesis 3: Inhibition of Other Therapeutic Targets

The versatility of the 1,3,5-triazine scaffold has led to its exploration as an inhibitor for a wide range of other enzymes:

  • Acetylcholinesterase (AChE) and β-secretase (BACE1): Derivatives have been synthesized as potential treatments for Alzheimer's disease by targeting these key enzymes.[9][10]

  • Dipeptidyl Peptidase-4 (DPP-4): Imeglimin-inspired 1,3,5-triazines have been identified as potent and selective DPP-4 inhibitors for the treatment of diabetes.[4]

  • Isocitrate Dehydrogenase 2 (IDH2) Mutants: Specific N,6-bis(aryl)-1,3,5-triazine-2,4-diamine compounds are known to inhibit IDH2 mutants, which are implicated in certain cancers.[11]

Part 3: Experimental Workflows for Mechanism Elucidation

To validate the aforementioned hypotheses, a systematic, multi-tiered experimental approach is required. The following protocols provide a robust framework for elucidating the mechanism of action.

Workflow 1: Target Identification and Validation

This workflow aims to identify direct binding partners of the compound and confirm enzymatic inhibition.

G cluster_workflow1 Experimental Workflow: Target Identification start Compound Synthesis & Purification d_sf Differential Scanning Fluorimetry (DSF) (Thermal Shift Assay) start->d_sf Screen against protein library enz_assay In Vitro Enzymatic Assays (e.g., DHFR, PI3K, mTOR) d_sf->enz_assay Validate hits ic50 Determine IC50 & Ki values enz_assay->ic50 conclusion Confirmed Target(s) & Inhibitory Potency ic50->conclusion

Caption: Workflow for identifying and validating molecular targets.

Protocol 1: Differential Scanning Fluorimetry (DSF)

  • Objective: To identify direct protein targets by measuring changes in protein thermal stability upon compound binding.

  • Materials: Purified candidate proteins (e.g., DHFR, PI3Kα), SYPRO Orange dye, qPCR instrument with melt curve capability.

  • Method:

    • Prepare a reaction mix containing the protein of interest, SYPRO Orange dye, and buffer.

    • Aliquot the mix into a 96-well PCR plate.

    • Add N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine across a range of concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control.

    • Seal the plate and place it in the qPCR instrument.

    • Run a melt curve experiment, increasing the temperature from 25°C to 95°C with fluorescence readings at each increment.

    • Analysis: A positive hit is identified by a significant increase in the melting temperature (Tm) of the protein in the presence of the compound compared to the DMSO control.

Protocol 2: In Vitro Kinase Assay (Example: PI3Kα)

  • Objective: To quantify the inhibitory activity of the compound against a specific enzyme.

  • Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).

  • Method:

    • Serially dilute the compound in DMSO.

    • In a 384-well plate, add the compound, PI3Kα enzyme, and PIP2 substrate.

    • Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Measure luminescence using a plate reader.

    • Analysis: Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Related Compound Target Enzyme Reported IC50 Reference
Compound 6h PI3KαSignificant Inhibition[3]
Compound A AChE0.051 µM[9]
Compound 4a BACE111.09 µM[9]
Compound 8c DPP-4Potent Inhibition[4]
Table 1: Inhibitory concentrations of structurally related 1,3,5-triazine derivatives against various enzymes.
Workflow 2: Cellular Activity Assessment

This workflow assesses the compound's effect on cellular processes in relevant disease models.

Protocol 3: Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic or cytostatic effect of the compound on cancer cell lines (e.g., HeLa, MCF-7) or parasites.

  • Materials: Relevant cell line, culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer.

  • Method:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the compound for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: Western Blotting for Pathway Analysis

  • Objective: To investigate the compound's effect on the phosphorylation status of key proteins within a signaling pathway (e.g., PI3K/mTOR).

  • Materials: Treated cell lysates, SDS-PAGE gels, transfer apparatus, primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR), HRP-conjugated secondary antibodies, chemiluminescence substrate.

  • Method:

    • Treat cells with the compound at various concentrations and time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight.

    • Wash and incubate with secondary antibodies.

    • Apply chemiluminescence substrate and image the blot.

    • Analysis: A decrease in the ratio of phosphorylated protein to total protein (e.g., p-Akt/Akt) indicates inhibition of the upstream kinase.

Conclusion

While N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine remains a molecule with an uncharacterized specific mechanism of action, its chemical architecture strongly suggests potential as a modulator of key enzymatic targets in medicine. The hypotheses presented herein—DHFR inhibition, dual PI3K/mTOR pathway modulation, and interaction with other clinically relevant enzymes—are grounded in extensive precedent from the field of medicinal chemistry. The provided experimental workflows offer a clear and systematic path for researchers to rigorously test these hypotheses. The elucidation of its precise molecular interactions will be a critical step in determining the therapeutic potential of this and related compounds, contributing to the ongoing story of the 1,3,5-triazine scaffold as a source of novel therapeutic agents.

References

  • The 1,3,5-Triazine Core: A Scaffolding for Innovation in Drug Discovery. Benchchem. (URL: )
  • What is the mechanism of Proguanil Hydrochloride?. Patsnap Synapse. (URL: [Link])

  • Revisiting the mode of action of the antimalarial proguanil using the yeast model. PubMed. (URL: [Link])

  • 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules. (URL: [Link])

  • Atovaquone/proguanil. Wikipedia. (URL: [Link])

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed. (URL: [Link])

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online. (URL: [Link])

  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. MDPI. (URL: [Link])

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. (URL: [Link])

  • Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. PubMed. (URL: [Link])

  • A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil. National Institutes of Health. (URL: [Link])

  • 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. ResearchGate. (URL: [Link])

  • A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil. Antimicrobial Agents and Chemotherapy. (URL: [Link])

  • N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer.
  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Institutes of Health. (URL: [Link])

  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate. (URL: [Link])

Sources

Exploratory

The Biological Versatility of the 1,3,5-Triazine Scaffold: A Technical Guide Focused on N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

Introduction: The Privileged 1,3,5-Triazine Core The 1,3,5-triazine ring system, a six-membered heterocycle with alternating carbon and nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its deriv...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,3,5-Triazine Core

The 1,3,5-triazine ring system, a six-membered heterocycle with alternating carbon and nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, a testament to the synthetic tractability and diverse intermolecular interactions this core structure can support.[1][2] While specific data on the biological activity of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is limited, with its primary documented application being as a high-performance lubricant additive, an in-depth analysis of its structural components in the context of known 1,3,5-triazine pharmacology allows for a scientifically grounded exploration of its potential.[3] This guide will delve into the established biological roles of 2,4-diamino-1,3,5-triazine derivatives, providing a framework to hypothesize the potential activities of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine and to guide future research.

Anticipated Biological Profile Based on Structure-Activity Relationships

The biological activity of substituted 1,3,5-triazines is profoundly influenced by the nature of the substituents at the 2, 4, and 6 positions. For N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, the key structural features are:

  • The 2,4-diamino scaffold: This arrangement is a common feature in many biologically active triazines, providing crucial hydrogen bonding capabilities for interaction with biological targets.[4]

  • N2-isopropyl group: The presence of a small, lipophilic isopropyl group at the N2 position can influence binding affinity and selectivity for target proteins.

  • N4,6-diphenyl groups: The two phenyl rings at the N4 and 6 positions introduce significant steric bulk and lipophilicity. These aromatic moieties can engage in π-π stacking and hydrophobic interactions within protein binding pockets, which is a common characteristic of many potent enzyme inhibitors.[5][6]

Based on these features, N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine could potentially exhibit a range of biological activities, with a strong likelihood of anticancer properties due to the prevalence of diaryl-1,3,5-triazine derivatives in this therapeutic area.[5][6][7][8]

Potential Therapeutic Applications of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine core is a versatile platform for the development of a wide array of therapeutic agents.

Anticancer Activity

A significant body of research highlights the potential of 1,3,5-triazine derivatives as anticancer agents.[9][10] These compounds can exert their effects through various mechanisms, including:

  • Enzyme Inhibition: Many triazine derivatives are potent inhibitors of kinases and other enzymes crucial for cancer cell proliferation and survival.[1] For instance, some derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[1][11]

  • Induction of Apoptosis: Certain 1,3,5-triazines can trigger programmed cell death in cancer cells.[10]

  • Targeting Specific Cancer Cell Lines: Diaryl-1,3,5-triazine-2,4-diamines have shown selective and potent activity against breast cancer cell lines, including triple-negative MDA-MB-231 cells.[5][6][8]

Quantitative Anticancer Activity of Representative 1,3,5-Triazine Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Imamine-1,3,5-triazine4fMDA-MB-231 (Breast)6.25Imatinib35.50
Imamine-1,3,5-triazine4kMDA-MB-231 (Breast)8.18Imatinib35.50
Biguanide-derived2cHCT116 (Colorectal)20-27CisplatinComparable
Pyrazolyl-s-triazine4fHCT-116 (Colon)0.50--
Antimicrobial and Antiviral Properties

The 1,3,5-triazine scaffold has also been explored for its potential in combating infectious diseases.

  • Antibacterial and Antifungal Activity: Various derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1]

  • Antiviral Activity: Notably, some 1,3,5-triazine derivatives have shown efficacy against viruses such as Potato Virus Y (PVY).[12]

Antiviral Activity of Representative 1,3,5-Triazine Derivatives against PVY [12]

CompoundCurative Activity (%)Protective Activity (%)
C856.8-
C1653.3-
C5-63.6
C10-60.1
Moroxydine hydrochloride (control)36.731.4
NNM (control)49.150.7
Herbicidal Activity

Certain 1,3,5-triazine derivatives, such as atrazine and simazine, are well-known herbicides.[1] They act by inhibiting photosynthesis in target plants.[1][13] While not a therapeutic application, this highlights the broad biological impact of this chemical class. A derivative, 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine, has shown herbicidal activity against Phalaris minor, a weed found in wheat crops.[14]

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, a series of well-established in vitro assays can be employed.

Anticancer Activity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial/Fungal Suspension Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Mechanisms and Workflows

Hypothesized Signaling Pathway Inhibition

Based on the activities of similar diaryl-1,3,5-triazine derivatives, a potential mechanism of anticancer action for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine could involve the inhibition of key signaling pathways like the EGFR pathway.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Compound N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine Compound->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Experimental Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow start Start cell_culture Cancer Cell Culture (e.g., MDA-MB-231) start->cell_culture mtt_assay Perform MTT Assay (48-72h incubation) cell_culture->mtt_assay compound_prep Prepare Compound Dilutions compound_prep->mtt_assay data_analysis Analyze Data & Calculate IC50 mtt_assay->data_analysis hit_identification Identify 'Hit' Compounds (Potent & Selective) data_analysis->hit_identification further_studies Mechanism of Action Studies hit_identification->further_studies Yes end End hit_identification->end No further_studies->end

Caption: General workflow for in vitro anticancer drug screening.

Conclusion and Future Directions

While N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is currently recognized for its application in material science, its chemical structure, particularly the 2,4-diamino-1,3,5-triazine core with diaryl substitutions, strongly suggests a potential for significant biological activity. The extensive research on analogous compounds provides a solid foundation for exploring its anticancer, antimicrobial, and other therapeutic properties. Future investigations should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and microbial strains. Subsequent studies could then elucidate its mechanism of action and evaluate its potential as a novel therapeutic agent. The convergence of insights from medicinal chemistry and material science may unlock previously unforeseen applications for this and similar molecules.

References

  • The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (n.d.).
  • A Comparative Analysis of the Biological Activities of 1,3,5-Triazine Derivatives - Benchchem. (n.d.).
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - MDPI. (n.d.).
  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - MDPI. (2023, May 5).
  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (n.d.).
  • Diethyl-N''-isopropyl-1,3,5-triazine-2,4,6-triamine - Benchchem. (n.d.).
  • N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine - MySkinRecipes. (n.d.).
  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - NIH. (2020, March 25).
  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Publishing. (n.d.).
  • Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively ta - The Royal Society of Chemistry. (n.d.).
  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21) - ResearchGate. (n.d.).
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2025, August 7).
  • 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - PubMed. (n.d.).
  • (PDF) 6-Ethoxy-4-N-(2-Morpholin-4-Ylethyl)-2-N-Propan-2-yl-1,3,5-Triazine-2,4-Diamine Endows Herbicidal Activity Against Phalaris Minor a Weed of Wheat Crop Field - ResearchGate. (n.d.).

Sources

Foundational

literature review on N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

An In-Depth Technical Guide on N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine and its Congeners For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile 1,3,5-Triazine Core The 1...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1,3,5-Triazine Core

The 1,3,5-triazine, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, represents a cornerstone in the development of a wide array of functional molecules. Its inherent structural rigidity, electron-deficient nature, and the ability to be sequentially functionalized at the 2, 4, and 6 positions make it a privileged scaffold in medicinal chemistry, materials science, and agrochemicals.[1][2] The symmetrical s-triazine core has been extensively explored, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and herbicidal properties.[1][3] This guide focuses on the synthesis, characterization, and potential applications of a specific derivative, N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, as a representative of the broader class of substituted 1,3,5-triazines. While this particular molecule is noted for its application as a high-performance lubricant additive, its structural motifs suggest a rich potential for biological activity.[4]

Synthetic Pathways: Building the Triazine Core

The most prevalent and versatile method for the synthesis of substituted 1,3,5-triazines commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material.[5][6] The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for their sequential substitution by various nucleophiles. This reactivity is highly dependent on the reaction temperature, with the first substitution occurring at low temperatures (around 0 °C), the second at room temperature, and the third requiring elevated temperatures.[6] This characteristic enables the controlled synthesis of mono-, di-, and tri-substituted triazines with a diverse array of functional groups.

For the synthesis of an asymmetrically substituted triazine such as N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, a stepwise nucleophilic substitution approach is employed.

Experimental Protocol: Synthesis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

Step 1: Monosubstitution with Isopropylamine

  • Dissolve cyanuric chloride in a suitable solvent, such as 1,4-dioxane or acetone, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add one molar equivalent of isopropylamine, maintaining the temperature below 5 °C.

  • Concurrently, add an equivalent of a base, such as sodium carbonate or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction.[7]

  • Stir the reaction mixture for a few hours at low temperature until the reaction is complete (monitored by TLC).

  • The resulting intermediate, 2-chloro-4-isopropylamino-6-phenylamino-1,3,5-triazine, can be isolated or used directly in the next step.

Step 2: Disubstitution with Aniline (representing the diphenyl substitution)

  • To the solution containing the monosubstituted intermediate, add two molar equivalents of aniline.

  • Allow the reaction mixture to warm to room temperature and then heat under reflux for several hours.[7]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Synthesis_Pathway CC Cyanuric Chloride Inter1 2,4-dichloro-6-(isopropylamino)- 1,3,5-triazine CC->Inter1 Isopropylamine, Base 0-5 °C Product N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine Inter1->Product Aniline (2 eq.), Base Reflux

Caption: Synthesis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine.

Physicochemical Properties and Structural Characterization

Substituted 1,3,5-triazines are typically crystalline solids with melting points influenced by the nature of their substituents. The introduction of aromatic rings, such as the phenyl groups in the target molecule, generally leads to higher melting points. The solubility is also substituent-dependent, with many derivatives being soluble in common organic solvents.

The structural elucidation of newly synthesized triazine derivatives relies on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H and C=N bonds within the triazine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of the compound.

Biological Activities and Potential Therapeutic Applications

The 1,3,5-triazine scaffold is a versatile platform for the development of therapeutic agents.[2] The nature of the substituents at the 2, 4, and 6 positions dictates the biological activity profile.

Antimicrobial Activity

Numerous 1,3,5-triazine derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[1][8] The presence of lipophilic groups and cationic charges can enhance antibacterial efficacy.[8] Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl rings, such as electron-withdrawing groups, can increase antimicrobial potency.[9]

Compound ID R1 R2 R3 Microorganism MIC (µg/mL) Reference
1a IsopropylPhenylPhenylS. aureusNot Reported-
Related Triazine 1 Morpholine4-ChlorophenylHS. aureus12.5[1]
Related Triazine 2 Piperidine4-NitrophenylHE. coli25[1]
Related Triazine 3 N/AN/AN/AC. albicans3.125[3]

Table 1: Representative Antimicrobial Activities of Substituted Triazines.

Anticancer Activity

The 1,3,5-triazine core is present in several clinically used anticancer agents.[10] Derivatives of this scaffold have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell growth and survival.[2][9] For instance, some triazine derivatives have been found to inhibit receptor tyrosine kinases like EGFR and downstream pathways such as PI3K/Akt/mTOR.[9][11]

Compound ID Substituents Cancer Cell Line IC₅₀ (µM) Reference
1a N2-Isopropyl, N4,6-diphenylNot Reported--
Related Triazine 4 N2, N4-diarylMCF-7 (Breast)0.82[2]
Related Triazine 5 N2, N4-diarylDU145 (Prostate)<10[10]
Related Triazine 6 Sulfonamide hybridsA549 (Lung)14.8-33.2[11]

Table 2: Representative Anticancer Activities of Substituted Triazines.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Triazine Triazine Derivative (Potential Inhibitor) Triazine->PI3K

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth medium overnight at 37 °C. Dilute the culture to achieve a standardized cell density (e.g., 10⁵ CFU/mL).

  • Serial Dilution of Test Compound: Prepare a stock solution of the triazine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

In Vitro Cytotoxicity (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the triazine derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.[9]

Conclusion

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, while currently utilized in materials science, is a member of a chemical class with profound and diverse biological activities. The synthetic accessibility and the potential for structural modification of the 1,3,5-triazine core continue to make it a highly attractive scaffold for the discovery of novel therapeutic agents and other functional molecules. The insights and protocols provided in this guide aim to facilitate further research and development in this exciting area of chemical science.

References

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. 1

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 14(10), 4222-4242.

  • The Structure-Activity Relationship of 1,2,4-Triazine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 28(15), 5829.

  • Synthesis and structure-activity relationship study of multi-target triazine derivatives as innovative candidates for treatment of Alzheimer's disease. Bioorganic Chemistry, 77, 223-235.

  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Letters in Drug Design & Discovery, 16(10), 1145-1154.

  • Synthesis and structure-activity relationship study of triazine-based inhibitors of the DNA binding of NF-κB. Chemical & Pharmaceutical Bulletin, 62(7), 700-708.

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1269.

  • Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1308-1311.

  • Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. International Journal of PharmTech Research, 9(6), 436-445.

  • Synthesis of Some Substituted Phenylthiazolyl 1,3,5-Triazine Derivatives. Asian Journal of Chemistry, 24(12), 5677-5680.

  • Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(15), 13985-13998.

  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Molecules, 26(16), 4983.

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 22(11), 1957.

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals, 17(4), 450.

  • N,N'-Diethyl-N''-isopropyl-1,3,5-triazine-2,4,6-triamine. BenchChem.

  • N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. MySkinRecipes.

  • 6-Chloro-N2,N4-di-isopropyl-1,3,5-triazine-2,4-diamine. ChemBK.

  • N2-Ethyl-N4-isopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine. pH Scientific.

  • N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer. Google Patents.

  • 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)-. PubChem.

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(20), 11843-11853.

  • 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST WebBook.

  • 6-Chloro-N4-ethyl-N2-isopropyl-1,3,5-triazine-2,4-diamine. CymitQuimica.

  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate.

  • Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. Google Patents.

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1016-1023.

  • 6-Ethoxy-4-N-(2-Morpholin-4-Ylethyl)-2-N-Propan-2-yl-1,3,5-Triazine-2,4-Diamine Endows Herbicidal Activity Against Phalaris Minor a Weed of Wheat Crop Field. ResearchGate.

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1016-1023.

  • 1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N2,N2,N4,N4-tetraethyl-. EPA.

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Exploratory

An In-depth Technical Guide to N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (IDH2-C100): A Potent and Selective Inhibitor of Mutant Isocitrate Dehydrogenase 2

Abstract This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, a compound of significant interest i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, a compound of significant interest in the field of oncology. Identified by its CAS number 1446506-78-0 and also known as IDH2-C100, this molecule has emerged as a potent and selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2). Mutations in IDH2 are implicated in various cancers, including acute myeloid leukemia (AML). This guide will delve into the scientific journey of this compound, from its conceptualization and synthesis to its biological evaluation and potential therapeutic applications. Detailed experimental protocols, data summaries, and pathway diagrams are provided to support researchers, scientists, and drug development professionals in their understanding and potential application of this important molecule.

Introduction: The Emergence of a Targeted Cancer Therapeutic

The landscape of cancer therapy has been revolutionized by the development of targeted agents that specifically interfere with molecular pathways driving oncogenesis. One such pathway involves mutations in the isocitrate dehydrogenase (IDH) enzymes. N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, hereafter referred to as IDH2-C100, represents a significant advancement in the targeted inhibition of a specific mutant form of IDH2.[1] The 1,3,5-triazine scaffold has been extensively explored for therapeutic properties, with several derivatives finding applications as anticancer agents.[2]

This guide will provide a detailed exploration of IDH2-C100, a molecule that embodies the principles of precision medicine. We will trace its origins, dissect its mechanism of action, and provide practical insights into its synthesis and biological evaluation.

Discovery and History: A Journey from Patent to Preclinical Investigation

The discovery of IDH2-C100 is rooted in the growing understanding of the role of metabolic enzymes in cancer. The seminal finding that mutations in IDH1 and IDH2 are prevalent in certain cancers, such as acute myeloid leukemia (AML), opened a new avenue for therapeutic intervention.

The first public disclosure of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine appeared in the international patent application WO 2013102431 A1, filed by Agios Pharmaceuticals, Inc. The inventors, including Giovanni Cianchetta, are credited with the design and synthesis of a series of triazine derivatives as inhibitors of mutant IDH2. This patent laid the groundwork for the development of this class of compounds as potential cancer therapeutics.

Subsequent preclinical studies identified the compound, later termed IDH2-C100, as a potent and selective inhibitor of the R140Q and R172K mutant forms of the IDH2 enzyme.[1] This discovery was a crucial step in validating the therapeutic hypothesis that targeting mutant IDH2 could be a viable strategy for treating cancers harboring these specific genetic alterations.

Chemical Synthesis and Characterization

The synthesis of unsymmetrically substituted 1,3,5-triazine-2,4-diamines like IDH2-C100 typically involves a stepwise nucleophilic substitution on a cyanuric chloride precursor. The differential reactivity of the chlorine atoms on the triazine ring allows for the sequential introduction of different amine nucleophiles.

General Synthetic Strategy

The synthesis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine can be conceptualized as a two-step process starting from a suitable precursor like 6-chloro-N4-phenyl-1,3,5-triazine-2,4-diamine.

Synthesis_Pathway start Precursor (e.g., 6-chloro-N4-phenyl-1,3,5-triazine-2,4-diamine) intermediate Reaction with Isopropylamine start->intermediate Nucleophilic Substitution product N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine intermediate->product Final Product Formation

Caption: Generalized synthetic pathway for IDH2-C100.

Representative Experimental Protocol (Theoretical)

This protocol is a generalized representation based on established synthetic methodologies for similar compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 6-chloro-N4-phenyl-1,3,5-triazine-2,4-diamine (Intermediate)

  • To a stirred solution of 2,4-diamino-6-chloro-s-triazine in a suitable solvent (e.g., dioxane or THF), add an equimolar amount of aniline.

  • Add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired intermediate.

Step 2: Synthesis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (Final Product)

  • Dissolve the intermediate from Step 1 in a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone or sulfolane).

  • Add an excess of isopropylamine to the reaction mixture.

  • Heat the mixture at an elevated temperature (e.g., 150-200 °C) for an extended period, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine.

Characterization Data:

PropertyValue
Molecular Formula C₁₈H₁₉N₅
Molecular Weight 305.38 g/mol
Appearance White to off-white solid
Purity (typical) ≥98%
Solubility Soluble in DMSO

Mechanism of Action: Selective Inhibition of Mutant IDH2

The therapeutic rationale for the development of IDH2-C100 lies in its ability to selectively inhibit the neomorphic activity of mutant IDH2 enzymes.

The Role of Wild-Type and Mutant IDH2

Wild-type IDH2 is a crucial enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In certain cancers, point mutations in the active site of IDH2 (commonly at arginine residues R140 and R172) lead to a gain-of-function. This mutant enzyme acquires the ability to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).

IDH2_Pathway cluster_wt Wild-Type IDH2 cluster_mut Mutant IDH2 Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH2 (WT) aKG_mut α-Ketoglutarate TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG IDH2 (Mutant) IDH2_C100 IDH2-C100 IDH2_C100->TwoHG Inhibits

Caption: Mechanism of action of IDH2-C100.

Consequences of 2-HG Accumulation

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to widespread epigenetic dysregulation, including DNA hypermethylation and altered histone modifications, which can block cellular differentiation and promote tumorigenesis.

Inhibition by IDH2-C100

IDH2-C100 acts as a potent and selective allosteric inhibitor of the mutant IDH2 enzyme. By binding to the mutant enzyme, it prevents the conversion of α-KG to 2-HG. This leads to a reduction in intracellular 2-HG levels, thereby restoring normal epigenetic regulation and inducing the differentiation of cancer cells.

Biological Activity Data

The efficacy of IDH2-C100 has been demonstrated in various preclinical models.

AssayTargetIC₅₀Reference
In vitro enzyme assayIDH2 R140Q< 0.1 µM[1]
In vitro enzyme assayIDH2 R172K< 0.1 µM[1]
Cell-based assay (U87MG pLVX-IDH2 R140Q-neo)2-HG production< 0.1 µM[1]

Potential Applications and Future Directions

The primary therapeutic application of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is in the treatment of cancers harboring IDH2 mutations. Given the prevalence of these mutations in AML, this disease represents a key indication.

Further research is warranted to explore the full therapeutic potential of IDH2-C100. This includes:

  • Combination Therapies: Investigating the synergistic effects of IDH2-C100 with other anticancer agents, such as conventional chemotherapy or other targeted therapies.

  • Expansion to Other Cancers: Evaluating the efficacy of IDH2-C100 in other malignancies with IDH2 mutations, such as gliomas and cholangiocarcinomas.

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to treatment with IDH2-C100.

Conclusion

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (IDH2-C100) is a testament to the power of targeted drug discovery. Its journey from a patented concept to a well-characterized preclinical candidate highlights the importance of understanding the molecular drivers of cancer. As a potent and selective inhibitor of mutant IDH2, this compound holds significant promise for the treatment of IDH2-mutated cancers and serves as a valuable tool for researchers investigating the role of metabolic pathways in oncology. This guide provides a foundational understanding of this important molecule, with the aim of facilitating further research and development in this exciting field.

References

  • Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. (2017). Scientific Reports, 7(1). [Link]

  • Cianchetta, G., et al. (2013). Therapeutically active compounds and their methods of use. WO 2013102431 A1.
  • Design, synthesis, AML activity and molecular modeling of novel IDH2 inhibitors. (2022). Bioorganic Chemistry, 130, 106225. [Link]

  • IDH2 Inhibitors Gain a Wildcard Status in the Cancer Therapeutics Competition. (2024). Cancers, 16(19), 3280. [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). RSC Advances, 10(23), 13575-13589. [Link]

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Foundational

An In-depth Technical Guide to N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (IDH2-C100): A Potent and Selective Mutant IDH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, also identified as IDH2-C100, is a potent and selective small molecule inhibitor of mutated...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, also identified as IDH2-C100, is a potent and selective small molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2), specifically targeting the R140Q and R172K variants. These mutations are implicated in various malignancies, most notably acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the compound's identifiers, physicochemical properties, mechanism of action, a representative synthesis protocol, and its significance in the landscape of targeted cancer therapy.

Core Identifiers and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine.

IdentifierValueSource
CAS Number 1446506-78-0ChemicalBook
IUPAC Name N2-isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamineXcess Biosciences[1]
Molecular Formula C₁₈H₁₉N₅Xcess Biosciences[1]
Molecular Weight 305.38 g/mol Xcess Biosciences[1]
Canonical SMILES CC(C)NC1=NC(NC2=CC=CC=C2)=NC(=N1)C1=CC=CC=C1Xcess Biosciences[1]
InChI Key WVHMNCOFPWFUMF-UHFFFAOYSA-NXcess Biosciences[1]
InChI String InChI=1S/C18H19N5/c1-13(2)19-17-21-16(14-9-5-3-6-10-14)22-18(23-17)20-15-11-7-4-8-12-15/h3-13H,1-2H3,(H2,19,20,21,22,23)Xcess Biosciences[1]
Synonyms IDH2-C100Xcess Biosciences[1]

Physicochemical Properties:

PropertyValueSource
Appearance Solid PowderXcess Biosciences[1]
Purity ≥98%Xcess Biosciences[1]
Solubility Soluble in DMSO up to 50 mMXcess Biosciences[1]

Mechanism of Action: Targeting the Neomorphic Activity of Mutant IDH2

Wild-type isocitrate dehydrogenase 2 (IDH2) is a crucial enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific point mutations in the IDH2 gene, such as R140Q and R172K, lead to a neomorphic (new) enzymatic function.[2] Instead of producing α-KG, the mutant IDH2 enzyme converts it to the oncometabolite D-2-hydroxyglutarate (2-HG).[2]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[3] This leads to widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation, which ultimately blocks hematopoietic differentiation and promotes leukemogenesis.[2][3]

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine acts as a targeted inhibitor of these IDH2 mutants. By binding to the mutant enzyme, it blocks the production of 2-HG.[1] This restores normal cellular differentiation and represents a promising therapeutic strategy for cancers driven by these specific mutations. The inhibitory effect of this compound has been demonstrated in in-vitro enzymatic assays with an IC₅₀ of less than 0.1 µM against IDH2 R140Q and R172K.[1]

IDH2_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH2 cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH2 Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle Energy Production Dioxygenases Dioxygenases aKG->Dioxygenases Epigenetic Regulation Isocitrate_mut Isocitrate_mut aKG_mut aKG_mut Isocitrate_mut->aKG_mut Wild-Type IDH2 Two_HG Two_HG aKG_mut->Two_HG Mutant IDH2 (R140Q/R172K) Dioxygenases_inhibited α-KG-dependent Dioxygenases Two_HG->Dioxygenases_inhibited Inhibition Hypermethylation Hypermethylation Dioxygenases_inhibited->Hypermethylation Leads to Differentiation_Block Differentiation_Block Hypermethylation->Differentiation_Block Causes Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Compound N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine Mutant_IDH2_Inhibited Mutant IDH2 Compound->Mutant_IDH2_Inhibited Inhibits Two_HG_production_blocked 2-HG Mutant_IDH2_Inhibited->Two_HG_production_blocked Blocks Production of Normal_Differentiation Normal_Differentiation Two_HG_production_blocked->Normal_Differentiation Restores

Figure 1: Signaling pathway illustrating the mechanism of action of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine in inhibiting mutant IDH2.

Synthesis and Formulation

The synthesis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is detailed in the patent WO 2013102431. While the full text of the patent provides the definitive protocol, a representative synthesis of similar 2,4-diamino-1,3,5-triazine derivatives often involves a multi-step process. A common approach is the condensation of a biguanide derivative with an appropriate ester.

Representative Experimental Protocol for the Synthesis of 2,4-Diamino-1,3,5-triazine Derivatives:

This protocol is a generalized representation and should be adapted based on the specific requirements of the target molecule as detailed in the primary literature.

  • Formation of the Biguanide Intermediate:

    • An appropriate arylamine is reacted with dicyandiamide in the presence of an acid catalyst (e.g., hydrochloric acid) under reflux or microwave irradiation to form the corresponding biguanide hydrochloride.

  • Cyclization to the Triazine Ring:

    • The biguanide intermediate is then reacted with a suitable ester (e.g., an aromatic carboxylate) in the presence of a strong base such as sodium methoxide or sodium ethoxide in an alcoholic solvent.

    • The reaction mixture is typically stirred at room temperature or heated to reflux to facilitate the cyclization and formation of the 1,3,5-triazine ring.

  • Purification:

    • The resulting solid product is collected by filtration, washed with appropriate solvents to remove impurities, and can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_0 Step 1: Biguanide Formation cluster_1 Step 2: Triazine Ring Cyclization cluster_2 Step 3: Purification Arylamine Arylamine Reaction1 Reaction (Reflux or Microwave) Arylamine->Reaction1 Dicyandiamide Dicyandiamide Dicyandiamide->Reaction1 Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Reaction1 Biguanide Biguanide Intermediate Reaction1->Biguanide Biguanide_input Biguanide Intermediate Reaction2 Cyclization Reaction Biguanide_input->Reaction2 Ester Ester Derivative Ester->Reaction2 Base Strong Base (e.g., NaOMe) Base->Reaction2 Crude_Product Crude Triazine Derivative Reaction2->Crude_Product Crude_Product_input Crude Triazine Derivative Purification Purification (Filtration, Washing, Recrystallization) Crude_Product_input->Purification Final_Product Pure N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine Purification->Final_Product

Figure 2: A generalized workflow for the synthesis of 2,4-diamino-1,3,5-triazine derivatives.

Applications in Research and Drug Development

The primary application of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is as a research tool for studying the biological roles of mutant IDH2 enzymes. Its high potency and selectivity make it an invaluable probe for elucidating the downstream effects of 2-HG accumulation and for validating mutant IDH2 as a therapeutic target.

In the context of drug development, this compound serves as a lead structure for the design of novel therapeutics for IDH2-mutated cancers. The development of orally bioavailable small molecule inhibitors, such as enasidenib (AG-221), which has received FDA approval for the treatment of relapsed or refractory AML with an IDH2 mutation, highlights the clinical potential of this class of compounds.[1]

Conclusion

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is a well-characterized and highly significant molecule in the field of targeted cancer therapy. Its ability to selectively inhibit the neomorphic activity of mutant IDH2 enzymes provides a powerful tool for both basic research and drug discovery efforts aimed at combating malignancies driven by this specific genetic alteration. This guide serves as a foundational resource for scientists and researchers working with this compound and in the broader field of precision oncology.

References

  • MySkinRecipes. N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. Available at: [Link].

  • PubChem. 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)-. Available at: [Link].

  • Kantarjian, H. M., et al. (2021). Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia. Blood, 138(24), 2547-2557.
  • DiNardo, C. D., et al. (2018). Durable remissions with ivosidenib in IDH1-mutated relapsed or refractory AML. New England Journal of Medicine, 378(25), 2386-2398.
  • Yen, K., et al. (2017). Enasidenib (AG-221), a potent oral inhibitor of mutant IDH2, is safe and effective in patients with advanced hematologic malignancies. Oncotarget, 8(52), 90349.
  • Wang, F., et al. (2013).

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Exploratory

structure elucidation of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

An In-Depth Technical Guide to the Structure Elucidation of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine Abstract The unequivocal determination of a molecule's chemical structure is the bedrock of chemical and p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of chemical and pharmaceutical research. It underpins the understanding of reactivity, biological activity, and material properties. This guide provides a comprehensive, multi-technique approach to the structure elucidation of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine , a substituted s-triazine derivative. As a Senior Application Scientist, my objective is not merely to present a series of analytical steps, but to articulate the strategic rationale behind the workflow. We will explore how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, a full suite of Nuclear Magnetic Resonance (NMR) experiments, and ultimate confirmation by X-ray Crystallography are synergistically integrated. This document is designed for researchers, scientists, and drug development professionals who require a robust framework for validating the structure of novel chemical entities.

Introduction: The Imperative of Structural Integrity

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The specific substitution pattern on the triazine ring dictates the molecule's three-dimensional shape, electronic properties, and potential for intermolecular interactions, which in turn governs its function. Therefore, rigorous confirmation of the synthesized structure is not a perfunctory exercise but a critical prerequisite for any further investigation.

The target of our investigation is N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. Its structure presents several key features for analytical interrogation: a heterocyclic aromatic core, multiple nitrogen environments, both aromatic and aliphatic substituents, and the potential for restricted bond rotation. Our approach will be systematic, building a case for the proposed structure piece by piece, with each technique providing a unique and complementary layer of evidence.

Molecular Identity:

  • Systematic Name: N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

  • Molecular Formula: C₁₈H₁₉N₅

  • Molecular Weight: 301.38 g/mol

  • CAS Number: 1446506-78-0[3]

The Overall Analytical Strategy

cluster_0 Initial Assessment cluster_1 Detailed Structural Mapping (Solution State) cluster_2 Definitive Confirmation (Solid State) MS Mass Spectrometry (Molecular Formula Confirmation) NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environments) MS->NMR_1D Confirms MW for NMR sample MS->NMR_1D IR FT-IR Spectroscopy (Functional Group ID) IR->NMR_1D Confirms functional groups for NMR IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) NMR_1D->NMR_2D Provides basis for 2D assignments XRAY Single-Crystal X-ray Crystallography (3D Atomic Structure) NMR_2D->XRAY Provides solution structure to compare with solid state final Elucidated Structure NMR_2D->final XRAY->final Ultimate Proof start Synthesized Compound start->MS start->IR

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the first port of call. Its primary role is to provide the most fundamental property of a molecule: its mass. High-resolution mass spectrometry (HRMS) is particularly powerful as it can measure the mass with enough accuracy (typically to four decimal places) to determine the elemental composition, thereby validating the molecular formula against any other possibilities.

Trustworthiness: For N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (C₁₈H₁₉N₅), the protonated molecule [M+H]⁺ is the primary ion expected in electrospray ionization (ESI) mass spectrometry. The experimentally observed exact mass should align with the calculated theoretical mass, providing high confidence in the molecular formula. Tandem MS (MS/MS) can further validate the structure by inducing fragmentation at characteristic points, such as the loss of the isopropyl group.[4]

Ion Calculated m/z (Monoisotopic) Expected HRMS Result
[M]⁺301.1640301.1640 ± 0.001
[M+H]⁺302.1718302.1718 ± 0.001
[M+Na]⁺324.1538324.1538 ± 0.001

Experimental Protocol: High-Resolution ESI-MS

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrumental Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 100-120 °C.[4]

  • Data Analysis: Compare the observed m/z of the most abundant ion with the theoretical exact mass calculated for [C₁₈H₂₀N₅]⁺.

FT-IR Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: Before diving into the complexities of NMR, a quick FT-IR spectrum provides invaluable, confirmatory evidence of the key functional groups. It acts as a qualitative check. For our target molecule, we expect to see clear signatures for N-H bonds, aromatic C-H, aliphatic C-H, and the characteristic vibrations of the triazine and phenyl rings.

Trustworthiness: The presence and position of specific absorption bands confirm the structural motifs. The absence of certain bands (e.g., C=O, O-H) is equally informative, ruling out alternative structures or impurities.

Frequency Range (cm⁻¹) Vibration Type Assignment
3150-3250N-H StretchSecondary amine (isopropylamino group)[5]
3000-3100C-H StretchAromatic (phenyl rings)
2850-2970C-H StretchAliphatic (isopropyl group)[5]
~1610C=N StretchTriazine ring[5]
1500-1580C=C Stretch / N-H BendAromatic rings & secondary amine bending[5][6]
1200-1400C-N StretchAryl-amine and alkyl-amine bonds

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Analysis: Identify the characteristic peaks and assign them to the corresponding functional groups.

NMR Spectroscopy: The Definitive Solution-State Structure

Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D experiments is essential for an unambiguous assignment of every proton and carbon in the molecule. For substituted triazines, one must be aware of potential complexities like peak broadening or the appearance of multiple sets of signals (rotamers) due to restricted rotation around the C(triazine)-N(substituent) bonds.[7][8]

Trustworthiness: A Multi-dimensional Approach

  • ¹H NMR: Provides the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (splitting pattern), and relative abundance (integration).

  • ¹³C NMR: Shows the number of distinct carbon environments.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons (e.g., within the isopropyl group).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. It reveals long-range (2-3 bond) correlations between protons and carbons, connecting the distinct spin systems (isopropyl, phenyl) to the central triazine core.

Predicted ¹H NMR Data
Proton Assignment Predicted δ (ppm) Multiplicity Integration
Isopropyl -CH₃~1.3Doublet (d)6H
Isopropyl -CH~4.2Septet (sept)1H
N-H (isopropylamino)5.0 - 6.0Broad singlet (br s)1H
Phenyl H (ortho, meta, para)7.2 - 8.5Multiplet (m)10H
N-H (phenylamino)8.5 - 9.5Broad singlet (br s)1H
Predicted ¹³C NMR Data
Carbon Assignment Predicted δ (ppm)
Isopropyl -CH₃~22
Isopropyl -CH~45
Phenyl C (various)120 - 140
Triazine C (C-NPh)~165
Triazine C (C-N(iPr))~168

Connecting the Pieces with HMBC:

The HMBC spectrum is the key to confirming the overall structure. The following correlations are critical:

  • The isopropyl CH proton should show a correlation to the triazine carbon it is attached to (~168 ppm).

  • The ortho-protons of the phenyl rings should show correlations to the triazine carbons they are attached to (~165 ppm).

  • The N-H proton of the isopropylamino group should show correlations to the isopropyl CH carbon and the triazine carbon.

cluster_0 Key HMBC Correlations T Triazine Ring iPr_CH iPr-CH iPr_CH->T C-N-C-H iPr_CH3 iPr-CH₃ Ph Phenyl Rings Ph->T C-N-C-ArH NH_iPr NH (iPr) NH_iPr->T H-N-C NH_iPr->iPr_CH H-N-C

Caption: Key HMBC correlations confirming connectivity.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for triazine derivatives due to better solubility and the ability to observe exchangeable N-H protons.[7]

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiments to Run:

    • Standard ¹H NMR.

    • Standard ¹³C{¹H} broadband decoupled NMR.

    • 2D DQF-COSY.

    • 2D gradient-selected HSQC.

    • 2D gradient-selected HMBC.

  • Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations.

X-ray Crystallography: The Unambiguous 3D Structure

Expertise & Experience: While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an atomic-resolution 3D map of the molecule in the solid state.[9] It is the gold standard for structure proof, resolving any ambiguity about connectivity, conformation, and stereochemistry. It also reveals crucial information about intermolecular interactions, such as hydrogen bonding, which dictates how molecules pack in a crystal lattice.[10]

Trustworthiness: The output is a refined crystal structure with precise bond lengths, bond angles, and torsion angles. For our target molecule, this analysis would definitively confirm the planarity of the triazine ring and the relative orientations (dihedral angles) of the phenyl and isopropyl substituents.[10][11]

A Synthesis & Purification B Crystal Growth (e.g., Vapor Diffusion) A->B C Mount Crystal & Collect Diffraction Data B->C D Process Data (Indexing, Integration) C->D E Solve Structure (Phase Problem) D->E F Refine Structure (Atomic Positions, Thermal Parameters) E->F G Final 3D Structure F->G

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in size). This is often the most challenging step and may require screening various solvents and techniques like slow evaporation, vapor diffusion, or solvent layering.[12]

  • Data Collection: Mount a suitable crystal on a goniometer head in a diffractometer. Collect diffraction data, usually at a low temperature (e.g., 100 K) to minimize thermal motion.[12]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to determine unit cell parameters and reflection intensities.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the model against the experimental data, adjusting atomic positions, and thermal parameters until the calculated and observed diffraction patterns match closely.

Conclusion: A Synergistic and Self-Validating Approach

The is achieved not by a single technique, but by the logical and synergistic integration of multiple analytical methods. Mass spectrometry and FT-IR provide the initial, rapid confirmation of the molecular formula and constituent functional groups. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the atomic connectivity in solution. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure in the solid state. This rigorous, multi-faceted workflow ensures the highest degree of confidence in the molecular structure, providing a solid and trustworthy foundation for all subsequent research and development endeavors.

References

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  • National Center for Biotechnology Information. (n.d.). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. PubChem.
  • ChemicalBook. (2023). N2-isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine.
  • National Center for Biotechnology Information. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. PubChem.
  • ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126).
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  • Thanigaimani, K., et al. (2012). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine.

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Foundational

An In-depth Technical Guide to the Physicochemical Characterization of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

Foreword For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful therapeutic design. These properties gove...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful therapeutic design. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1] This guide provides a detailed framework for the thorough physicochemical characterization of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, a substituted triazine derivative with potential applications in medicinal chemistry. While this compound is noted for its use as a high-performance lubricant additive[2], its structural motifs are of interest in drug discovery. This document moves beyond a simple listing of properties, offering a strategic approach to their determination and interpretation, grounded in established analytical techniques and field-proven insights.

Structural Identity and Purity Assessment: The Foundation of Accurate Characterization

Structural Verification

The primary structure of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the molecule.

Purity Analysis via High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for assessing the purity of non-volatile and thermally labile organic compounds like triazine derivatives.[3][4] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this purpose.

The stationary phase in RP-HPLC is nonpolar (e.g., C18), while the mobile phase is polar. This allows for the effective separation of moderately polar to non-polar compounds based on their hydrophobicity. Impurities, which are likely to have different polarities than the parent compound, will elute at different retention times, allowing for their quantification.

Experimental Protocol: HPLC Purity Assay

This protocol is a robust starting point for the purity assessment of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine.

Parameter Condition Justification
Instrumentation High-Performance Liquid Chromatograph with a UV detectorUV detection is suitable for aromatic compounds like the target molecule.
Column C18, 4.6 mm x 250 mm, 5 µm particle sizeA standard C18 column provides good retention and separation for non-polar compounds.
Mobile Phase Acetonitrile:Water (Gradient Elution)A gradient of increasing acetonitrile concentration allows for the elution of a wider range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nmA common wavelength for detecting aromatic compounds. A full UV scan of the compound should be performed to determine the optimal wavelength for detection.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Procedure:

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of a certified reference standard of the compound and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: The purity of the sample is calculated by comparing the peak area of the main compound in the sample chromatogram to the total area of all peaks (excluding the solvent front).

Thermal Properties: Stability and Phase Behavior

Thermal analysis techniques provide critical information about a compound's melting point, decomposition temperature, and polymorphism, all of which are vital for formulation development and ensuring stability.[5][6]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC measures the heat flow into or out of a sample as a function of temperature, while TGA measures changes in mass as a function of temperature.[6] Performing these analyses simultaneously (STA) can enhance productivity, especially in early drug discovery phases.[7][8]

  • Melting Point: The endothermic peak in the DSC thermogram indicates the melting point of a crystalline solid.[8]

  • Decomposition: A significant weight loss in the TGA curve, often accompanied by an exothermic event in the DSC curve, signifies decomposition.[8]

  • Polymorphism: The presence of multiple melting peaks or other thermal events before melting in the DSC thermogram can indicate the existence of different crystalline forms (polymorphs).[9]

  • Hydration/Solvation: Weight loss at temperatures below the melting point in the TGA curve can indicate the presence of water or other solvents in the crystal lattice.[8]

Experimental Protocol: Simultaneous TGA-DSC Analysis

Parameter Condition Justification
Instrumentation Simultaneous Thermal Analyzer (STA)Combines TGA and DSC for efficient analysis.
Sample Pan Alumina ceramic panInert and suitable for high-temperature analysis.
Sample Purge Gas Dry Nitrogen (30 mL/min)Provides an inert atmosphere to prevent oxidative decomposition.
Temperature Program 30 °C to 350 °C at 10 °C/minA typical heating rate for screening thermal events. The final temperature should be adjusted based on the expected stability of the compound.
Sample Weight 1-5 mgSmall sample size is often necessary in early research stages.

Procedure:

  • Calibrate the instrument for temperature and heat flow using a certified standard (e.g., indium).

  • Accurately weigh the sample into the sample pan.

  • Place the sample pan in the instrument and start the temperature program.

  • Analyze the resulting TGA and DSC curves to determine melting point, decomposition temperature, and any other thermal events.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a drug candidate, pKa influences its solubility, absorption, and interaction with biological targets. Given the presence of basic nitrogen atoms in the triazine ring and amino substituents, N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is expected to be a weak base.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[10] It involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH.

The change in pH upon the addition of a titrant is plotted against the volume of titrant added. The inflection point of the resulting sigmoid curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.[11][12]

Experimental Protocol: pKa Determination by Potentiometric Titration

Parameter Condition Justification
Instrumentation Automated Potentiometric Titrator with a calibrated pH electrodeEnsures precise titrant addition and accurate pH measurement.
Sample Concentration At least 10⁻⁴ MSufficient concentration to detect a significant change in the titration curve.
Solvent Aqueous buffer or a co-solvent system (e.g., methanol/water) if solubility is lowThe use of co-solvents may be necessary for sparingly soluble compounds, though this will provide an apparent pKa.
Titrant 0.1 M Hydrochloric Acid (for a basic compound)A standardized acidic solution for titrating a basic analyte.
Ionic Strength Adjuster 0.15 M Potassium ChlorideMaintains a constant ionic strength throughout the titration.
Atmosphere Purge with nitrogenDisplaces dissolved carbon dioxide, which can interfere with the titration of bases.

Procedure:

  • Calibrate the pH meter using standard buffers (pH 4, 7, and 10).

  • Dissolve the compound in the chosen solvent system to the desired concentration.

  • Add the ionic strength adjuster.

  • Purge the solution with nitrogen.

  • Titrate the solution with the standardized hydrochloric acid, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of titrant added and determine the pKa from the inflection point of the curve.[11][12]

Lipophilicity (LogP and LogD): Gauging Membrane Permeability

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule between an organic phase (usually n-octanol) and an aqueous phase.[1] The distribution coefficient (LogD) is the partition coefficient at a specific pH and takes into account both the ionized and neutral forms of the molecule.

Shake-Flask Method

The shake-flask method is the traditional and most direct way to determine LogP and LogD.[13][14] It involves partitioning the compound between n-octanol and an aqueous buffer, followed by measuring the concentration of the compound in each phase.

This method directly measures the partitioning of the compound at equilibrium, providing a thermodynamically sound value. When coupled with a sensitive analytical technique like HPLC for concentration determination, it is highly reliable.

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

Parameter Condition Justification
Organic Phase n-Octanol (pre-saturated with aqueous buffer)The standard organic solvent for LogP determination.
Aqueous Phase Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)Simulates physiological pH for LogD determination. For LogP, a buffer should be used where the compound is predominantly in its neutral form.
Analysis Method HPLC with UV detectionProvides accurate quantification of the compound in each phase.

Procedure:

  • Pre-saturate the n-octanol with the aqueous buffer and vice-versa by shaking them together overnight and then separating the layers.

  • Prepare a stock solution of the compound in the aqueous buffer.

  • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer.

  • Shake the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully remove aliquots from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each aliquot using a validated HPLC method.

  • Calculate LogP or LogD using the formula: LogP/D = log₁₀([concentration in octanol]/[concentration in aqueous phase]).

Aqueous Solubility: A Prerequisite for Absorption

Poor aqueous solubility is a major hurdle in drug development, impacting dissolution and bioavailability.[15] Determining the kinetic and thermodynamic solubility of a compound is therefore essential.

Shake-Flask Method for Thermodynamic Solubility

Similar to the LogP determination, the shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[16]

This method ensures that the solution is truly saturated with the compound, providing a measure of its intrinsic solubility under specific conditions (pH, temperature).

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

Parameter Condition Justification
Solvent Phosphate Buffered Saline (PBS), pH 7.4A physiologically relevant buffer. Solubility should also be determined in other buffers across a pH range.
Temperature Controlled at 25 °C or 37 °CStandard temperatures for solubility determination.
Equilibration Time 24-48 hoursEnsures that equilibrium is reached.
Analysis Method HPLC with UV detectionFor accurate quantification of the dissolved compound.

Procedure:

  • Add an excess amount of the solid compound to the buffer in a sealed container.

  • Agitate the mixture at a constant temperature for 24-48 hours.

  • Allow the mixture to stand to let undissolved solids settle.

  • Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

  • Dilute the filtrate and determine the concentration of the dissolved compound using a validated HPLC method.

Data Summary

The following table should be populated with the experimentally determined values for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine.

Physicochemical PropertyExperimental MethodResult
Purity HPLC% Area
Melting Point DSC°C
Decomposition Temperature TGA°C
pKa Potentiometric Titration
LogP Shake-Flask/HPLC
LogD (pH 7.4) Shake-Flask/HPLC
Aqueous Solubility (pH 7.4) Shake-Flask/HPLCµg/mL

Visualizing the Workflow

The following diagrams illustrate the logical flow of the physicochemical characterization process.

G cluster_0 Initial Characterization cluster_1 Core Physicochemical Properties A Synthesis of N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine B Structural Verification (NMR, MS, IR) A->B C Purity Assessment (HPLC) B->C D Thermal Analysis (DSC/TGA) C->D E pKa Determination (Potentiometric Titration) C->E F Lipophilicity (LogP/LogD) (Shake-Flask/HPLC) C->F G Aqueous Solubility (Shake-Flask/HPLC) C->G H Data Analysis and Interpretation D->H E->H F->H G->H I In-depth Technical Guide H->I

Caption: Workflow for the physicochemical characterization of the target compound.

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  • Krasavin, M., Lukin, A., Zahanich, I., Zozulya, Y., & Iaroshenko, V. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC advances, 10(20), 11849-11860.
  • Krasavin, M., Lukin, A., Zahanich, I., Zozulya, Y., & Iaroshenko, V. (2020). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126).
  • CymitQuimica. 6-Chloro-N4-ethyl-N2-isopropyl-1,3,5-triazine-2,4-diamine.
  • PubChem. 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)-.
  • BLD Pharm. 2-N-ethyl-6-isopropoxy-4-N-isopropyl-1, 3, 5-triazine-2, 4-diamine, min 96%, 1 gram.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; In Vitro Assay Protocol: N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Introduction: The Therapeutic Potential of Substituted Triazines The 1,3,5-triazine scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Therapeutic Potential of Substituted Triazines

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including notable anticancer properties. These compounds often exert their effects by targeting fundamental cellular processes such as cell division, signaling pathways, and survival mechanisms. N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is a novel derivative within this class. Its unique substitution pattern warrants a systematic in vitro evaluation to elucidate its biological activity profile and mechanism of action.

This document provides a comprehensive, field-tested guide for the initial in vitro characterization of this compound. The protocols herein are designed not merely as a sequence of steps but as a self-validating workflow, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays. The causality behind each experimental choice is explained to empower researchers to interpret results with confidence and troubleshoot effectively.

Phase 1: Determining Cytotoxicity and IC50

The foundational step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability. This establishes the concentration range for subsequent, more detailed mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for this purpose. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Key Materials and Reagents
Reagent/MaterialSupplier (Example)Purpose
N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamineCustom SynthesisThe compound under investigation.
Human cancer cell line (e.g., MCF-7)ATCCBiological system for testing the compound's effect.
DMEM (Dulbecco's Modified Eagle Medium)Gibco (Thermo Fisher)Basal medium for cell culture.
Fetal Bovine Serum (FBS)Gibco (Thermo Fisher)Provides essential growth factors for cell proliferation.
Penicillin-Streptomycin SolutionGibco (Thermo Fisher)Prevents bacterial contamination.
Trypsin-EDTA SolutionGibco (Thermo Fisher)Detaches adherent cells from the culture flask.
MTT Reagent (5 mg/mL in PBS)Sigma-AldrichThe core reagent for the cell viability assay.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichUsed to dissolve the formazan crystals and as a vehicle for the test compound.
96-well cell culture platesCorningFor seeding cells and performing the assay.
Multi-channel pipetteEppendorfFor accurate and efficient liquid handling.
Microplate readerBioTek (Agilent)To measure the absorbance of the formazan product.
Experimental Workflow: IC50 Determination

The following diagram illustrates the logical flow from cell preparation to data analysis for determining the half-maximal inhibitory concentration (IC50).

IC50_Workflow cluster_prep Phase A: Preparation cluster_treat Phase B: Treatment cluster_assay Phase C: MTT Assay cluster_analysis Phase D: Analysis A1 Propagate MCF-7 Cells A2 Harvest & Count Cells A1->A2 A3 Seed 5,000 cells/well in 96-well plate A2->A3 B2 Add Compound to Wells (0.1 to 100 µM) A3->B2 B1 Prepare Serial Dilutions of Test Compound in DMEM B1->B2 B3 Incubate for 48 hours B2->B3 C1 Add MTT Reagent (10 µL/well) B3->C1 C2 Incubate for 4 hours C1->C2 C3 Aspirate Medium & Add DMSO (100 µL/well) C2->C3 C4 Read Absorbance at 570 nm C3->C4 D1 Normalize Data to Vehicle Control C4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for determining the IC50 value using the MTT assay.

Step-by-Step Protocol: MTT Assay
  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5 x 10³ cells in 100 µL of complete medium per well into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine in DMSO.

    • Perform serial dilutions of the stock solution in serum-free DMEM to create working solutions that will yield final concentrations from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well does not exceed 0.5% to avoid vehicle-induced toxicity.

    • Carefully remove the medium from the cells and add 100 µL of the respective compound dilutions. Include "vehicle control" wells (containing 0.5% DMSO) and "untreated control" wells (medium only).

    • Incubate the plate for 48 hours at 37°C.

  • MTT Reaction and Measurement:

    • After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for an additional 4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Phase 2: Mechanistic Elucidation - Apoptosis Assay

Once cytotoxicity is confirmed, the next logical step is to determine how the compound kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard for quantifying apoptosis.

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Protocol: Annexin V/PI Staining
  • Cell Treatment:

    • Seed 2 x 10⁵ MCF-7 cells per well in a 6-well plate and allow them to attach overnight.

    • Treat the cells with N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine at concentrations equivalent to its determined IC50 and 2x IC50 for 24 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. To collect adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Data can be visualized in a quadrant plot to differentiate between cell populations:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to membrane damage)

Hypothetical Signaling Pathway

Many cytotoxic agents, including those with a triazine core, induce apoptosis by activating intrinsic or extrinsic pathways that converge on caspase activation. The diagram below depicts a simplified, hypothetical pathway that could be investigated further using techniques like Western blotting.

Apoptosis_Pathway compound Triazine Compound stress Cellular Stress (e.g., DNA Damage) compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytoC Cytochrome c Release mito->cytoC apaf Apaf-1 cytoC->apaf cas9 Caspase-9 (Initiator) apaf->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by a triazine compound.

Data Analysis and Interpretation

Quantitative data should be meticulously recorded and analyzed. The results from the primary assays can be summarized as follows for clear interpretation and decision-making for subsequent experiments.

AssayEndpoint MeasuredExample Result (Hypothetical)Interpretation
MTT Assay Cell Viability (%)IC50 = 15.2 µM in MCF-7 cells after 48h treatment.The compound exhibits potent dose-dependent cytotoxicity against the tested cancer cell line.
Annexin V/PI Assay Percentage of Apoptotic Cells45% of cells are Annexin V positive after 24h at IC50 conc.The observed cytotoxicity is mediated, at least in part, through the induction of apoptosis.

Conclusion and Future Directions

This guide outlines the essential primary in vitro assays for the characterization of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. A positive result in these assays—demonstrating potent cytotoxicity and induction of apoptosis—provides a strong rationale for more advanced mechanistic studies. Future work should aim to:

  • Assess Cell Cycle Effects: Use PI staining and flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle.

  • Probe Protein Expression: Employ Western blotting to investigate the expression levels of key proteins in the apoptotic pathway (e.g., Bcl-2 family proteins, caspases) to validate the proposed mechanism.

  • Evaluate Selectivity: Test the compound against non-cancerous cell lines to determine its cancer-specific cytotoxicity.

By following this structured, rationale-driven approach, researchers can efficiently and accurately define the in vitro pharmacological profile of novel triazine derivatives, paving the way for further preclinical development.

References

  • Title: 1,3,5-Triazine Derivatives as Anticancer Agents: A Review Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A review on the synthesis and anticancer activity of 1,3,5-triazine derivatives Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: MTT Assay for Cell Viability and Proliferation Source: Bio-protocol URL: [Link]

  • Title: Apoptosis: A Review of Programmed Cell Death Source: Toxicology Pathology URL: [Link]

  • Title: Detection of Apoptosis Using Annexin V-FITC Source: Current Protocols in Immunology URL: [Link]

Application

Application Notes and Protocols for the Cellular Investigation of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

I. Introduction: The Emerging Potential of 1,3,5-Triazine Derivatives in Oncology Research The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological ac...

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Emerging Potential of 1,3,5-Triazine Derivatives in Oncology Research

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1][2] These compounds have been investigated for their ability to inhibit key enzymes in cell proliferation and survival pathways.[3] N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is a novel derivative within this class. While specific data on this compound is emerging, its structural similarity to other bioactive triazines suggests a potential role as a modulator of critical cellular pathways, making it a compelling candidate for investigation in cancer cell biology.

This document provides a comprehensive guide for the initial characterization and application of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine in cell culture studies. The protocols outlined herein are designed to enable researchers to determine its cytotoxic and apoptotic potential, and to begin to elucidate its mechanism of action, with a focus on its hypothesized role as an inhibitor of the anti-apoptotic protein, Myeloid Cell Leukemia-1 (Mcl-1).

II. Hypothesized Mechanism of Action: Targeting the Mcl-1 Apoptotic Checkpoint

Many cancers exhibit an overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Mcl-1.[4][5] Mcl-1 is a key regulator of mitochondrial homeostasis and prevents programmed cell death (apoptosis) by sequestering pro-apoptotic proteins like Bak and Bax.[6][7] The frequent amplification of the MCL-1 gene in various tumors and its role in resistance to conventional therapies makes it a prime target for novel cancer therapeutics.[5][7][8]

We hypothesize that N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine may function as a small molecule inhibitor of Mcl-1. By binding to the hydrophobic groove of Mcl-1, the compound could displace pro-apoptotic proteins, leading to the activation of the mitochondrial apoptosis cascade. The following diagram illustrates this proposed mechanism.

Mcl1_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol Mcl1 Mcl-1 Bak Bak Mcl1->Bak Sequestration Bax Bax Mcl1->Bax Sequestration MOMP MOMP Bak->MOMP Induction Bax->MOMP Induction Caspases Caspase Activation MOMP->Caspases Compound N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine Compound->Mcl1 Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: Workflow for determining the IC50 of the compound.

3. Step-by-Step Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in complete culture medium. A typical starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO only).

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add a viability reagent such as MTT or XTT to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Table 1: Example Data for IC50 Determination

Concentration (µM)Absorbance (OD)% Viability
0 (Vehicle)1.25100
0.11.2096
10.9576
100.6048
500.2520
1000.108
C. Assessment of Apoptosis Induction by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.

1. Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

2. Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

IV. Target Engagement and Pathway Analysis

To confirm that the compound's effects are mediated through the intended pathway, further molecular analyses are recommended.

Western Blotting for Apoptosis-Related Proteins

Protocol:

  • Treat cells with the compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against Mcl-1, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: A dose-dependent increase in cleaved PARP and cleaved Caspase-3 would confirm the induction of apoptosis. A change in Mcl-1 protein levels could provide insight into the compound's direct or indirect effects on the target.

V. Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro characterization of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. The successful execution of these protocols will establish the cytotoxic and pro-apoptotic potential of this novel compound. Positive results from these assays would warrant further investigation, including direct binding assays to confirm its interaction with Mcl-1, and in vivo studies to assess its therapeutic potential. The versatility of the 1,3,5-triazine scaffold continues to offer exciting opportunities in the development of targeted cancer therapies.

VI. References

  • Targeting MCL-1 protein to treat cancer: opportunities and challenges. PMC[Link]

  • Small molecule Mcl-1 inhibitors for the treatment of cancer. PMC - NIH[Link]

  • What are Mcl-1 inhibitors and how do they work? Patsnap Synapse[Link]

  • MCL-1 inhibition in cancer treatment. Dove Medical Press[Link]

  • Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy. Frontiers[Link]

  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. NIH[Link]

  • Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. PubMed[Link]

  • Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. NIH[Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. MDPI[Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI[Link]

  • 6-Chloro-N2,N4-di-isopropyl-1,3,5-triazine-2,4-diamine Request for Quotation. ChemBK[Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. NIH[Link]

Sources

Method

Application Notes and Protocols: Investigating N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine as a Potential Kinase Inhibitor

Authored by: Senior Application Scientist, Gemini Division Introduction: The 1,3,5-Triazine Scaffold as a Foundation for Kinase Inhibitor Discovery The 1,3,5-triazine core is a well-established "privileged scaffold" in m...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Introduction: The 1,3,5-Triazine Scaffold as a Foundation for Kinase Inhibitor Discovery

The 1,3,5-triazine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile structure that permits modifications at three distinct points. This adaptability allows for the generation of extensive chemical libraries with a broad spectrum of biological activities.[1] In the realm of oncology, numerous 1,3,5-triazine derivatives have demonstrated significant antitumor properties, with some advancing to clinical development.[2] This success is largely attributed to their ability to target and inhibit various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[3]

Kinases, through their catalytic function of phosphorylation, play a pivotal role in signal transduction pathways that govern cell growth, proliferation, differentiation, and survival.[4] Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5][6] The 1,3,5-triazine framework has been successfully employed to develop inhibitors against a range of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).[3][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial investigation of a novel compound, N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine , as a potential kinase inhibitor. We will outline detailed protocols for a tiered screening approach, starting from in vitro biochemical assays to cell-based functional assays, to evaluate its inhibitory potential and elucidate its mechanism of action.

Tier 1: In Vitro Kinase Inhibition Profiling

The initial step is to determine the direct inhibitory activity of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine against a panel of purified kinases. This provides a direct measure of the compound's potency and selectivity.

Rationale for Kinase Selection

Based on the established activity of other 1,3,5-triazine derivatives, a targeted panel of kinases is recommended for the initial screening. This panel should include representatives from key kinase families implicated in cancer progression:

  • Receptor Tyrosine Kinases (RTKs):

    • EGFR: A key driver of proliferation and survival in many epithelial tumors.[9][10]

    • VEGFR2: The primary mediator of VEGF signaling, crucial for angiogenesis (the formation of new blood vessels) that sustains tumor growth.[11][12]

  • Non-Receptor Tyrosine Kinase:

    • Bcr-Abl: The fusion protein characteristic of chronic myeloid leukemia (CML), with constitutively active tyrosine kinase activity.[13][14]

  • Serine/Threonine Kinase:

    • CDK4/Cyclin D1: A critical regulator of the G1 phase of the cell cycle; its inhibition can lead to cell cycle arrest.[4][5][15]

Experimental Protocol: In Vitro Kinase Assay

This protocol describes a generic method for assessing kinase inhibition. Specific buffer components and substrate concentrations may need to be optimized for each kinase.

Materials:

  • Purified recombinant kinases (EGFR, VEGFR2, Bcr-Abl, CDK4/Cyclin D1)

  • Specific peptide or protein substrates for each kinase

  • N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (test compound)

  • Staurosporine (positive control inhibitor)

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[16]

  • ATP and MgCl2 solution[16][17]

  • 96-well plates

  • Plate reader for luminescence or fluorescence detection (assay format dependent)

Procedure: [16][17][18][19][20]

  • Compound Preparation: Prepare a stock solution of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine in DMSO. Create a serial dilution series to test a range of concentrations (e.g., 10 µM to 1 nM).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase buffer

    • Test compound at various concentrations

    • Purified kinase

    • Specific substrate

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP and MgCl2. The final ATP concentration should be close to the Km for each specific kinase to accurately determine IC50 values.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP (e.g., using a luminescence-based kit) or the amount of phosphorylated substrate (e.g., using a fluorescence-based method).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Target Hypothetical IC50 (nM) for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine Hypothetical IC50 (nM) for Staurosporine (Control)
EGFR505
VEGFR215010
Bcr-Abl808
CDK4/Cyclin D125020

Tier 2: Cell-Based Assays for Functional Activity

Following the identification of potent kinase inhibition in biochemical assays, the next crucial step is to evaluate the compound's effect on cancer cells. This will determine its cell permeability and its ability to inhibit kinase activity in a more complex biological environment.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]

Materials:

  • Cancer cell lines expressing the target kinases (e.g., A431 for EGFR, K562 for Bcr-Abl, MCF-7 for CDK4)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[22][23]

  • 96-well cell culture plates

  • Plate reader (absorbance at 570 nm)

Procedure: [24][21][22][23]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[24]

  • Compound Treatment: Treat the cells with serial dilutions of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine for 48-72 hours.[22] Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[21] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

Cell Line Primary Kinase Target Hypothetical GI50 (µM)
A431 (human epidermoid carcinoma)EGFR0.5
K562 (human myelogenous leukemia)Bcr-Abl1.2
MCF-7 (human breast adenocarcinoma)CDK45.8

Tier 3: Target Engagement and Downstream Signaling Analysis

To confirm that the observed effects on cell viability are due to the inhibition of the intended kinase target, it is essential to analyze the phosphorylation status of the kinase and its downstream signaling proteins. Western blotting is a standard technique for this purpose.[25]

Experimental Workflow: Western Blot Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Western Blotting a Seed cells and allow to attach b Starve cells (optional, to reduce basal signaling) a->b c Treat with N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine b->c d Stimulate with growth factor (e.g., EGF for EGFR pathway) c->d e Harvest cells and prepare lysates d->e f Protein quantification (BCA or Bradford assay) e->f g SDS-PAGE f->g h Protein transfer to PVDF membrane g->h i Blocking (e.g., with 5% BSA in TBST) h->i j Primary antibody incubation (e.g., anti-pEGFR, anti-EGFR) i->j k Secondary antibody incubation j->k l Detection (Chemiluminescence) k->l

Caption: Western Blot Experimental Workflow.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

Materials:

  • Treated cell lysates

  • Lysis buffer with protease and phosphatase inhibitors[25][26]

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure: [26][27]

  • Sample Preparation: Prepare cell lysates from cells treated with the test compound and appropriate controls.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total, non-phosphorylated form of the protein.[25]

Illustrative Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, survival, and proliferation.[9] Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[28][29][30] Inhibition of EGFR kinase activity by N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is expected to block these downstream signals.

G EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Proliferation/ Survival mTOR->Proliferation ERK->Proliferation Inhibitor N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine Inhibitor->EGFR

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

These application notes provide a structured framework for the initial evaluation of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine as a potential kinase inhibitor. Positive results from these assays—specifically, potent and selective kinase inhibition, dose-dependent reduction in cancer cell viability, and confirmed on-target activity in cells—would provide a strong rationale for further preclinical development. Subsequent studies could include broader kinase profiling, investigation in xenograft models, and medicinal chemistry efforts to optimize potency and drug-like properties. The versatile 1,3,5-triazine scaffold continues to be a valuable starting point for the discovery of novel anticancer therapeutics.[2][31]

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Wikipedia. (2024, November 28). CDK inhibitor.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Martens, S. (2023, September 23). In vitro kinase assay. protocols.io.
  • Abcam. (n.d.). MTT assay protocol.
  • Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122.
  • Al-Shakarchi, W., et al. (2023, February 27). MTT (Assay protocol. protocols.io.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502.
  • Wikipedia. (2024, November 17). Cyclin-dependent kinase inhibitor protein.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Cilloni, D., & Saglio, G. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-937.
  • Breastcancer.org. (2023, November 29). What Are CDK4/6 Inhibitors?
  • Fischer, P. M. (2001). Cyclin-Dependent Kinase Inhibitors: Useful Targets in Cell Cycle Regulation. Journal of Medicinal Chemistry, 44(25), 4289-4311.
  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272.
  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52.
  • Danaher Life Sciences. (n.d.). EGFR Signaling Pathway.
  • ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL.
  • Banerjee, R., Pace, N. J., Brown, D. R., & Weerapana, E. (2018). 1,3,5-Triazine as a Modular Scaffold for Covalent Inhibitors with Streamlined Target Identification. Journal of the American Chemical Society, 140(23), 7111-7115.
  • Cilloni, D., & Saglio, G. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-937.
  • Biorbyt. (n.d.). VEGF Signaling Pathway.
  • Jabbour, E. J., & Kantarjian, H. M. (2014). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 20(9), 2270-2279.
  • BenchChem. (2025). The 1,3,5-Triazine Core: A Scaffolding for Innovation in Drug Discovery.
  • Deininger, M. W., Goldman, J. M., & Melo, J. V. (2000). The molecular biology of chronic myeloid leukemia. Blood, 96(10), 3343-3356.
  • Radi, M., et al. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry, 142, 523-549.
  • Cusabio. (n.d.). VEGF Signaling Pathway.
  • Kumar, A., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry, 32, 115997.
  • Moon, K.-M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(21), e2601.
  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map.
  • Thermo Fisher Scientific. (n.d.). VEGF Pathway.
  • ResearchGate. (n.d.). Some 1,3,5-triazine derivatives as Dual EGFR TK Inhibitor.
  • Kameshita, I., et al. (2019). Kinase Activity-Tagged Western Blotting Assay. Analytical Biochemistry: Methods in the Biological Sciences, 1(1), 1-8.
  • Lim, H. Y., & Chee, C. F. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. European Journal of Medicinal Chemistry, 276, 116680.
  • ResearchGate. (n.d.). 1,3,5-Triazines: A promising scaffold for anticancer drugs development.
  • Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
  • Abdel-Ghani, T. M., et al. (2017). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 9(13), 108-120.
  • Senger, J., et al. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 251, 115252.
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  • Cell Signaling Technology. (n.d.). Immunoprecipitation for Analysis by Western Blotting.
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Application

Application Notes and Protocols for the Analytical Determination of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

Introduction: The Analytical Imperative for a Novel Triazine Derivative N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is a substituted s-triazine, a chemical class known for a wide array of applications, from her...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Triazine Derivative

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is a substituted s-triazine, a chemical class known for a wide array of applications, from herbicides to pharmaceuticals.[1][2][3] The specific properties and potential applications of this derivative, such as its use as a high-performance lubricant additive, necessitate the development of robust and reliable analytical methods for its detection and quantification.[4] Whether for quality control in manufacturing, pharmacokinetic studies in drug development, or monitoring in environmental matrices, accurate analytical procedures are paramount.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. Drawing upon established techniques for analogous triazine compounds, these application notes offer a foundational framework for method development and validation. The protocols detailed herein are designed to be adaptable, providing a robust starting point for the specific analytical challenges presented by this compound.

Physicochemical Properties and Analytical Considerations

While specific experimental data for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is not extensively available in public literature, its structure suggests certain physicochemical properties that will influence the choice of analytical methodology. The presence of two phenyl groups and an isopropyl group indicates a relatively non-polar and hydrophobic molecule. The triazine ring provides basic nitrogen atoms that can be protonated, making it amenable to certain ionization techniques in mass spectrometry.

Key Considerations for Method Development:

  • Solubility: The compound is expected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethane.

  • Chromatographic Behavior: Its non-polar nature suggests good retention on reversed-phase HPLC columns. The potential for volatility also makes GC analysis a viable option.

  • Detection: The presence of aromatic rings should provide a strong UV chromophore, suitable for HPLC-UV detection. The compound's mass will be readily detectable by mass spectrometry.

Recommended Analytical Workflows

Based on extensive experience with similar triazine compounds, three primary analytical workflows are recommended:

  • High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD): A robust and widely accessible technique for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, offering excellent separation and identification capabilities.[5][6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and selectivity, particularly in complex matrices.[1][8][9][10]

The logical flow for selecting the appropriate analytical method is illustrated in the diagram below.

Caption: Method selection workflow based on analytical requirements.

Protocol 1: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

This method is ideal for the routine quantification of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine in bulk material or simple formulations where high sensitivity is not the primary requirement.

Principle

The compound is separated from impurities on a reversed-phase HPLC column based on its hydrophobicity. Detection is achieved by measuring the absorbance of UV light by the analyte as it elutes from the column. Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared from certified reference standards.

Materials and Reagents
  • Reference Standard: N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized)

  • Mobile Phase Additives: Formic acid or trifluoroacetic acid (optional, for peak shape improvement)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v) or as determined by solubility studies

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV/DAD detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatography data system (CDS) for instrument control and data processing.

Experimental Protocol

1.4.1. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the sample diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.4.2. Sample Preparation

  • Accurately weigh a known amount of the sample containing the analyte.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile) and dilute with the sample diluent to a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

1.4.3. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by DAD)

1.4.4. System Suitability

Before sample analysis, perform at least five replicate injections of a mid-level standard. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

Data Analysis and Interpretation
  • Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, provided the compound is sufficiently volatile and thermally stable.[5][6][7]

Principle

The analyte is vaporized in a heated injector and separated from other components in a long, narrow capillary column. As the separated components elute from the column, they are ionized, and the resulting ions are separated by their mass-to-charge ratio in a mass spectrometer. The mass spectrum provides a unique fingerprint for the compound, allowing for definitive identification.

Materials and Reagents
  • Reference Standard: N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (purity ≥ 98%)

  • Solvents: Acetone, Ethyl Acetate, or Dichloromethane (GC grade)

  • Carrier Gas: Helium (high purity)

Instrumentation
  • GC system with a split/splitless injector, a capillary column, and a mass selective detector (MSD).

  • A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC-MS data system.

Experimental Protocol

2.4.1. Standard and Sample Preparation

  • Prepare stock and working standard solutions in a suitable volatile solvent (e.g., acetone) at concentrations appropriate for GC-MS analysis (typically in the ng/µL range).

  • Prepare sample solutions by dissolving the sample in the same solvent and diluting to a concentration within the calibration range.

2.4.2. GC-MS Conditions

ParameterRecommended Condition
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50-500 amu

2.4.3. Data Acquisition Modes

  • Full Scan: Acquire data over the entire mass range to identify the analyte and characterize its fragmentation pattern.

  • Selected Ion Monitoring (SIM): For higher sensitivity and quantitative analysis, monitor specific characteristic ions of the analyte.

Data Analysis and Interpretation
  • Identify the analyte by its retention time and the presence of characteristic ions in its mass spectrum.

  • For quantification, use the peak area of a specific ion from the SIM data and a calibration curve.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, ideal for trace-level quantification of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine in complex matrices such as biological fluids or environmental samples.[1][8][9][10]

Principle

The analyte is first separated by HPLC. As it elutes from the column, it is ionized (typically by electrospray ionization - ESI). The precursor ion corresponding to the analyte's molecular weight is selected in the first quadrupole, fragmented in a collision cell, and specific product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Materials and Reagents
  • Same as for HPLC-UV/DAD, but with LC-MS grade solvents and additives.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.

Instrumentation
  • UHPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an ESI source.

  • LC-MS/MS data system.

Experimental Protocol

3.4.1. Standard and Sample Preparation

  • Prepare stock and working standards as for HPLC, but at much lower concentrations (e.g., pg/mL to ng/mL range).

  • Sample preparation may require more extensive cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix interferences.[2]

  • Spike all standards, blanks, and samples with the internal standard at a constant concentration.

3.4.2. LC-MS/MS Conditions

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 20% B to 95% B over 5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C

3.4.3. MRM Transition Optimization

The MRM transitions must be optimized by infusing a standard solution of the analyte into the mass spectrometer.

  • Precursor Ion: Determine the m/z of the protonated molecule [M+H]+ in Q1.

  • Product Ions: Fragment the precursor ion and identify the most intense and stable product ions in Q3.

Example MRM Transitions (Hypothetical): Assume MW of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is 'X'. Precursor ion [M+H]+ = X+1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte (Quantifier)X+1Product 1Optimized Value
Analyte (Qualifier)X+1Product 2Optimized Value
Internal StandardY+1Product 3Optimized Value
Data Analysis and Interpretation
  • Quantify the analyte using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

  • The qualifier ion should be present at a consistent ratio to the quantifier ion for positive identification.

Caption: A typical LC-MS/MS workflow for targeted analysis.

Method Validation: Ensuring Trustworthiness and Reliability

Any analytical method developed must be validated to ensure it is suitable for its intended purpose.[11][12][13][14][15] Key validation parameters, as guided by the International Council for Harmonisation (ICH), include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[11][14] This is demonstrated by analyzing blank samples, placebo, and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should typically be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. This is assessed by spike recovery studies at multiple concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

References

  • Cahill, M. (2008). The Application of LC-MS Technologies for the Detection of Triazine Herbicides in Water. Cork Institute of Technology. Retrieved from [Link]

  • Okihashi, M., Akutsu, K., Obana, H., & Hori, S. (2000). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Analyst, 125(11), 1966–1969. Retrieved from [Link]

  • Okihashi, M., Akutsu, K., Obana, H., & Hori, S. (2000). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Analyst, 125(11), 1966–1969. doi:10.1039/b007155m
  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Benhabib, M., & Kleinman, S. L. (2021). Quantitative Analysis of Triazine-Based H2S Scavengers via Raman Spectroscopy. Industrial & Engineering Chemistry Research, 60(44), 15974–15981. Retrieved from [Link]

  • Li, Y., et al. (2021). Simultaneous determination of triazine herbicides and their metabolites in shellfish by HPLC-MS/MS combined with Q/E-Orbitrap HRMS. PubMed, 32(11), 1234-1245. Retrieved from [Link]

  • Lee, F. K., & Lee, A. S. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Chemosphere, 52(9), 1627–1632. Retrieved from [Link]

  • Benhabib, M., & Kleinman, S. L. (2021). Quantitative Analysis of Triazine-Based H2S Scavengers via Raman Spectroscopy. ResearchGate. Retrieved from [Link]

  • Bayat, Z., & Yamini, Y. (2015). Chromatographic Methods for Analysis of Triazine Herbicides. Critical Reviews in Analytical Chemistry, 45(3), 231-247. Retrieved from [Link]

  • Dolan, J. W. (2003). Validation of Impurity Methods, Part II. LCGC North America, 21(8), 754-759. Retrieved from [Link]

  • Garcia, M. A., et al. (2003). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 41(7), 353-358. Retrieved from [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Bayat, Z., & Yamini, Y. (2015). Chromatographic methods for analysis of triazine herbicides. PubMed. Retrieved from [Link]

  • Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2018). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 41(10), 1174-1182. Retrieved from [Link]

  • Rezaee, M., Assadi, Y., Hosseini, M. R. M., Aghaee, E., Ahmadi, F., & Berijani, S. (2006). Determination of triazine herbicides in aqueous samples by dispersive liquid-liquid microextraction with gas chromatography-ion trap mass spectrometry. Journal of Chromatography A, 1116(1-2), 1-9. Retrieved from [Link]

  • Kumar, A., & Saini, G. (2019). Analytical method validation: A brief review. International Journal of Research in Pharmaceutical Sciences, 10(4), 3079-3090. Retrieved from [Link]

  • Agilent Technologies. (2025). Quantitative Analysis of MEA-Triazine Hydrogen Sulfide Scavengers Through FTIR Spectroscopy. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. Retrieved from [Link]

  • ChemBK. (2024). 6-Chloro-N2,N4-di-isopropyl-1,3,5-triazine-2,4-diamine. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]

  • National Institutes of Health. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Characterizations of Triazine Derivative - N2, N4-bis (6-bromo-1,3-benzothiazol-2-yl) - N6 - aryl. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)-. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Investigating N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine in Cancer Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for researchers interested in exploring the potential of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for researchers interested in exploring the potential of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine as a novel anti-cancer agent. While specific biological data for this exact molecule is not yet prevalent in published literature, this document outlines its potential based on the well-established anti-cancer properties of the 1,3,5-triazine scaffold. The protocols provided are derived from established methodologies for evaluating similar compounds and are intended to serve as a robust starting point for investigation.

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant potential in oncology.[1] These compounds often exert their effects through the inhibition of critical cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[2][3] This guide will, therefore, focus on the hypothesized mechanism of action for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine and provide detailed protocols for its synthesis and evaluation.

Hypothesized Mechanism of Action: Targeting Kinase Signaling Pathways

Based on extensive research into 1,3,5-triazine derivatives, a primary anti-cancer mechanism involves the inhibition of protein kinases.[4][5][6][7] The structural features of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, specifically the di-phenyl and isopropyl substitutions, suggest potential interactions with the ATP-binding pockets of various kinases. Key pathways to investigate include:

  • PI3K/mTOR Pathway: Many 1,3,5-triazine derivatives are potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), crucial regulators of cell growth and survival.[5][8]

  • EGFR and VEGFR Signaling: Inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are common mechanisms for anti-cancer drugs, and 1,3,5-triazines have shown activity against these targets.[6][7]

  • Other Tyrosine Kinases: The broader family of tyrosine kinases presents numerous potential targets for this class of compounds.[9]

The proposed inhibitory action of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine on a representative kinase pathway is illustrated below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Binding PI3K PI3K RTK->PI3K Activation mTOR mTOR PI3K->mTOR Activation Downstream Downstream Effectors (e.g., Akt, S6K) mTOR->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotion Compound N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine Compound->PI3K Inhibition

Figure 1: Hypothesized inhibition of the PI3K/mTOR signaling pathway.

Synthesis Protocol

The synthesis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine can be achieved through a stepwise nucleophilic substitution of cyanuric chloride, a common precursor for 1,3,5-triazine derivatives.[10]

Materials:

  • Cyanuric chloride

  • Aniline

  • Isopropylamine

  • Appropriate solvents (e.g., acetone, THF, DMF)

  • Base (e.g., NaHCO₃, K₂CO₃, DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Protocol:

  • Monosubstitution: Dissolve cyanuric chloride in a suitable solvent (e.g., acetone) and cool to 0-5°C. Add a stoichiometric equivalent of aniline dropwise while maintaining the temperature. The reaction progress can be monitored by TLC.

  • Disubstitution: After completion of the first step, add a stoichiometric equivalent of the second amine (in this case, another equivalent of aniline) to the reaction mixture. The temperature can be gradually raised to room temperature to facilitate the second substitution.

  • Trisubstitution: For the final substitution with isopropylamine, the reaction temperature may need to be elevated further, potentially to reflux, depending on the reactivity.

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and the product extracted with an organic solvent. The crude product is then purified using an appropriate technique, such as column chromatography, to yield the desired N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine.

Note: The precise reaction conditions (solvent, temperature, base) should be optimized to achieve the best yields.

In Vitro Evaluation Protocols

A crucial first step in evaluating the anti-cancer potential of a new compound is to assess its cytotoxicity against a panel of cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][12]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa, A498, SW480, SW620)[11][13]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

  • N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin, cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine based on the activity of similar compounds reported in the literature.[10][11]

Cell LineCancer TypeHypothetical IC50 (µM)
MDA-MB-231Breast Cancer8.5
HeLaCervical Cancer12.3
A498Kidney Cancer15.1
SW620Colorectal Cancer6.2

In Vivo Evaluation Protocol

Promising results from in vitro studies warrant further investigation in in vivo models to assess the compound's efficacy and toxicity in a whole organism.[11]

Xenograft Tumor Model

Materials:

  • Immunocompromised mice (e.g., nude mice, SCID mice)

  • Cancer cells for implantation (e.g., MDA-MB-231)

  • N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine formulated for in vivo administration

  • Vehicle control

  • Positive control drug

  • Calipers for tumor measurement

Step-by-Step Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, compound-treated, positive control). Administer the compound and controls via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every few days.

  • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine the tumor growth inhibition.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Xenograft Xenograft Model Establishment IC50->Xenograft Promising Results Treatment Compound Administration Xenograft->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Efficacy Evaluate Anti-tumor Efficacy Tumor_Measurement->Efficacy

Figure 2: General experimental workflow for evaluating a novel anti-cancer compound.

Concluding Remarks

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine represents an unexplored molecule within a class of compounds with significant, well-documented anti-cancer potential. The protocols and insights provided in this guide offer a solid foundation for initiating a comprehensive investigation into its efficacy. Through systematic synthesis, in vitro screening, and subsequent in vivo validation, the therapeutic promise of this compound can be thoroughly evaluated.

References

  • MDPI. "Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer." Available at: [Link].

  • Springer. "Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives." Available at: [Link].

  • National Institutes of Health. "Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles." Available at: [Link].

  • Taylor & Francis Online. "Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents." Available at: [Link].

  • MDPI. "Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity." Available at: [Link].

  • ResearchGate. "Triazine derivatives with different anticancer activity mechanisms." Available at: [Link].

  • PubMed. "Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study." Available at: [Link].

  • Der Pharma Chemica. "Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents." Available at: [Link].

  • RSC Publishing. "Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies." Available at: [Link].

  • ResearchGate. "Some 1,3,5‐triazine derivatives as potent anticancer agents." Available at: [Link].

  • National Institutes of Health. "Recent Advances in the Biological Activity of s-Triazine Core Compounds." Available at: [Link].

  • ResearchGate. "1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer." Available at: [Link].

  • PubMed Central. "Synthesis, biological evaluation, and in silico studies of novel chalcone- and pyrazoline-based 1,3,5-triazines as potential anticancer agents." Available at: [Link].

  • PubMed Central. "Antitumor Activity of s-Triazine Derivatives: A Systematic Review." Available at: [Link].

  • PubMed. "Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer." Available at: [Link].

Sources

Application

Application Notes &amp; Protocols: A Framework for Determining the In Vivo Dosage of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

< Introduction: The Critical Path to an Efficacious and Safe In Vivo Dose This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to rationally and...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Critical Path to an Efficacious and Safe In Vivo Dose

This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to rationally and systematically determine a safe and effective dosage of a novel small molecule inhibitor in animal models. We will delve into the causality behind experimental choices, emphasizing the integration of pharmacokinetics (PK) and pharmacodynamics (PD) to establish a dose-response relationship.[2][3] All procedures must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[4][5]

Part 1: Foundational Knowledge & Pre-Dosing Considerations

Before embarking on in vivo studies, a thorough understanding of the compound's properties is essential.

The Triazine Scaffold: A Privileged Structure in Drug Discovery

The 1,3,5-triazine core is a well-established scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors.[6][7] Depending on the substitutions at the C2, C4, and C6 positions, these compounds can be tailored to interact with specific enzymatic targets.[6] For Compound T, the N2-isopropyl and N4,6-diphenyl substitutions are hypothesized to confer potency and selectivity. Understanding the structure-activity relationship (SAR) of similar triazine derivatives can provide initial clues about potential off-target effects and metabolic liabilities.[8]

The PK/PD Relationship: The Cornerstone of Rational Dosing

A successful dosing strategy is built upon the interplay between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[2][9]

  • Pharmacokinetics (PK): This encompasses the absorption, distribution, metabolism, and excretion (ADME) of the compound.[9] Key PK parameters to consider are:

    • Bioavailability (F%): The fraction of an administered dose that reaches systemic circulation.

    • Maximum Concentration (Cmax): The highest concentration of the drug in the blood.

    • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

    • Area Under the Curve (AUC): A measure of total drug exposure over time.

    • Half-life (t1/2): The time it takes for the drug concentration to decrease by half.

  • Pharmacodynamics (PD): This relates to the biochemical and physiological effects of the drug at its target.[9] For Compound T, this would involve measuring the inhibition of its target kinase or the modulation of a downstream biomarker.

The goal is to establish a PK/PD model that links a specific drug exposure (PK) to a desired level of target engagement and a measurable biological effect (PD).[10]

Formulation: Ensuring Consistent and Reliable Drug Delivery

The formulation of a small molecule for in vivo studies is a critical, yet often overlooked, aspect of experimental design.[11][12] The choice of vehicle can significantly impact the solubility, stability, and bioavailability of the compound.[11]

Initial Formulation Screening:

  • Solubility Testing: Assess the solubility of Compound T in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO in saline, cyclodextrins, oil-based vehicles).

  • Stability Testing: Ensure the compound remains stable in the chosen vehicle for the duration of the experiment.

Commonly Used Vehicles for Preclinical Studies:

VehiclePropertiesCommon Routes
Aqueous Solutions (Saline, PBS) Ideal for soluble, stable compounds.IV, IP, SC, PO
Co-solvents (DMSO, PEG400) Used to dissolve poorly soluble compounds. Often diluted with aqueous solutions.IV, IP, PO
Suspensions (0.5% CMC, Tween 80) For insoluble compounds. Requires uniform particle size and consistent mixing.PO, IP
Oil-based (Corn oil, Sesame oil) For highly lipophilic compounds. Can provide sustained release.SC, IM

Note: The use of non-pharmaceutical-grade compounds and the preparation of formulations must adhere to IACUC guidelines.[4]

Part 2: The Dose-Finding Workflow: A Step-by-Step Protocol

The determination of an optimal dose is a multi-step process, starting with a broad dose-range finding study and culminating in a more refined dose-response study.

Step 1: Dose-Range Finding (Acute Toxicity) Study

The primary objective of this initial study is to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[1][13]

Protocol: Single-Dose MTD Study in Mice

  • Animal Model: Use a common inbred mouse strain (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old, of a single sex to minimize variability.[14]

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 4-5 dose-escalation groups.[15]

  • Dose Selection:

    • If no prior data exists, start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups using a logarithmic or modified Fibonacci sequence (e.g., 10, 30, 100, 300 mg/kg).[16]

    • If in vitro data (e.g., IC50) is available, it can be used to estimate a starting dose, but this is not a direct conversion.[16]

  • Administration: Administer a single dose of Compound T via the intended route of administration (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV), or subcutaneous (SC)).[14]

  • Monitoring:

    • Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose, and daily thereafter for up to 14 days).[16]

    • Record observations for changes in:

      • General Appearance: Fur condition, posture, gait.

      • Behavior: Activity level, grooming, signs of pain or distress.

      • Physiological: Respiration rate, body temperature.

    • Measure body weight daily. A weight loss of more than 15-20% is often considered a humane endpoint.[15][17]

  • Endpoint: The MTD is the highest dose at which no mortality and no more than a 15-20% transient body weight loss is observed, with a return to normal clinical signs within the observation period.[17]

Data Presentation: Example MTD Study Results

Dose Group (mg/kg)NMortalityMax. Mean Body Weight Loss (%)Clinical SignsMTD Determination
Vehicle30/31.2None-
1030/32.5NoneTolerated
3030/35.1Mild, transient lethargyTolerated
10030/314.8Moderate lethargy, ruffled fur (resolved by 48h)MTD
30032/325.3Severe lethargy, ataxia, hunched postureExceeded MTD
Step 2: Integrated PK/PD and Dose-Response Study

With the MTD established, the next step is to conduct a study to understand the relationship between dose, exposure, and target engagement. This is a critical step to bridge the gap between preclinical and clinical studies.[18]

Protocol: Multi-Dose PK/PD and Efficacy Study

  • Animal Model: Use the same animal model as the MTD study. If a disease model is being used (e.g., tumor xenograft), this study should be conducted in those animals.

  • Group Allocation: Assign a sufficient number of animals per group to allow for serial blood sampling for PK and tissue collection for PD analysis at multiple time points. A typical design might include 3-5 animals per time point per dose group.

  • Dose Selection: Select 3-4 doses below the MTD (e.g., MTD, MTD/2, MTD/4). Include a vehicle control group.

  • Dosing Regimen: Administer Compound T according to a planned schedule (e.g., once daily, twice daily) for a duration relevant to the disease model.

  • Sample Collection:

    • PK Analysis: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Process to plasma or serum and store at -80°C until analysis by LC-MS/MS.

    • PD Analysis: At the end of the study, collect tissues of interest (e.g., tumor, relevant organs). Analyze for target modulation (e.g., Western blot for phospho-protein levels, qPCR for target gene expression).

  • Efficacy Readouts: Monitor relevant efficacy endpoints (e.g., tumor volume, behavioral changes, disease-specific biomarkers) throughout the study.

  • Data Analysis:

    • Calculate PK parameters (Cmax, Tmax, AUC, t1/2) for each dose group.

    • Correlate drug exposure (AUC) with the degree of target modulation (PD) and the observed efficacy.

Part 3: Visualization & Data Interpretation

Visualizing the relationships between dose, exposure, and effect is crucial for selecting the optimal dose for pivotal efficacy studies.

Visualizing the Experimental Workflow

G cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Integrated PK/PD Study MTD_Start Start: Define Compound T & Model MTD_Dose Dose Escalation Groups (n=3-5/group) MTD_Start->MTD_Dose MTD_Admin Single Dose Administration MTD_Dose->MTD_Admin MTD_Monitor Monitor: Clinical Signs & Body Weight (14 days) MTD_Admin->MTD_Monitor MTD_Result Determine Maximum Tolerated Dose (MTD) MTD_Monitor->MTD_Result PKPD_Start Select Doses Below MTD MTD_Result->PKPD_Start Inform Dose Selection PKPD_Dose Multi-Dose Administration (Chronic Dosing) PKPD_Start->PKPD_Dose PKPD_Sample Serial Sampling: - Blood (PK) - Tissue (PD) PKPD_Dose->PKPD_Sample PKPD_Analyze Analyze: - LC-MS/MS (PK) - Biomarkers (PD) PKPD_Sample->PKPD_Analyze PKPD_Correlate Correlate Exposure with Target Engagement & Efficacy PKPD_Analyze->PKPD_Correlate G Dose Administered Dose (mg/kg) PK Pharmacokinetics (PK) - Plasma Concentration - AUC, Cmax Dose->PK What the body does to the drug PD Pharmacodynamics (PD) - Target Inhibition - Biomarker Modulation PK->PD Exposure-Response Relationship Efficacy Therapeutic Efficacy - Tumor Growth Inhibition - Disease Score PD->Efficacy What the drug does to the body

Caption: The relationship between Dose, Pharmacokinetics (PK), and Pharmacodynamics (PD).

Part 4: Ethical Considerations & Regulatory Compliance

All animal experiments must be conducted with the highest ethical standards and in compliance with all relevant regulations.

  • IACUC Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. [4][19]* The 3Rs (Replacement, Reduction, Refinement):

    • Replacement: Use non-animal methods whenever possible.

    • Reduction: Use the minimum number of animals necessary to obtain statistically significant results. [17] * Refinement: Minimize any potential pain, suffering, or distress to the animals. This includes establishing clear humane endpoints. [19]* Good Laboratory Practice (GLP): For studies intended to support regulatory filings (e.g., an Investigational New Drug application), adherence to Good Laboratory Practice (GLP) standards as outlined in 21 CFR Part 58 is required. [20][21]

Conclusion

Determining the optimal dosage of a novel compound like N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is a systematic, data-driven process. It requires a foundational understanding of the compound's properties, a logical experimental workflow, and a commitment to ethical animal use. By first establishing the MTD and then integrating PK and PD data to understand the dose-exposure-response relationship, researchers can confidently select a dose that maximizes the potential for therapeutic efficacy while minimizing toxicity. This rigorous approach not only enhances the quality and reproducibility of preclinical research but also provides a solid foundation for successful clinical translation.

References

  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. (2017). BMC Cancer. [Link]

  • IACUC Policies and Guidelines. (n.d.). UC Davis Office of Research. [Link]

  • What are Pharmacokinetic and Pharmacodynamic Studies? (2022). ALS Therapy Development Institute. [Link]

  • The Difference Between Pharmacokinetics and Pharmacodynamics. (n.d.). BioAgilytix. [Link]

  • Pharmacokinetic/Pharmacodynamic-Driven Drug Development. (2010). The AAPS Journal. [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Xenotech. [Link]

  • Maximum tolerable dose (MTD) studies. (n.d.). Charles River Labs. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA. [Link]

  • Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective. (2000). Clinical Pharmacokinetics. [Link]

  • Strategies for selecting the first dose for human clinical trials. (n.d.). Certara. [Link]

  • How to decide a dose for mice if the doses are not available in any literature. (2022). ResearchGate. [Link]

  • Master List of IACUC Policies, Guidelines and SOPS. (n.d.). Washington State University. [Link]

  • Understanding the PK / PD Relationship. (2020). YouTube. [Link]

  • Guidelines for Determining when IACUC Oversight is Required for Research and Teaching. (2024). Ross University School of Veterinary Medicine. [Link]

  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies. (2025). FDA. [Link]

  • The FDA's Roadmap to Reducing Animal Testing in Preclinical Safety Studies. (2025). Cytel. [Link]

  • Policies and Guidelines – Office of Animal Welfare. (n.d.). University of Washington. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). MDPI. [Link]

  • Institutional Animal Care and Use Committee Guidebook. (n.d.). NIH Grants & Funding. [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2022). Molecules. [Link]

  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. (2023). Pharmaceutical Technology. [Link]

  • Understanding FDA Preclinical Animal Study Requirements for Medical Devices. (n.d.). AseBio. [Link]

  • To scale or not to scale: the principles of dose extrapolation. (2008). British Journal of Pharmacology. [Link]

  • Preclinical Regulatory Requirements. (n.d.). Duke Social Science Research Institute. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). ResearchGate. [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office. [Link]

  • One-Stop Solution for Small Molecule Drug Formulation. (n.d.). CD Formulation. [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (2009). NC3Rs. [Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). Journal of Medicinal Chemistry. [Link]

  • A simple practice guide for dose conversion between animals and human. (2016). Journal of Basic and Clinical Pharmacy. [Link]

  • The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. (2025). Scientific Reports. [Link]

  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019). Chemsafetypro. [Link]

  • Dose Response Studies. (2023). ClinSkill. [Link]

  • Human to Animal Dose Conversion & Allometric Scaling. (n.d.). Pharmacology Mentor. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]

  • A Simple Method for Animal Dose Calculation in Preclinical Research. (2020). ResearchGate. [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2024). Molecules. [Link]

  • In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. (2022). Current Organic Synthesis. [Link]

  • Cell and small animal models for phenotypic drug discovery. (2019). SLAS Discovery. [Link]

  • How we can decide the dose for different animal models? (2016). ResearchGate. [Link]

  • General Principles of Preclinical Study Design. (2018). Handbook of Experimental Pharmacology. [Link]

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Method

A Robust and Sensitive LC-MS/MS Method for the Quantification of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine in Human Plasma

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) metho...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine in human plasma. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as therapeutic agents.[1][2] Robust bioanalytical methods are therefore critical for advancing these compounds through the drug development pipeline by enabling accurate pharmacokinetic and toxicokinetic assessments.[3] The described protocol employs a straightforward protein precipitation technique for sample preparation and utilizes the high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) for detection.[4][5] This document provides a detailed, step-by-step protocol, discusses the scientific rationale behind methodological choices, and outlines a validation strategy according to international regulatory guidelines.

Introduction: The Rationale for a Dedicated Bioanalytical Method

The 1,3,5-triazine core is a versatile heterocyclic motif found in a range of compounds, from herbicides to anticancer agents.[1] Recent research has explored N,6-bis(aryl)-1,3,5-triazine-2,4-diamine compounds as potential inhibitors for therapeutic targets like IDH2 mutants in cancer treatment.[6] N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, the subject of this note, belongs to this promising class of small molecules.

The progression of any such compound from discovery to clinical application is critically dependent on understanding its behavior in vivo. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical tool for small-molecule drug development, offering unparalleled sensitivity and specificity for quantifying analytes in complex biological matrices.[7][8] This application note serves as a practical guide for researchers, providing a ready-to-implement protocol and the foundational knowledge required for its adaptation and validation.

Foundational Principles: Analyte Properties and Method Strategy

Physicochemical Characteristics of the Analyte

A successful analytical method begins with an understanding of the analyte. N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine possesses several key features that inform our strategy:

  • A Basic Triazine Core: The nitrogen atoms in the triazine ring are basic and readily protonated, making the molecule ideal for positive mode Electrospray Ionization (ESI). ESI is a soft ionization technique well-suited for polar and semi-polar compounds, generating intact protonated molecules ([M+H]⁺) with minimal fragmentation in the source.[9][10]

  • Lipophilic Substituents: The presence of two phenyl groups and an isopropyl group imparts significant non-polar character. This property dictates its solubility and interaction with chromatographic stationary phases and sample preparation sorbents.

  • Structural Stability: The aromatic systems provide a stable core, suggesting that specific, reproducible fragments can be generated upon collision-induced dissociation (CID) for use in MRM assays.

Overall Analytical Workflow

The method is designed for efficiency and robustness, following a logical sequence from sample receipt to final data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Human Plasma Sample Spike Spike with Analyte & Internal Standard (IS) Sample->Spike PPT Protein Precipitation (Add Acetonitrile) Spike->PPT Vortex Vortex Mix & Incubate PPT->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate LC UHPLC Separation (Reversed-Phase C18) Evaporate->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Quant Quantification using Calibration Curve MS->Quant Report Generate Report Quant->Report

Figure 1: High-level workflow for the LC-MS/MS analysis.

Detailed Protocols and Methodologies

Materials and Reagents
  • Analyte: N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (Reference Standard, >98% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar physicochemical properties and chromatographic behavior (e.g., another triazine derivative not present in the samples) can be used.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Acid: Formic acid (Optima™ LC/MS grade).

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates.

Sample Preparation: Protein Precipitation (PPT)

Causality: For high-throughput drug development studies, sample preparation must be fast, simple, and cost-effective. Protein precipitation is often the first choice for achieving these goals.[11][12] It involves adding a water-miscible organic solvent (typically acetonitrile) to the plasma sample, which denatures and precipitates the abundant proteins.[11] While less clean than Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), its speed is a significant advantage.[13][14][15][16] For this analyte, the high organic content of the final extract is directly compatible with the reversed-phase LC method.

Step-by-Step Protocol:

  • Label 1.5 mL polypropylene microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • Aliquot 50 µL of human plasma into the appropriately labeled tubes.

  • Spike with the required volume of analyte and a consistent volume of internal standard working solutions (for unknowns, spike with IS only).

  • To precipitate proteins, add 150 µL of cold acetonitrile (containing the internal standard for batch processing) to each tube. This 3:1 solvent-to-plasma ratio is effective for efficient protein removal.[11]

  • Vortex mix each tube vigorously for 30 seconds to ensure complete protein denaturation.

  • Incubate the samples at 4°C for 10 minutes to facilitate complete precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial, avoiding disturbance of the protein pellet.

  • Inject 5 µL of the supernatant directly into the LC-MS/MS system. Optional: For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume (e.g., 50 µL) of the initial mobile phase.

LC-MS/MS Instrumental Conditions

Rationale: The chromatographic method is designed to retain and resolve the non-polar analyte from endogenous plasma components, while the mass spectrometry method provides selective and sensitive detection.

3.3.1. Liquid Chromatography (LC)

A reversed-phase C18 column is the standard choice for retaining non-polar to moderately polar small molecules.[17] A gradient elution starting with a high aqueous component allows for the focusing of the analyte at the head of the column, while the increasing organic content ensures its timely elution with a sharp, symmetrical peak shape. Formic acid is added to the mobile phase to maintain an acidic pH, which promotes the protonation of the analyte and enhances ESI+ signal intensity.

Table 1: Optimized Liquid Chromatography Parameters

Parameter Value
System UHPLC System (e.g., Agilent 1290, Waters Acquity)
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0.0 min - 10% B
0.5 min - 10% B
2.5 min - 95% B
3.5 min - 95% B
3.6 min - 10% B

| | 5.0 min - 10% B |

3.3.2. Tandem Mass Spectrometry (MS/MS)

The core of this method is the use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][18] This technique provides exceptional selectivity by monitoring a specific "transition" for the analyte and the internal standard.

MRM_Principle ESI Ion Source (ESI+) Generates [M+H]⁺ Ions Q1 Quadrupole 1 (Q1) Mass Filter Selects Precursor Ion ESI->Q1 q2 Collision Cell (q2) Fragments Precursor Ion with Inert Gas (e.g., Argon) Q1->q2 [M+H]⁺ Q3 Quadrupole 3 (Q3) Mass Filter Selects a Specific Product Ion q2->Q3 Fragment Mix Detector Detector Counts Product Ions Q3->Detector Specific Fragment

Sources

Application

Application Notes and Protocols: The Role of N-Substituted 1,3,5-Triazine-2,4-diamines in Drug Discovery Pipelines

A Guide for Researchers, Scientists, and Drug Development Professionals The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives ha...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[2][3] This guide focuses on the role of N-substituted 1,3,5-triazine-2,4-diamine derivatives in drug discovery, with a particular emphasis on their function as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism.

While specific comprehensive data for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is not extensively available in the public domain, the principles, mechanisms, and experimental protocols can be effectively illustrated using well-characterized structural analogs. A prime example is Cycloguanil, the active metabolite of the antimalarial drug proguanil.[4][5] Cycloguanil, a 1,3,5-triazine-2,4-diamine derivative, serves as an excellent model for understanding the potential applications and evaluation of novel compounds sharing this core structure.[6]

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Dihydrofolate reductase is a crucial enzyme in the folate biosynthesis pathway.[7][8] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[9] The disruption of this pathway halts DNA synthesis and cell proliferation, making DHFR an attractive target for antimicrobial and anticancer therapies.[10][11]

N-substituted 1,3,5-triazine-2,4-diamine derivatives, such as cycloguanil, act as competitive inhibitors of DHFR.[12] They bind to the active site of the enzyme, preventing the binding of the natural substrate, DHF. This blockade leads to a depletion of THF, ultimately causing cell cycle arrest and cell death in rapidly dividing cells like cancer cells and pathogenic microorganisms.[13]

DHFR_Pathway cluster_synthesis Nucleotide & Amino Acid Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purines THF->Purines Thymidylate Thymidylate THF->Thymidylate AminoAcids Amino Acids THF->AminoAcids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Triazine N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine (or Cycloguanil) Triazine->DHFR Inhibition MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add Test Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (e.g., with DMSO) Incubate3->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Data_Analysis Data_Analysis Read_Abs->Data_Analysis Calculate % Viability and GI50

Caption: Experimental workflow for the MTT antiproliferation assay.

Data Summary

The following table summarizes the key properties of Cycloguanil, a representative 1,3,5-triazine-2,4-diamine DHFR inhibitor. This data can serve as a reference for researchers working with novel analogs.

PropertyValue
IUPAC Name 1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine
Molecular Formula C11H14ClN5
Molecular Weight 251.72 g/mol
Mechanism of Action Dihydrofolate Reductase (DHFR) Inhibitor
Primary Indication Antimalarial (as active metabolite of proguanil)
Target Organism Plasmodium falciparum

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,3,5-triazine-based DHFR inhibitors is significantly influenced by the nature of the substituents on the triazine ring. [14]SAR studies on various triazine derivatives have revealed several key insights:

  • N-Aryl and N-Alkyl Substituents: The nature of the substituents at the N2, N4, and N6 positions plays a crucial role in determining the potency and selectivity of DHFR inhibition. Aromatic or bulky aliphatic groups can form favorable interactions within the active site of the enzyme. [15]* Hydrophobicity: The overall hydrophobicity of the molecule can influence its ability to cross cell membranes and bind to the target enzyme. For some parasitic DHFRs, increased hydrophobicity of the substituents is correlated with higher inhibitory activity. [15]* Flexibility and Conformation: The flexibility of the side chains can allow the molecule to adopt an optimal conformation for binding to the DHFR active site. [16] For a novel compound like N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, the isopropyl and diphenyl groups would be expected to contribute to the binding affinity and selectivity for DHFR. Systematic modifications of these substituents can lead to the optimization of the compound's pharmacological profile. [17]

References

  • Variability in the metabolism of proguanil to the active metabolite cycloguanil in healthy Kenyan adults. Trans R Soc Trop Med Hyg. 1990 Jul-Aug;84(4):492-5. doi: 10.1016/0035-9203(90)90010-c. Available from: [Link]

  • Cycloguanil. In: Wikipedia [Internet]. [place unknown: publisher unknown]; [date unknown]. Available from: [Link]

  • Cycloguanil – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Quantitative structure-activity relationship of triazine-antifolate inhibition of Leishmania dihydrofolate reductase and cell growth. PubMed. Available from: [Link]

  • Schematic showing metabolism of proguanil to cycloguanil. a Proguanil... | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • Repurposing FDA-approved drugs to target malaria through inhibition of dihydrofolate reductase in the folate biosynthesis pathway: A prospective approach. [no publisher]. Available from: [Link]

  • Targeting Folate Metabolism in the Human Malaria Parasite Plasmodium falciparum. [no publisher]. Available from: [Link]

  • Folate metabolism as a source of molecular targets for antimalarials. PubMed. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [no publisher]. Available from: [Link]

  • Cycloguanil and Its Parent Compound Proguanil Demonstrate Distinct Activities against Plasmodium falciparumMalaria Parasites Transformed with Human Dihydrofolate Reductase. ResearchGate. Available from: [Link]

  • Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase. PubMed. Available from: [Link]

  • Targeting Folate Metabolism in the Human Malaria Parasite Plasmodium falciparum. ResearchGate. Available from: [Link]

  • Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. PubMed Central. Available from: [Link]

  • The Folate Pathway as Target for Antimalarial Activity: Molecular Docking of Sulfonamides with Plasmodium and Bacterial Dihydropteroate Synthase. Digital Commons @ the Georgia Academy of Science. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • Cell Viability Assays. In: Assay Guidance Manual [Internet]. [place unknown: publisher unknown]; 2013. Available from: [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. NIH. Available from: [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. Available from: [Link]

  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). ResearchGate. Available from: [Link]

  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI. Available from: [Link]

  • Quantitative structure-activity relationships by neural networks and inductive logic programming. II. The inhibition of dihydrofolate reductase by triazines. PubMed. Available from: [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available from: [Link]

  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate. Available from: [Link]

  • Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. PubMed. Available from: [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. [no publisher]. Available from: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Chemical structures of dihydro-1,3,5-triazine moiety with anticancer activity. …. ResearchGate. Available from: [Link]

  • Dihydrofolate reductase inhibitor. In: Wikipedia [Internet]. [place unknown: publisher unknown]; [date unknown]. Available from: [Link]

  • Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. PubMed. Available from: [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. PMC. Available from: [Link]

  • Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. NIH. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine solubility and formulation challenges

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. This guide, prepared by our senior application sc...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. This guide, prepared by our senior application scientists, provides in-depth technical information and practical troubleshooting advice to help you navigate the challenges associated with the solubility and formulation of this compound.

Part 1: Understanding the Molecule - Physicochemical Profile and Expected Challenges

Question: What are the predicted physicochemical properties of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, and how do they influence its solubility?

Answer: While specific experimental data for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is not extensively published, we can predict its properties based on its chemical structure. The molecule consists of a central 1,3,5-triazine ring substituted with an isopropyl group and two phenyl groups at the amino positions.

  • The Triazine Core: The 1,3,5-triazine ring is a nitrogen-containing heterocycle. The nitrogen atoms are potential hydrogen bond acceptors, and the amino groups can act as hydrogen bond donors. This core structure provides some degree of polarity.

  • Hydrophobic Substituents: The two large, rigid, and nonpolar phenyl groups, along with the hydrophobic isopropyl group, dominate the molecule's character. These groups are expected to significantly limit its aqueous solubility.[1][2]

Expected Solubility Profile: Based on this structure, N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is predicted to be a poorly water-soluble compound. Its solubility in aqueous buffers relevant for biological assays is likely to be very low. Conversely, it is expected to be more soluble in organic solvents. The principle of "like dissolves like" suggests that polar solvents will interact favorably with the triazine core, while nonpolar solvents will dissolve the phenyl and isopropyl groups.[1]

Primary Formulation Challenge: The primary challenge for researchers will be achieving a sufficient concentration of the compound in aqueous media for in vitro and in vivo experiments, while avoiding precipitation.

Part 2: Initial Solubility Assessment - A Practical Guide

Question: How should I perform an initial solubility assessment for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine?

Answer: A systematic solubility assessment is crucial before proceeding with formulation development. We recommend a tiered approach, starting with common organic solvents and moving to aqueous buffers.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).

  • Serial dilution in aqueous buffer: Perform a serial dilution of the DMSO stock solution into your aqueous buffer of choice (e.g., phosphate-buffered saline, PBS) to achieve a range of final compound concentrations. It is important to keep the final DMSO concentration consistent and low (typically ≤1%) across all dilutions to minimize its effect on the assay.

  • Equilibration: Allow the solutions to equilibrate at room temperature for a set period (e.g., 2-4 hours).

  • Visual Inspection: Visually inspect the solutions for any signs of precipitation or cloudiness.

  • Quantitative Analysis (Optional but Recommended): To determine the concentration of the soluble compound, centrifuge the samples to pellet any precipitate and analyze the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Data Presentation: Example Solubility Table

SolventPredicted SolubilityRationale
DMSOHighAprotic, polar solvent capable of dissolving a wide range of organic molecules.
Methanol / EthanolModerate to HighPolar protic solvents that can interact with the triazine core.[1]
Dichloromethane (DCM)Moderate to HighNonpolar solvent that can solubilize the hydrophobic phenyl and isopropyl groups.
Water / PBSVery LowThe large hydrophobic surface area of the molecule limits its interaction with water.
Part 3: Formulation Strategies for Aqueous Solutions

This section provides a series of troubleshooting guides for common formulation challenges.

FAQ 1: My compound precipitates when I dilute my DMSO stock in an aqueous buffer. What should I do?

Answer: This is a common issue for poorly soluble compounds. The "solvent-shift" from a high-solubility organic solvent to a low-solubility aqueous environment can cause the compound to crash out of solution. Here are several strategies to address this:

Strategy 1: Co-Solvent Systems

The use of a water-miscible co-solvent can increase the solubility of the compound in the final aqueous solution.

Experimental Protocol: Co-Solvent Formulation

  • Select a co-solvent: Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Prepare a co-solvent stock solution: Dissolve the compound in a mixture of the co-solvent and water. The ratio will need to be optimized.

  • Dilute into aqueous buffer: Dilute the co-solvent stock solution into your final assay buffer.

Strategy 2: pH Adjustment

The amino groups on the triazine ring may be protonated at acidic pH, which could increase the aqueous solubility.

Experimental Protocol: pH-Based Formulation

  • Determine the pKa: If possible, determine the pKa of the compound experimentally or through in silico prediction.

  • Prepare buffers at different pH values: Prepare a series of buffers with pH values around the predicted pKa.

  • Assess solubility: Determine the solubility of the compound in each buffer using the kinetic solubility assessment protocol described earlier.

Strategy 3: Use of Excipients

Excipients such as surfactants and cyclodextrins can be used to encapsulate the hydrophobic compound and increase its apparent solubility.[][4]

  • Surfactants: Molecules with both hydrophilic and hydrophobic regions that can form micelles to entrap the drug. Examples include Tween® 80 and Cremophor® EL.

  • Cyclodextrins: Cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules.[4] Examples include hydroxypropyl-β-cyclodextrin (HP-β-CD).

Mandatory Visualization: Formulation Decision Workflow

G start Start: Compound Precipitation in Aqueous Buffer cosolvent Strategy 1: Co-Solvent System start->cosolvent Is the final solvent composition flexible? ph_adjust Strategy 2: pH Adjustment start->ph_adjust Is the compound ionizable? excipient Strategy 3: Use of Excipients start->excipient Are excipients compatible with the assay? success Successful Formulation: Homogeneous Solution cosolvent->success Yes failure Persistent Precipitation: Re-evaluate Strategy cosolvent->failure No ph_adjust->success Yes ph_adjust->failure No excipient->success Yes excipient->failure No

Caption: Decision workflow for addressing compound precipitation.

FAQ 2: I observe a cloudy solution or a fine precipitate after some time. What is happening?

Answer: This indicates that you may have formed a supersaturated solution that is not thermodynamically stable. Over time, the compound is crashing out of solution.

Troubleshooting Steps:

  • Reduce the final concentration: Your target concentration may be above the equilibrium solubility of the compound in that specific buffer system.

  • Increase the amount of co-solvent or excipient: The amount of solubilizing agent may be insufficient to maintain the compound in solution.

  • Control the rate of addition: When diluting the stock solution, add it slowly to the aqueous buffer while vortexing to avoid localized high concentrations that can trigger precipitation.

  • Temperature control: Solubility is temperature-dependent. Ensure that all solutions are at the same temperature during preparation and use.

Part 4: Advanced Formulation Techniques

Question: What are some advanced formulation strategies for very challenging, poorly soluble compounds?

Answer: For compounds with extremely low aqueous solubility, more advanced techniques may be necessary. These often require specialized equipment and expertise.

  • Solid Dispersions: The compound is dispersed in a solid matrix, often a polymer, to improve its dissolution rate and apparent solubility.[5] This can be achieved through methods like spray drying or hot-melt extrusion.

  • Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases the surface area and dissolution velocity.[6] This is typically achieved through milling or high-pressure homogenization.

  • Lipid-Based Formulations: The compound is dissolved in a lipid-based vehicle, such as an oil or a self-emulsifying drug delivery system (SEDDS). These formulations can improve oral bioavailability by facilitating absorption through the lymphatic system.

Part 5: Analytical and Characterization

Question: How can I confirm the concentration and stability of my final formulation?

Answer: It is critical to analytically verify the concentration of your final formulation to ensure accurate and reproducible experimental results.

Recommended Analytical Techniques:

  • HPLC with UV or Mass Spectrometry (MS) detection: This is the gold standard for quantifying the concentration of the soluble compound. It can also be used to assess the purity and stability of the compound over time.

  • Dynamic Light Scattering (DLS): This technique can be used to detect the presence of nanoparticles or aggregates in the formulation, which may not be visible to the naked eye.

  • Nephelometry: This method measures the amount of light scattered by suspended particles and can be a sensitive indicator of precipitation.[7]

Mandatory Visualization: Analytical Workflow for Formulation QC

G start Prepared Formulation visual Visual Inspection (Clear and Colorless?) start->visual hplc HPLC-UV/MS (Concentration & Purity) visual->hplc Pass fail QC Fail: Reformulate visual->fail Fail dls DLS (Particle Size Analysis) hplc->dls Concentration OK hplc->fail Concentration Low pass QC Pass: Proceed to Assay dls->pass No Aggregates dls->fail Aggregates Detected

Caption: Quality control workflow for formulated compound.

References
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 20, 2026, from [Link]

  • Properties of Alcohols and Phenols. (2025, February 9). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Predicting Solubility. (n.d.). Rowan Scientific. Retrieved January 20, 2026, from [Link]

  • Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Glombitza, B., & Rydberg, P. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 20, 2026, from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2021, July 26). Chemical Reviews. Retrieved January 20, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021, July 29). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). KNAUER. Retrieved January 20, 2026, from [Link]

  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 20, 2026, from [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023, October 18). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Functional Groups In Organic Chemistry. (2010, October 6). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 20, 2026, from [Link]

  • Method for the precipitation of organic compounds. (2010, February 18). Google Patents.
  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. (2025, April 8). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Solvent effect on regioselectivity of bromination of 2-isopropylphenol. (2025, March 17). YouTube. Retrieved January 20, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS. Retrieved January 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex 1,3,5-triazine derivat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex 1,3,5-triazine derivatives. Here, we provide in-depth, field-tested insights and troubleshooting protocols to enhance the yield and purity of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, a compound of interest for its potential applications as a high-performance lubricant additive and a scaffold in medicinal chemistry.[1][2][3]

This document moves beyond standard procedures to explain the causality behind experimental choices, empowering you to diagnose and resolve common synthetic challenges.

Part 1: Synthesis Strategy and Mechanistic Overview

The synthesis of an unsymmetrically substituted triazine like N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine requires a carefully planned, stepwise approach. The most reliable and controllable method is the sequential nucleophilic aromatic substitution (SNAr) starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

The Core Principle: Temperature-Dependent Reactivity

The 1,3,5-triazine ring is electron-deficient, making it susceptible to nucleophilic attack.[4] The key to achieving a specific substitution pattern lies in exploiting the differential reactivity of the three chlorine atoms on cyanuric chloride. Each substitution deactivates the ring slightly, making the subsequent chlorine harder to replace. This allows for selective reactions by carefully controlling the temperature:

  • First Substitution: Occurs readily at 0-5°C.

  • Second Substitution: Typically requires room temperature (20-25°C).[5]

  • Third Substitution: Often necessitates elevated temperatures or heating at reflux.[5][6]

For the target molecule, a C-C bond formation is also required to install the C6-phenyl group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for this transformation on a chloro-triazine intermediate. The proposed optimal synthetic workflow is outlined below.

Synthetic Workflow A Cyanuric Chloride B 2,4-Dichloro-6-phenyl- 1,3,5-triazine A->B  Step 1: Suzuki Coupling  Phenylboronic Acid, Pd Catalyst  Elevated Temperature   C 2-Chloro-4-(isopropylamino)- 6-phenyl-1,3,5-triazine B->C  Step 2: 1st S_NAr  Isopropylamine  0-5 °C   D N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine C->D  Step 3: 2nd S_NAr  Aniline  Room Temperature to Reflux   Troubleshooting_Low_Yield Start Low Overall Yield Detected CheckStep1 Analyze Step 1 (Suzuki Coupling) Crude Product by TLC/LC-MS Start->CheckStep1 Step1_OK Multiple Spots or Low Conversion? CheckStep1->Step1_OK Yes Step1_Bad Clean Conversion to Dichlorophenyltriazine? CheckStep1->Step1_Bad No Sol1 Troubleshoot Suzuki Coupling: • Check catalyst activity • Verify reagent purity • Ensure anhydrous conditions Step1_OK->Sol1 CheckStep2 Analyze Step 2 (Isopropylamine Addition) Crude Product by TLC/LC-MS Step1_Bad->CheckStep2 Step2_OK Multiple Spots or Unreacted Dichloro Intermediate? CheckStep2->Step2_OK Yes Step2_Bad Clean Conversion to Monochloro Intermediate? CheckStep2->Step2_Bad No Sol2 Troubleshoot 1st S_NAr: • Verify temperature is 0-5 °C • Check amine quality & stoichiometry • Ensure slow, dropwise addition Step2_OK->Sol2 CheckStep3 Analyze Step 3 (Aniline Addition) Crude Product by TLC/LC-MS Step2_Bad->CheckStep3 Step3_OK Significant Unreacted Monochloro Intermediate? CheckStep3->Step3_OK Yes Step3_Bad Reaction appears clean, but yield is low after workup. CheckStep3->Step3_Bad No Sol3 Troubleshoot 2nd S_NAr: • Increase reaction temp/time • Consider microwave heating • Use a base (e.g., DIPEA) to scavenge HCl Step3_OK->Sol3 Sol4 Review Purification/Workup: • Check for product loss in aqueous washes • Optimize chromatography/recrystallization Step3_Bad->Sol4

Sources

Troubleshooting

degradation pathways of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine in solution

Technical Support Center: Degradation of s-Triazine Compounds in Solution A Note on Chemical Identity: This guide addresses the degradation pathways of s-triazine compounds, using Propazine (6-chloro-N²,N⁴-diisopropyl-1,...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation of s-Triazine Compounds in Solution

A Note on Chemical Identity: This guide addresses the degradation pathways of s-triazine compounds, using Propazine (6-chloro-N²,N⁴-diisopropyl-1,3,5-triazine-2,4-diamine) as a primary example. While the initial query specified N²-Isopropyl-N⁴,6-diphenyl-1,3,5-triazine-2,4-diamine, publicly available scientific literature on the degradation of this specific diphenyl-substituted compound is scarce. However, propazine belongs to the same s-triazine class and has been extensively studied, making it an excellent and relevant model for understanding the core degradation mechanisms—hydrolysis, photodegradation, and dealkylation—that are characteristic of this chemical family. The principles, experimental setups, and troubleshooting advice provided here are broadly applicable to researchers studying the stability of various s-triazine derivatives.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of propazine and related s-triazine compounds in solution.

Q1: What are the primary degradation pathways for propazine in an aqueous solution?

A1: In solution, propazine primarily degrades through two main abiotic pathways: hydrolysis and photodegradation.

  • Hydrolysis: This is a chemical process where the propazine molecule reacts with water. The most common hydrolytic reaction for chlorotriazines like propazine is the substitution of the chlorine atom at the C-2 position of the triazine ring with a hydroxyl (-OH) group, forming hydroxypropazine. This process is highly dependent on the pH of the solution.[1][2]

  • Photodegradation (or Photolysis): This pathway involves the breakdown of the molecule upon absorption of light, particularly ultraviolet (UV) radiation. Photodegradation can proceed through several mechanisms, including dechlorination (similar to hydrolysis), dealkylation (loss of the isopropyl side chains), and oxidation of the alkyl side chains.[3][4] The rate and extent of photodegradation are significantly enhanced in the presence of photocatalysts like titanium dioxide (TiO₂) or other photosensitizing agents present in the water.[3][5]

Q2: What are the major degradation products of propazine I should expect to see?

A2: The specific metabolites depend on the degradation conditions. The most commonly identified products are:

  • Hydroxypropazine (PP-2OH): Formed via the hydrolysis of the chlorine substituent. This is often the major product in hydrolysis studies.[1]

  • Dealkylated Metabolites: These products result from the removal of one or both N-isopropyl groups. Examples include N²-deisopropyl-propazine and N⁴-deisopropyl-propazine. Further degradation can lead to the fully dealkylated 2-chloro-4,6-diamino-s-triazine.[4][6]

  • Oxidized Products: During photocatalytic degradation, the isopropyl side chains can be oxidized to form hydroxylated or carbonylated derivatives before or after cleavage.[3][4]

Table 1: Common Degradation Products of Propazine

Degradation Product Name Parent Pathway(s) Chemical Transformation
Hydroxypropazine (PP-2OH) Hydrolysis, Photodegradation Substitution of -Cl with -OH
N-deisopropyl-propazine Photodegradation, Microbial Degradation Loss of one isopropyl group

| N,N'-dideisopropyl-propazine | Photodegradation, Microbial Degradation | Loss of both isopropyl groups |

Q3: How does the pH of the solution affect the stability of propazine?

A3: The pH of the aqueous solution is a critical factor governing the rate of hydrolysis. Propazine is most stable in neutral to slightly alkaline conditions.[7]

  • Acidic Conditions (pH < 6): Hydrolysis is significantly accelerated under acidic conditions. The triazine ring is protonated, which makes the C-2 carbon more susceptible to nucleophilic attack by water, leading to the displacement of the chlorine atom.[8]

  • Neutral Conditions (pH ≈ 7): The hydrolysis rate is extremely slow, with half-lives estimated to be over 300 days. One study found that 92% of the initial concentration remained after 28 days at pH 7.[9]

  • Alkaline Conditions (pH > 8): The hydrolysis rate increases again under basic conditions due to catalysis by hydroxide ions (OH⁻). However, some data suggests high stability at pH 9, indicating that the effect might be less pronounced than in acidic conditions depending on the exact experimental setup.[9]

The general principle is that both acid and base catalysis can enhance the degradation of s-triazines, while they remain highly persistent at neutral pH.[10][11]

Q4: How significant is photodegradation for propazine in typical lab or environmental conditions?

A4: The significance depends on the light source and the presence of other substances in the water.

  • Direct Photolysis: In pure water exposed to sunlight, the direct photodegradation of propazine is generally a slow process.[3]

  • Indirect/Sensitized Photolysis: The process is much faster in natural waters that contain dissolved organic matter or in lab experiments using photocatalysts. For example, in the presence of titanium dioxide (TiO₂) and simulated solar light, the half-life of propazine can be reduced to minutes.[3] When designing experiments, it is crucial to consider whether you are studying direct photolysis (in ultrapure water) or indirect photolysis (with additives or in a natural water matrix).

Q5: What are the recommended analytical techniques for monitoring propazine and its degradation products?

A5: The most effective and widely used methods are based on chromatography coupled with mass spectrometry, which allows for the separation, identification, and quantification of the parent compound and its various degradates.

  • Gas Chromatography/Mass Spectrometry (GC/MS): A robust technique for analyzing triazines and their metabolites. It offers excellent separation and sensitivity.[3][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This is the state-of-the-art method, particularly for analyzing aqueous samples. It can handle a wide range of polarities, making it ideal for detecting both the parent propazine and its more polar hydroxylated and dealkylated products without the need for derivatization.[1][12][13] For sample preparation from complex matrices like environmental water, Solid-Phase Extraction (SPE) is commonly used to concentrate the analytes and remove interfering substances before analysis.[6]

Section 2: Troubleshooting Guides

This section provides practical advice for specific issues you may encounter during your experiments.

Problem: My propazine stock or standard solution shows rapid degradation, even in the dark.

  • Possible Cause 1: pH of the Solvent. Propazine is susceptible to hydrolysis under acidic or strongly basic conditions. If you are using unbuffered water or a solvent mixture that has become acidic (e.g., through degradation of the solvent itself), this can accelerate the breakdown of your analyte.

    • Troubleshooting Steps:

      • Measure the pH of your solvent/water source. Many natural water sources are alkaline.[8]

      • For maximum stability, prepare stock solutions in a high-purity organic solvent like methanol or acetonitrile and store them at low temperatures.

      • For aqueous standards, use buffered, neutral (pH 7) reagent water and prepare them fresh before use.

  • Possible Cause 2: Temperature. Higher temperatures increase the rate of hydrolysis.[11]

    • Troubleshooting Steps:

      • Always store stock and working solutions in a refrigerator (2-8 °C) or freezer (-20 °C), as appropriate for the solvent.

      • Avoid leaving solutions on the benchtop for extended periods.

Problem: I am running a hydrolysis experiment but am not detecting the expected main product, hydroxypropazine (PP-2OH).

  • Possible Cause 1: Incorrect pH Conditions. Hydrolysis is extremely slow at neutral pH. If your buffered solution was not prepared correctly or its pH has shifted, you may not see significant degradation within your experimental timeframe.

    • Troubleshooting Steps:

      • Verify the pH of your reaction buffer both before and after the experiment.

      • To confirm your analytical method is working, run a positive control under accelerated degradation conditions (e.g., at pH 2 or pH 11) to ensure you can detect hydroxypropazine.

  • Possible Cause 2: Analytical Method Limitations. Hydroxypropazine is more polar than the parent propazine. If you are using a GC-based method, its recovery from the extraction and its chromatographic performance might be poor without derivatization.

    • Troubleshooting Steps:

      • Switch to an LC/MS/MS method, which is better suited for polar metabolites.[1]

      • If using GC/MS, ensure your sample extraction and cleanup procedure is validated for the recovery of hydroxypropazine. Check for a certified reference standard of hydroxypropazine to confirm its retention time and response.

Problem: My photodegradation experiment results are inconsistent or show no degradation.

  • Possible Cause 1: Insufficient Light Energy. The light source may not be emitting at the correct wavelength or intensity to induce photolysis.

    • Troubleshooting Steps:

      • Check the specifications of your lamp. UV radiation is more effective than visible light.

      • Ensure your reaction vessel is made of a UV-transparent material like quartz. Borosilicate glass will block a significant portion of UV light.

      • Run a positive control with a known photosensitive compound or use a photocatalyst like TiO₂ to confirm your experimental setup is capable of inducing degradation.[3]

  • Possible Cause 2: Matrix Effects. If you are using a natural water sample, dissolved organic carbon or suspended solids can absorb light, shielding the propazine from photons and slowing the reaction.

    • Troubleshooting Steps:

      • Run a parallel experiment in ultrapure reagent water as a baseline.

      • Characterize your water matrix (measure pH, dissolved organic carbon, turbidity) to better understand the variables at play.

Section 3: Experimental Protocols & Workflows

Protocol 1: Basic Hydrolysis Study of Propazine at Different pH Values

This protocol outlines a typical experiment to determine the hydrolysis rate of propazine.

  • Preparation of Buffers: Prepare three sterile buffer solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Preparation of Test Solutions:

    • Prepare a 1 mg/mL stock solution of propazine in acetonitrile.

    • In triplicate for each pH, add a small aliquot of the propazine stock to each buffer solution in amber glass vials to reach a final concentration of 10 µg/L. The volume of acetonitrile should be less than 1% of the total volume to minimize co-solvent effects.

  • Incubation:

    • Seal the vials immediately.

    • Place the vials in a temperature-controlled incubator or water bath set to 25 °C in the dark to prevent photodegradation.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 3, 7, 14, 28, and 56 days), remove one vial from each pH set for analysis.

    • Immediately quench any further reaction by adding a suitable agent or by freezing the sample at -20 °C.

  • Sample Analysis:

    • Analyze the samples for the concentration of remaining propazine and the formation of hydroxypropazine using a validated LC/MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the propazine concentration versus time for each pH.

    • Determine the first-order rate constant (k) from the slope of the line and calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Workflow Diagram: Hydrolysis Experiment

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 4, 7, 9) prep_test Spike Buffers to Final Conc. prep_buffers->prep_test prep_stock Prepare Propazine Stock (ACN) prep_stock->prep_test incubate Incubate in Dark (Constant Temp) prep_test->incubate Start T=0 sampling Sample at Time Points (T=0, 1, 7... days) incubate->sampling analyze Analyze by LC/MS/MS (Propazine & PP-2OH) sampling->analyze Quench & Extract calculate Calculate Rate (k) & Half-life (t½) analyze->calculate

Caption: Workflow for a typical propazine hydrolysis experiment.

Protocol 2: Photocatalytic Degradation Study

This protocol describes an experiment to assess degradation using a TiO₂ photocatalyst.

  • Catalyst Suspension: Prepare a suspension of TiO₂ (e.g., Degussa P25) in ultrapure water (e.g., 100 mg/L).[3]

  • Preparation of Test Solution:

    • Place the TiO₂ suspension in a quartz photoreactor vessel equipped with a magnetic stirrer.

    • Spike the suspension with a propazine stock solution to a final concentration of 1 mg/L.

  • Adsorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow for adsorption/desorption equilibrium to be reached between the propazine and the TiO₂ surface. Take a "dark" sample (T=0) at the end of this period.[3]

  • Irradiation:

    • Turn on the light source (e.g., a UV lamp or a solar simulator).

    • Continue stirring to keep the TiO₂ suspended.

  • Sampling:

    • Take aliquots of the suspension at set time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes).

    • Immediately filter each sample through a 0.22 µm filter (that does not adsorb the analyte) to remove the TiO₂ particles and stop the photocatalytic reaction.

  • Controls: Run parallel experiments: (1) Propazine solution with light but no TiO₂ (direct photolysis). (2) Propazine solution with TiO₂ but no light (dark control).

  • Analysis: Analyze the filtered samples by LC/MS/MS or GC/MS to determine the concentration of propazine and identify major degradation products.

Workflow Diagram: Photocatalytic Degradation Experiment

Photodegradation_Workflow start Prepare TiO2 Suspension & Spike with Propazine dark Stir in Dark (Establish Adsorption Equilibrium) start->dark sample_dark Take Dark Sample (T=0) dark->sample_dark irradiate Turn on UV Light Source (Start Photoreaction) sample_dark->irradiate sample_light Sample at Time Intervals (5, 10, 20... min) irradiate->sample_light filter Filter Immediately (Remove TiO2) sample_light->filter analyze Analyze Filtrate by LC/MS/MS filter->analyze

Caption: Workflow for a photocatalytic degradation experiment.

References

  • EXTOXNET PIP. (n.d.). PROPAZINE.
  • National Center for Biotechnology Information. (n.d.). Propazine. PubChem.
  • Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 35(2), 398-405.
  • Glasgow, L. C. (1995). Dynamics of the degradation of selected s-triazine herbicides in tropical ecosystems. University of the West Indies.
  • Lányi, K., & Dinya, Z. (2003). Photodegradation study of some triazine-type herbicides. Microchemical Journal, 75(1), 1-13.
  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS).
  • Miralles-Marco, A., et al. (2018). Determination of atrazine and propazine metabolites deemed endocrine disruptors in human seminal plasma by LC–ESI-MS/MS. RUIdeRA.
  • Termtanun, M. (n.d.). PHOTOCATALYTIC DEGRADATION OF PESTICIDES USING TIO2 NANOPARTICLES. Nottingham ePrints.
  • U.S. Environmental Protection Agency. (2006). ECM for Atrazine, Simazine, Propazine, Ametryn, Prometryn, Metolachlor, Mesotrione, & Selected Degradates in Water - MRID 47629802.
  • Syngenta Crop Protection, Inc. (2017). Prometryn, Atrazine, Simazine, and Propazine MRID: 49537101. Regulations.gov.
  • ChemBK. (2024). 6-Chloro-N2,N4-di-isopropyl-1,3,5-triazine-2,4-diamine.
  • MSU Extension. (2008). Effect of water pH on the stability of pesticides.
  • Li, M., et al. (2018). Elucidating the Reaction Mechanisms Between Triazine and Hydrogen Sulfide With pH Variation Using Mass Spectrometry. Analytical Chemistry, 90(19), 11646-11653.
  • Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness.

Sources

Optimization

Technical Support Center: Optimizing Assay Conditions for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

A Guide for Senior Application Scientists Disclaimer: N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is a specific chemical entity for which public-domain biological activity and detailed assay protocols are not e...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists

Disclaimer: N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is a specific chemical entity for which public-domain biological activity and detailed assay protocols are not extensively documented. One source describes it as a lubricant additive.[1] However, the 1,3,5-triazine scaffold is a common feature in molecules designed for biological activity, including enzyme inhibition and other therapeutic applications.[2][3][4][5][6][7] This guide therefore provides a comprehensive framework for assay development and troubleshooting based on established biochemical principles and best practices for novel small molecules, using a hypothetical enzyme inhibition assay as the primary model.

Part 1: Foundational Knowledge & Pre-Assay Preparation

Before embarking on any assay, meticulous preparation of the compound is paramount. Errors at this stage are a primary source of poor data quality and irreproducibility.

Frequently Asked Questions (FAQs)

Question: How should I prepare a stock solution of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine?

Answer: The first critical step is proper solubilization. Most nonpolar, heterocyclic small molecules are initially dissolved in 100% dimethyl sulfoxide (DMSO).[8][9][10]

  • Initial Solubilization: Begin by preparing a high-concentration stock, typically 10-50 mM, in 100% anhydrous DMSO. To ensure the powder is not lost, centrifuge the vial briefly to collect all material at the bottom before opening.[11]

  • Solubility Confirmation: After adding DMSO, vortex thoroughly and visually inspect for any undissolved particulates. If solubility is poor, gentle warming (30-37°C) or sonication can be attempted, but be mindful of potential compound degradation.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption from the air.[11] Store at -20°C or -80°C for long-term stability.[11][12]

Question: What is the maximum permissible DMSO concentration in my final assay?

Answer: This is a critical parameter. High concentrations of DMSO can directly inhibit enzymes, disrupt protein structure, or be cytotoxic in cell-based assays, confounding results.[13][14][15][16]

  • General Guideline: Aim for a final DMSO concentration of ≤0.5% in most biochemical and cell-based assays.[9][11][14] Some sensitive assays may require even lower concentrations (e.g., ≤0.1%).

  • Verification: Always test the tolerance of your specific assay system (enzyme, cells, etc.) to a range of DMSO concentrations (e.g., 0.1% to 2%).

  • Consistency is Key: The final DMSO concentration must be identical across all wells, including controls (vehicle controls), to normalize any solvent-induced effects.[9][17]

Troubleshooting: Compound Handling

Issue: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer.

Causality & Solution: This is a common problem known as kinetic solubility failure.[8][12] A compound may be soluble in 100% DMSO but crash out of solution upon contact with an aqueous environment.

Step-by-Step Mitigation Protocol:

  • Perform a Kinetic Solubility Test: Before running a full assay, test the compound's solubility directly in your final assay buffer. Prepare a serial dilution of your DMSO stock into the buffer and visually inspect for precipitation or turbidity after a relevant incubation period. Nephelometry is a high-throughput method to quantify this.[8][10][12]

  • Modify the Dilution Scheme: Instead of a large, single dilution step, perform an intermediate dilution in a solution with a higher percentage of DMSO or a different co-solvent before the final dilution into the assay buffer.

  • Lower the Stock Concentration: If precipitation persists, your initial 10 mM stock may be too high. Remake the stock at a lower concentration (e.g., 1 mM) and adjust dilutions accordingly.

  • Include Detergents: For some biochemical assays, the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can help maintain compound solubility.[18] However, verify that the detergent does not interfere with your assay.[19]

Part 2: Core Assay Optimization & Troubleshooting

Optimizing an assay is a systematic process of defining parameters to achieve a robust and reproducible measurement window. For our hypothetical enzyme inhibition assay, key metrics include the Z-factor, signal-to-background (S/B) ratio, and coefficient of variation (%CV).[20][21]

Table 1: Key Assay Performance Metrics & Acceptance Criteria

MetricFormulaInterpretationIdeal ValueAcceptable for HTS
Z-Factor (Z') 1 - [ (3σp + 3σn) / |μp - μn| ]Measures the separation between positive (p) and negative (n) control distributions. Independent of test compounds.[22][23]~1.0≥ 0.5
Signal-to-Background (S/B) μp / μnThe magnitude of the signal window. Does not account for variability.[21][22]>10>2
Coefficient of Variation (%CV) (σ / μ) * 100Measures the relative variability of replicate measurements.<5%<15%

(μ = mean, σ = standard deviation)

Experimental Workflow for Assay Optimization

The following workflow provides a logical progression for optimizing a generic enzyme inhibition assay.

Assay_Optimization_Workflow cluster_0 Phase 1: Component Titration cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Compound Testing A 1. Titrate Enzyme (Find linear range) B 2. Titrate Substrate (Determine Km) A->B Use optimal [E] C 3. Run DMSO Tolerance Test B->C Establish initial conditions D 4. Determine Z-Factor (Plate uniformity) C->D E 5. Initial Single-Point Screen D->E Proceed if Z' ≥ 0.5 F 6. Dose-Response Curve (IC50) E->F G 7. Artifact Counter-Screens F->G

Caption: A logical workflow for enzyme assay optimization.

Troubleshooting Guide: Common Assay Problems

Problem 1: High Background Signal

High background can compress the dynamic range of the assay, leading to a poor S/B ratio and a low Z-factor.

  • Potential Cause A: Compound Interference. The triazine compound itself may be fluorescent or colored at the assay wavelength, or it might directly activate a reporter enzyme. This is a form of assay interference.[18][24]

    • Solution: Run a control plate containing the compound and all assay components except the primary enzyme or substrate. Any signal generated is due to compound interference and must be subtracted or the assay format re-evaluated.

  • Potential Cause B: Reagent Instability. A substrate or detection reagent may be degrading spontaneously over the course of the assay, generating a signal independent of enzyme activity.

    • Solution: Prepare all reagents fresh before use.[19] Measure the signal from wells containing only buffer and the detection reagent over time to assess stability.

  • Potential Cause C: Contaminated Reagents. Buffers or enzyme preparations may be contaminated with a substance that generates a signal.

    • Solution: Use high-purity reagents (e.g., molecular biology grade water, freshly prepared buffers). If contamination is suspected in an enzyme stock, purification may be necessary.

Problem 2: Low Signal or No Enzyme Activity

This issue prevents the establishment of a viable assay window.

  • Potential Cause A: Inactive Enzyme. The enzyme may have degraded due to improper storage or handling (e.g., repeated freeze-thaw cycles).[25]

    • Solution: Test the enzyme on a known control substrate or with a control inhibitor to verify its activity.[26] Always aliquot enzyme stocks to avoid repeated thawing.[19]

  • Potential Cause B: Sub-optimal Assay Conditions. The pH, salt concentration, or temperature of the assay buffer may not be optimal for enzyme activity.

    • Solution: Systematically vary key buffer components (pH, ionic strength) to find the optimal conditions for activity. Refer to literature for the specific enzyme class if available.

  • Potential Cause C: Missing Cofactor. Many enzymes require specific cofactors (e.g., Mg2+, ATP, NADH) for activity.

    • Solution: Review the literature for your enzyme's requirements and ensure all necessary cofactors are present at optimal concentrations in the assay buffer.

Problem 3: Poor Reproducibility (High %CV)

High variability between replicate wells makes it impossible to distinguish real hits from random noise.

  • Potential Cause A: Pipetting Inaccuracy. Inaccurate or inconsistent liquid handling, especially with small volumes in 384- or 1536-well plates, is a major source of error.

    • Solution: Use calibrated pipettes.[19] When preparing compound dilutions, ensure thorough mixing between each step. For automated systems, ensure liquid handlers are properly calibrated and maintained.

  • Potential Cause B: Edge Effects. Wells on the edge of a microplate can experience different evaporation rates and temperature fluctuations, leading to skewed results.

    • Solution: Avoid using the outermost wells of the plate for experimental data. Fill them with buffer or media to create a humidity barrier.

  • Potential Cause C: Time-Dependent Signal Drift. If the assay signal is not stable and is read at different times, variability will increase. This can happen if a reaction does not proceed linearly or if a detection reagent is unstable.

    • Solution: Ensure you are measuring the reaction during the initial velocity phase where substrate consumption is linear with time.[27] If using a kinetic readout, ensure the measurement window is consistent for all wells. For endpoint assays, use a stop solution to halt the reaction simultaneously in all wells before reading.

Part 3: Ensuring Scientific Integrity - Ruling Out Artifacts

A common pitfall in drug discovery is pursuing compounds that appear active but are actually "false positives" or assay interference compounds (PAINS).[28][29][30][31] The triazine scaffold itself is not a classic PAINS alert, but robust counter-screens are always necessary.

FAQ: My compound shows activity. How do I know it's real?

Answer: Experimental validation is essential to confirm that the observed activity is due to specific interaction with the target, not an artifact.[32] You must perform a series of self-validating experiments.

Decision Tree for Hit Validation

This workflow helps triage promising hits and eliminate artifacts.

Hit_Validation_Workflow A Primary Hit Identified (e.g., >50% inhibition) B Confirm IC50 with Dose-Response Curve A->B C Is curve well-behaved (sigmoidal, R² > 0.95)? B->C D Counter-Screen for Assay Interference C->D Yes G Likely Artifact (Deprioritize) C->G No E Orthogonal Assay (Different technology/readout) D->E F Mechanism of Action Studies (e.g., Ki determination) E->F Activity Confirmed E->G Activity Lost H Confirmed Hit (Advance) F->H

Caption: A decision-making workflow for validating primary screening hits.

Key Validation & Counter-Screen Protocols
  • Dose-Response Confirmation: A true inhibitor should exhibit a sigmoidal dose-response curve. Re-test the compound over a wide concentration range (e.g., 8-12 points) to generate a robust IC50 value. A flat or irregular curve may suggest non-specific activity or solubility issues at high concentrations.

  • Promiscuity/Interference Counter-Screen: Test the compound against an unrelated enzyme, preferably one that uses a similar detection technology (e.g., luciferase, fluorescence). Activity against unrelated targets suggests promiscuity or technology-specific interference rather than selective inhibition.[24]

  • Orthogonal Assay: Re-test the compound in an assay for the same target but with a different readout technology. For example, if the primary assay was fluorescence-based, an orthogonal assay might use mass spectrometry or NMR-based methods to measure substrate turnover.[33] Confirmation in an orthogonal assay provides strong evidence that the observed activity is genuine.

  • Mechanism of Action (MOA) Studies: To confirm competitive, non-competitive, or uncompetitive inhibition, perform enzyme kinetic studies by measuring reaction rates at varying concentrations of both the substrate and the inhibitor.[17][34] This provides definitive proof of a specific binding interaction.[26][35]

By following this structured approach of meticulous preparation, systematic optimization, and rigorous validation, researchers can generate high-quality, reliable data for novel compounds like N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, ensuring that downstream efforts are focused on genuinely promising leads.

References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]

  • Effect of various DMSO concentrations on cell viability. ResearchGate. [Link]

  • Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]

  • Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research. [Link]

  • Pan-assay interference compounds. Grokipedia. [Link]

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Springer Nature Experiments. [Link]

  • High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. [Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • What effects does DMSO have on cell assays? Quora. [Link]

  • Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. ResearchGate. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]

  • N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. MySkinRecipes. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Gaining confidence in high-throughput screening. PNAS. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Metrics for Comparing Instruments and Assays. Molecular Devices. [Link]

  • 6-Chloro-N2,N4-di-isopropyl-1,3,5-triazine-2,4-diamine Request for Quotation. ChemBK. [Link]

  • Optimization of Triazine Nitriles as Rhodesain Inhibitors: Structure-Activity Relationships, Bioisosteric Imidazopyridine Nitriles, and X-ray Crystal Structure Analysis With Human Cathepsin L. PubMed. [Link]

  • Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays. ScienceDirect. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Restriction Enzyme Troubleshooting Guide. BenchFly. [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. [Link]

  • Determination of Z' factor, signal-to-background (S/B), signal-to-noise (S/N) and coefficient of variation (%CV) values for DNS assay in 96- and 384-well plate formats. ResearchGate. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - NIH. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. NIH. [Link]

  • What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery. [Link]

  • What experiment would test whether an enzyme is competitive or non-competitive? Quora. [Link]

  • Structure optimization and molecular dynamics studies of new tumor-selective s-triazines targeting DNA and MMP-10/13 for halting colorectal and secondary liver cancers. PubMed Central. [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Discovery and optimization of triazine derivatives as ROCK1 inhibitors: molecular docking, molecular dynamics simulations and free energy calculations. RSC Publishing. [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. NIH. [Link]

  • 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl). PubChem. [Link]

  • N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer.

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Troubleshooting

Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Triazine-Based Compounds

Introduction: The N2,N4,6-trisubstituted 1,3,5-triazine-2,4-diamine scaffold is a promising framework in medicinal chemistry. Compounds from this class, such as N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, are...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N2,N4,6-trisubstituted 1,3,5-triazine-2,4-diamine scaffold is a promising framework in medicinal chemistry. Compounds from this class, such as N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, are frequently investigated for various therapeutic applications, including as inhibitors of enzymes like mutant isocitrate dehydrogenase 2 (IDH2) or as having general antiproliferative properties.[1][2] A critical challenge in the development of these small molecules is ensuring their specificity. Unintended interactions with proteins other than the primary target can lead to toxicity, reduced efficacy, and misleading experimental results.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of resources, including frequently asked questions and in-depth troubleshooting guides, to systematically identify, validate, and minimize off-target effects for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern for triazine-based compounds?

A: Off-target effects occur when a drug or compound binds to and modulates the function of proteins other than its intended therapeutic target.[4] These unintended interactions are a major cause of clinical trial failures, often due to unforeseen toxicity.[3] For potent scaffolds like the 1,3,5-triazine core, which can fit into various binding pockets (particularly ATP-binding sites in kinases), a thorough off-target analysis is crucial to ensure the observed biological effect is due to the on-target activity and to build a robust safety profile.

Q2: I have a novel triazine compound and see a desired phenotype in my cell-based assay. How do I begin to confirm it's an on-target effect?

A: The first step is to establish a clear link between target engagement and the cellular phenotype. A key experiment is the Cellular Thermal Shift Assay (CETSA), which directly measures the binding of your compound to its target in a cellular environment.[5][6] The principle is that ligand binding increases a protein's thermal stability.[6] If your compound stabilizes the intended target at concentrations consistent with the phenotypic EC50, it provides strong evidence of on-target action. See our detailed CETSA protocol in the guides below.

Q3: What is the difference between target deconvolution and a selectivity profile?

A: Target deconvolution is the process of identifying the specific molecular target(s) of a compound that causes a particular phenotype, often discovered through phenotypic screening.[7] Methods like chemical proteomics are used for this.[7][8] In contrast, a selectivity profile is typically generated for a compound with a known primary target. The goal is to screen the compound against a large panel of related proteins (e.g., the human kinome) to identify any additional, unintended interactions.[9] This helps quantify the compound's specificity.

Q4: My compound is showing activity against several kinases in a profiling screen. What should I do next?

A: First, quantify the potency (e.g., IC50 or Ki) for each interaction to understand the selectivity window between your primary target and the off-targets. If the potency against an off-target is close to your primary target, you have several options:

  • Cellular Confirmation: Use orthogonal cellular assays to determine if the off-target is engaged in cells at relevant concentrations. For example, if the off-target is a known kinase, test if your compound inhibits its specific downstream signaling pathway.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound to identify modifications that reduce binding to the off-target while preserving on-target potency. This is a core tenet of rational drug design.[4]

  • Counter-screening: Develop a specific cellular assay that measures the functional consequence of inhibiting the identified off-target. This can help you quickly screen new compounds for this undesirable activity.

Q5: Are there computational methods to predict potential off-targets before I run expensive experiments?

A: Yes, several in silico tools can predict potential off-targets based on the chemical structure of your compound.[10] These platforms use algorithms that compare your molecule's features to databases of known ligands and their targets (ligand-based) or dock your molecule into various protein binding sites (structure-based).[10] While these predictions require experimental validation, they can be valuable for prioritizing which experimental screens to run and for flagging potential liabilities early in development.[10]

Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows for key experimental strategies to identify and validate off-target effects.

Guide 1: Broad Selectivity Profiling using Kinome Scanning

Objective: To assess the selectivity of a triazine compound against a large panel of protein kinases, which are common off-targets for ATP-competitive inhibitors.

Causality: Kinase profiling is essential because the human kinome contains over 500 members, many with structurally similar ATP-binding pockets. A compound designed for one kinase can inadvertently inhibit others, leading to unexpected biological effects. Broad screening is a cost-effective strategy to identify these liabilities early.[11]

KinomeProfilingWorkflow cluster_prep Compound Preparation cluster_screening Screening (Service Provider) cluster_analysis Data Analysis Compound Compound Stock (e.g., 10 mM in DMSO) Dilution Serial Dilution to Test Concentrations Compound->Dilution Submit Assay Kinase Activity Assay (e.g., Radiometric or Fluorescence-based) + Kinase Panel Dilution->Assay Dispense Detection Measure Kinase Activity (% Inhibition) Assay->Detection Incubate & Read DataNorm Normalize Data (vs. DMSO control) Detection->DataNorm HitID Identify Hits (e.g., >50% Inhibition) DataNorm->HitID Selectivity Generate Selectivity Profile (e.g., Kinome Map) HitID->Selectivity

Caption: Workflow for a typical fee-for-service kinome profiling experiment.

  • Compound Submission: Prepare a high-concentration stock solution of your compound (typically 10 mM in 100% DMSO) of high purity. Submit the required volume (e.g., 20-100 µL) to a commercial provider.[11]

  • Screening Concentration Selection: Choose the screening concentration(s). A common starting point is a single high concentration (e.g., 1 or 10 µM) to identify all potential interactors. For dose-response follow-up, a 10-point, 3-fold serial dilution is standard.

  • Assay Performance: The service provider performs the kinase activity assays. Most platforms use radiometric (e.g., ³³P-ATP) or fluorescence-based methods to measure the phosphorylation of a substrate by each kinase in the panel.[9][11]

  • Data Acquisition: The output is typically percent inhibition relative to a DMSO vehicle control.

  • Data Interpretation & Troubleshooting:

    • Primary Analysis: Identify all kinases inhibited above a certain threshold (e.g., >50% or >80%) at the screening concentration.

    • Selectivity Score: Calculate a selectivity score to quantify specificity. This can be as simple as the number of kinases inhibited above a threshold.

    • Troubleshooting - False Positives: Apparent inhibition can be caused by compound interference with the assay technology (e.g., fluorescence quenching). If results are unexpected, ask the provider about potential assay artifacts or re-screen using an orthogonal detection method (e.g., mobility shift vs. fluorescence).

    • Next Steps: For significant off-target hits, perform follow-up dose-response experiments to determine the IC50 for each interaction. This quantitative data is crucial for assessing the selectivity window.

Guide 2: Target Engagement Verification with Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the triazine compound directly binds to and engages its intended target (and potentially off-targets) within a live-cell context.

Causality: Biochemical assays can miss factors present in a cell, such as cofactor concentrations, protein-protein interactions, and cell permeability, that influence compound binding. CETSA provides direct, label-free evidence of target engagement in a more physiologically relevant environment.[5][12] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand.[6]

CETSA_Workflow cluster_cell_prep 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis_detection 3. Analysis cluster_analysis 4. Data Interpretation Cells Culture Cells Treat Treat Cells with Compound or DMSO Cells->Treat Aliquot Aliquot Treated Cells Treat->Aliquot Heat Heat Aliquots to Different Temperatures (e.g., 40-70°C) Aliquot->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Supernatant Detect Detect Target Protein (e.g., Western Blot, ELISA) Supernatant->Detect Plot Plot Soluble Protein vs. Temperature Detect->Plot Curve Generate Melt Curve & Determine Tagg Plot->Curve

Caption: Step-by-step workflow for performing a classic CETSA experiment.

  • Cell Preparation: Culture the appropriate cell line to ~80% confluency.

  • Compound Treatment: Treat cells with the triazine compound at the desired concentration (e.g., 10x the cellular EC50) or with DMSO as a vehicle control for 1-2 hours at 37°C.[12]

  • Heating Step: Harvest and resuspend the cells in a buffer (e.g., PBS). Aliquot the cell suspension into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.[12]

  • Cell Lysis: Lyse the cells to release intracellular proteins. A common method is multiple freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.[5]

  • Detection: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Analyze the amount of the target protein remaining in the supernatant for each temperature point using a quantitative method like Western Blotting or ELISA.

  • Data Interpretation & Troubleshooting:

    • Melt Curve: For both DMSO and compound-treated samples, plot the relative amount of soluble protein against temperature.

    • Thermal Shift: A successful experiment will show a rightward shift in the melting curve for the compound-treated sample compared to the DMSO control. This indicates thermal stabilization and target engagement.[6]

    • Isothermal Dose-Response (ITDR): To determine potency, perform the experiment at a single, fixed temperature (chosen from the steepest part of the melt curve) with a range of compound concentrations. This will generate a dose-dependent stabilization curve from which an EC50 for target engagement can be derived.[13]

    • Troubleshooting - No Shift: If no thermal shift is observed, it could mean the compound doesn't bind in cells, doesn't stabilize the protein upon binding, or the protein is intrinsically very stable or unstable. Verify target expression and antibody quality. Try different lysis or heating conditions.

    • Troubleshooting - Curve Shift to the Left: A leftward shift indicates destabilization, which is also a valid sign of compound binding.

Guide 3: Unbiased Off-Target Identification via Chemical Proteomics

Objective: To identify the direct and indirect binding partners of a triazine compound across the entire proteome without prior assumptions.

Causality: When the primary target is unknown or when a comprehensive view of all potential interactions is needed, unbiased approaches are required. Chemical proteomics uses a modified version of the compound as a "bait" to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.[8][14]

Sources

Optimization

Technical Support Center: Purification of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of N2-Isopropyl-N4,6-d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. Our focus is on delivering field-proven insights and robust troubleshooting strategies to address common challenges encountered during the purification process.

Section 1: Foundational Knowledge: Understanding Your Compound and Impurities

Effective purification begins with a comprehensive understanding of the target molecule and the potential impurities that may have formed during its synthesis. The structure of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, featuring a polar triazine core with multiple nitrogen atoms alongside non-polar phenyl and isopropyl groups, presents a unique purification challenge.

Q1: What are the most common impurities I should expect when synthesizing this triazine derivative?

The synthesis of asymmetrically substituted triazines typically proceeds via sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][2] This stepwise, temperature-controlled process is a primary source of potential impurities.[3]

  • Unreacted Starting Materials: Residual cyanuric chloride, aniline, or isopropylamine may persist if the reaction does not proceed to completion.

  • Partially Substituted Intermediates: The most common byproducts are dichlorinated and monochlorinated triazine intermediates. For example, failing to drive the second or third substitution to completion will leave residual 2,4-dichloro-6-(substituted)-1,3,5-triazine or 2-chloro-4,6-di(substituted)-1,3,5-triazine.

  • Over-Substituted or Isomeric Byproducts: If reaction conditions, particularly temperature, are not strictly controlled, undesired side reactions can occur. This may include the formation of trisubstituted triamines or regioisomers if the starting materials allow for it.[3]

  • Hydrolysis Products: The presence of moisture can lead to the hydrolysis of the reactive C-Cl bonds on the triazine ring, forming hydroxy-triazine derivatives.[3]

Q2: How can I quickly assess the complexity of my crude product mixture before starting a large-scale purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for the initial assessment of your crude product. It provides a rapid, qualitative snapshot of the number of components in your mixture and is crucial for developing a successful column chromatography method.

  • Causality: The principle of TLC is identical to column chromatography. By testing various solvent systems (mobile phases) on a silica gel plate (stationary phase), you can identify a system that provides the best separation between your target compound and its impurities. An ideal solvent system will yield a retention factor (Rf) for the desired compound between 0.2 and 0.4, with clear separation from all other spots.[4]

Section 2: Primary Purification Strategies: A Workflow-Based Approach

For N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, a multi-step purification strategy is often necessary to achieve high purity. The general workflow involves an initial chromatographic separation followed by a final polishing step like recrystallization.

G cluster_0 A Crude Reaction Mixture B Aqueous Workup / Extraction A->B Remove salts & polar impurities C Flash Column Chromatography B->C Primary separation D TLC Analysis of Fractions C->D E Combine Pure Fractions D->E Identify pure fractions F Recrystallization E->F Final polishing step G Purity Analysis (TLC, HPLC, NMR) F->G H Purified Product (>98%) G->H

Caption: General purification workflow for triazine derivatives.

Data Summary: Method Selection

The two primary methods for purifying solid organic compounds are flash column chromatography and recrystallization. The choice depends on the impurity profile and the desired scale.

FeatureFlash Column ChromatographyRecrystallization
Principle Differential partitioning between a stationary and mobile phase.Differential solubility in a solvent at different temperatures.
Resolution Excellent for separating components with different polarities.Excellent for removing small amounts of impurities from a bulk solid.
Best For Complex mixtures with multiple components; initial purification.Final "polishing" step after chromatography; removing minor impurities.
Key Challenge Finding an optimal solvent system; can be labor-intensive.Finding a suitable solvent; risk of "oiling out" or low recovery.
Section 3: Troubleshooting Guide (Question & Answer Format)

This section addresses specific, common problems encountered during the purification of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine.

Recrystallization Issues

Q: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

"Oiling out" occurs when the solid melts in the hot solvent or when its solubility is too high at the crystallization temperature, causing it to separate as a liquid phase rather than a solid crystal lattice.[5][6] This is often exacerbated by a high concentration of impurities, which can depress the melting point of the mixture.[6]

  • Solution 1: Adjust the Solvent System. Use a solvent with a lower boiling point. Alternatively, if using a mixed-solvent system (e.g., Ethanol/Water), add more of the soluble solvent (Ethanol) to the hot mixture to ensure complete dissolution before adding the anti-solvent (Water).[3][6]

  • Solution 2: Reduce the Solution Temperature. Lower the temperature of the solution before adding the anti-solvent to prevent the compound from melting.[5]

  • Solution 3: Seed the Solution. Introduce a pure crystal of the desired compound to the cooled solution to act as a nucleation site and encourage crystallization.[6]

Q: My recovery from recrystallization is very low. What are the common causes?

Low recovery is a frequent issue that can often be rectified.

  • Cause 1: Too much solvent was used. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount will keep a significant portion of your product dissolved even when the solution is cold.[6]

    • Solution: Concentrate the filtrate by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[6]

  • Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and filter flask to maintain a high temperature during the filtration process.[3][6]

  • Cause 3: Insufficient cooling. Ensure the flask is thoroughly cooled, first to room temperature and then in an ice bath, to maximize the precipitation of the solid.[6]

Q: My final product is still colored. How can I remove colored impurities?

If colored impurities have similar solubility profiles to your target compound, they can co-crystallize.

  • Solution: Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities.[3][6] Use it sparingly, as it can also adsorb some of your desired product. Heat the solution with the charcoal for a few minutes, then perform a hot filtration to remove both the charcoal and any other insoluble material.

Column Chromatography Issues

Q: I am getting poor separation during column chromatography. What steps should I take?

Poor separation is a multi-faceted problem. The following decision tree provides a logical troubleshooting workflow.

G A Poor Separation in Column B Is the solvent system optimized via TLC? (Target Rf ≈ 0.3) A->B C Optimize eluent system. Test different polarity ratios (e.g., Hexane/Ethyl Acetate). B->C No D Is the column packed correctly? (No air bubbles or channeling) B->D Yes E Repack the column carefully. Ensure a uniform, compact bed. D->E No F Is the sample loaded properly? (Concentrated band, minimal solvent) D->F Yes G Improve loading technique. Use minimal solvent or dry-load onto silica. F->G No H Consider advanced techniques: - Preparative HPLC - Reversed-Phase Chromatography F->H Yes

Caption: Troubleshooting poor separation in column chromatography.

Q: My compound is streaking or "tailing" on the TLC plate and column. What does this indicate?

Tailing is often observed with compounds that can interact strongly with the acidic silica gel stationary phase, such as amines. The basic nitrogen atoms in the triazine ring can lead to this phenomenon.[3]

  • Solution: Add a small amount (0.5-1%) of a basic modifier, like triethylamine (Et₃N), to your eluent system. This will neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.[3]

Section 4: Advanced Methods and Final Analysis (FAQs)

Q1: My product is still not pure enough after column chromatography and recrystallization. When should I consider preparative HPLC?

If a purity level greater than 98% is required for sensitive applications like biological assays or reference standard qualification, a final polishing step with semi-preparative High-Performance Liquid Chromatography (HPLC) is highly effective.[4] HPLC offers significantly higher resolving power than standard flash chromatography and can often separate very closely related impurities or regioisomers.[7]

Q2: What are the standard methods for confirming the purity and identity of my final product?

A combination of techniques should be used:

  • HPLC: A reverse-phase HPLC method is a reliable way to obtain a quantitative purity value (e.g., purity by area percentage at a specific wavelength).[6]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure and identifying any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.[3]

Q3: How should I store the purified N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine?

To prevent degradation over time, the purified compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep it in a cool, dry place, potentially under an inert atmosphere like nitrogen or argon.[4]

Section 5: Detailed Experimental Protocols
Protocol A: Flash Column Chromatography
  • Solvent System Selection: Using TLC, identify a mobile phase (e.g., a mixture of hexanes and ethyl acetate) that gives your target compound an Rf value of approximately 0.2-0.4.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack, ensuring a level and compact bed free of air bubbles.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.[4]

  • Elution: Begin eluting with the mobile phase. If necessary, a gradient elution (gradually increasing the solvent polarity) can be used to separate compounds with a wide range of polarities.[4]

  • Fraction Collection: Collect fractions and monitor them continuously by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[4]

Protocol B: Recrystallization
  • Solvent Selection: Perform small-scale solubility tests to find a solvent or mixed-solvent system where the compound is highly soluble when hot and poorly soluble when cold.[4] Common systems to test include ethanol, ethyl acetate/hexanes, or ethanol/water.[3][4][5]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.[4]

  • Hot Filtration (Optional): If insoluble impurities or colored impurities (after charcoal treatment) are present, perform a filtration of the hot solution through a pre-heated funnel to remove them.[3][4]

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to rinse away any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[4]

References
  • Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives. Benchchem.
  • Technical Support Center: Purification of Crude 2,4,6-Triguanidino-1,3,5-triazine. Benchchem.
  • Purification of 2-Chloro-4-methoxy-1,3,5-triazine Reaction Products. Benchchem.
  • 1,3, 5-triazine derivative and preparation method and application thereof. Google Patents.
  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
  • Technical Support Center: Purification of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine. Benchchem.
  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate.
  • Technical Support Center: Purification of 1,2,4-Triazine Derivatives. Benchchem.

Sources

Troubleshooting

stability of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine in DMSO and other solvents

Introduction Welcome to the technical support guide for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. This document is designed for researchers, medicinal chemists, and drug development professionals who are act...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this compound. The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, valued for its structural rigidity and ability to engage in diverse biological interactions.[1] However, the stability of any novel compound is paramount to generating reliable and reproducible experimental data.

Given that N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is a specific derivative, publicly available stability data is limited. This guide, therefore, is built upon established principles of triazine chemistry and standard pharmaceutical stability testing protocols.[2][3] It provides a framework for you to systematically evaluate the stability of this compound in your own experimental settings, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine in common laboratory solvents?

A1: The 1,3,5-triazine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution.[4][5] Generally, triazine derivatives like this are stable in neutral, weakly acidic, or weakly alkaline media. However, they can be susceptible to hydrolysis under strong acidic or basic conditions, a process that is often accelerated by increased temperature.[6] The two phenyl groups and the isopropyl group are electron-donating and may offer some steric hindrance, potentially enhancing stability compared to simpler triazines. However, direct experimental verification is crucial.

Q2: What is the recommended solvent for preparing a stock solution? Are there any concerns with using DMSO?

A2: Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of novel compounds due to its high dissolving power. Many triazine derivatives are soluble in DMSO.[7] However, there are critical considerations:

  • Hygroscopicity: DMSO readily absorbs atmospheric moisture. This introduced water can act as a nucleophile, potentially leading to slow hydrolysis of the triazine core over time, especially if the stock solution is stored improperly.

  • Oxidation Potential: While generally stable, DMSO can contain trace oxidizing impurities or degrade under certain conditions, which could affect the stability of the dissolved compound.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of DMSO stocks can introduce moisture and potentially cause the compound to precipitate out of solution if its solubility limit is exceeded at lower temperatures.

Recommendation: For initial use, high-purity, anhydrous DMSO is acceptable. For long-term storage or aqueous-based assays, consider preparing fresh dilutions from a concentrated stock or exploring alternative solvents like anhydrous ethanol, acetonitrile, or THF, depending on the compound's solubility.

Q3: How should I store my stock solutions of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine?

A3: Proper storage is critical to prevent degradation.

  • Temperature: For long-term storage (months to years), we recommend storing solid compound and solutions at -20°C or, ideally, -80°C.[7]

  • Light: Protect the compound from light, as photodegradation can be a concern for aromatic systems.[2][8] Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. For DMSO stocks, dispense into single-use aliquots to avoid repeated warming and introduction of atmospheric water.

Q4: I'm seeing a new peak in my HPLC analysis and a corresponding decrease in my parent compound peak over time. What could be happening?

A4: This observation strongly suggests compound degradation. The appearance of a new, typically more polar, peak is a classic sign of hydrolysis or oxidation. The troubleshooting guide below outlines a systematic approach to identify the cause. The most likely initial culprits are hydrolysis of one of the amine substituents or oxidation.

Troubleshooting Guide: Investigating Compound Degradation

This guide provides a logical workflow to diagnose stability issues observed during your experiments.

TroubleshootingWorkflow Observation Observation: - Loss of parent peak area - New peaks in HPLC/LC-MS - Inconsistent assay results Check_Solvent Step 1: Verify Solvent Integrity - Use fresh, anhydrous solvent - Check for peroxides in ethers (THF) - Use high-purity grade Observation->Check_Solvent Check_Storage Step 2: Review Storage Conditions - Stored at <= -20°C? - Protected from light? - Properly sealed/aliquoted? Check_Solvent->Check_Storage If solvent is not the issue Forced_Deg Step 3: Perform Forced Degradation Study (See Protocol Below) - Acid/Base Hydrolysis - Oxidation (H2O2) - Thermal & Photolytic Stress Check_Storage->Forced_Deg If storage is correct Analyze Step 4: Analyze Degradants - Use Stability-Indicating HPLC method - Characterize new peaks by LC-MS Forced_Deg->Analyze Conclusion Conclusion: - Identify specific instability - Optimize storage & handling - Adjust experimental buffer/pH Analyze->Conclusion

Caption: Troubleshooting workflow for investigating compound instability.

Experimental Protocols for Stability Assessment

To definitively characterize the stability of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, a forced degradation study is the industry-standard approach.[2][3] This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can resolve the parent compound from all potential degradation products.

  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase: Use a gradient elution method.

    • Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient: A typical starting gradient would be 5% B to 95% B over 15-20 minutes.

  • Detection: Use a UV detector. Scan a solution of the pure compound from 200-400 nm to determine the optimal wavelength for detection (λmax).

  • Optimization: The goal is to achieve a sharp, symmetrical peak for the parent compound, well-separated from any other peaks that appear after stress testing. Adjust the gradient slope, flow rate, and mobile phase composition as needed. Fast HPLC methods using core-shell columns can also be effective for triazine analysis.[9]

Protocol 2: Forced Degradation (Stress Testing) Workflow

This protocol outlines the parallel stress conditions to be applied to the compound.

ForcedDegradationWorkflow Stock Prepare Compound Stock (e.g., 1 mg/mL in ACN or EtOH) Control Control Sample (Diluted in mobile phase, t=0, stored at -20°C) Stock->Control Acid Acid Hydrolysis (0.1N HCl) Stock->Acid Base Base Hydrolysis (0.1N NaOH) Stock->Base Oxidative Oxidative Stress (3% H₂O₂) Stock->Oxidative Thermal Thermal Stress (Solid & Solution @ 70°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B light exposure) Stock->Photo Analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS (Time points: 0, 2, 4, 8, 24 hours) Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental workflow for forced degradation studies.

Detailed Stress Conditions

For each condition, prepare a sample at a working concentration (e.g., 100 µg/mL). Analyze samples at specified time points (e.g., 0, 2, 4, 8, 24 hours) and compare them to a control sample stored at -20°C. Aim for 5-20% degradation of the parent compound.[2]

Stress ConditionProtocol DetailsCausality & Rationale
Acid Hydrolysis Mix compound solution with 0.1N HCl. Incubate at room temperature or elevated temperature (e.g., 60°C). Neutralize with NaOH before injection.[2]The electron-deficient triazine ring is susceptible to acid-catalyzed hydrolysis. This tests the stability of the C-N bonds connecting the substituents to the ring.
Base Hydrolysis Mix compound solution with 0.1N NaOH. Incubate at room temperature or elevated temperature. Neutralize with HCl before injection.[2]Strong base provides hydroxide ions (a potent nucleophile) that can attack the triazine ring, leading to cleavage of the substituent groups.
Oxidative Stress Mix compound solution with 3-30% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Quench the reaction if necessary before injection.[2]Tests for susceptibility to oxidation. The nitrogen atoms in the ring or the phenyl groups could be potential sites for oxidation. Oxidative degradation is a known pathway for some triazines.[10]
Thermal Stress Solid State: Heat the solid powder in an oven (e.g., 70°C).[2] Solution: Heat a solution of the compound at 70°C.Evaluates the intrinsic thermal stability of the molecule. Degradation at elevated temperatures can predict long-term stability at room temperature, governed by the Arrhenius equation.[3]
Photolytic Stress Expose solid powder and a solution to a controlled light source providing illumination as per ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²). Wrap a control sample in aluminum foil.[2]Aromatic and heterocyclic compounds can absorb UV/Visible light, leading to photochemical reactions and degradation. This is critical for compounds that may be handled on the benchtop.

Potential Degradation Pathways

Based on the chemistry of the 1,3,5-triazine core, the most probable degradation pathway under hydrolytic (acidic or basic) conditions is the sequential cleavage of the exocyclic C-N bonds.

Caption: Potential sites for hydrolytic or oxidative degradation.

  • Hydrolysis (Site A): The carbon atoms in the triazine ring are electrophilic. Water or hydroxide ions can attack these carbons, leading to the displacement of the isopropylamino or diphenylamino groups. This would result in hydroxylated triazine derivatives, which are often more polar and would elute earlier in a reversed-phase HPLC separation. The ultimate product of complete hydrolysis is cyanuric acid.[11]

  • Oxidation (Site B): The phenyl rings could be susceptible to hydroxylation under strong oxidative conditions. The nitrogen atoms within the triazine ring could also be oxidized to N-oxides, although this is generally less common for this ring system.

By using LC-MS to analyze the samples from the forced degradation study, you can obtain the mass of the degradation products, which will provide strong evidence for confirming these or other potential degradation pathways.

References

  • BenchChem. (2025). Technical Support Center: Stability Studies of 5-Phenyl-1,2,4-Triazine Compounds. BenchChem.
  • Joseph, J. M., et al. (2000). Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. Journal of Agricultural and Food Chemistry, 48(8), 3704-9. [Link]

  • Stocklein, W., Gebbert, A., & Schmid, R. D. (1990). Binding of Triazine Herbicides to Antibodies in Anhydrous Organic Solvents. Analytical Letters, 23(8), 1465-1476. [Link]

  • Barekat, S., et al. (2016). Chromatographic methods for analysis of triazine herbicides. Journal of Chromatography A, 1461, 1-19. [Link]

  • Gómez, H., et al. (2022). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Polymers, 14(15), 3045. [Link]

  • ChemBK. (2024). 6-Chloro-N2,N4-di-isopropyl-1,3,5-triazine-2,4-diamine. ChemBK. [Link]

  • U.S. Environmental Protection Agency. (1984). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. EPA. [Link]

  • Barekat, S., et al. (2016). Chromatographic Methods for Analysis of Triazine Herbicides. Semantic Scholar. [Link]

  • Kumar, S., et al. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Processes, 11(10), 2978. [Link]

  • Kumar, S., et al. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI. [Link]

  • Joshi, G. M. (2015). Research Paper Chemistry Oxidative Degradation of Triazine Derivatives in Aqueous Medium: A Radiation and PhotochemicaI Study. Worldwide Journals. [Link]

  • Lin, H.-C., et al. (2020). Adsorbing Volatile Organic Chemicals by Soluble Triazine-Based Dendrimers under Ambient Conditions with the Adsorption Capacity of Pyridine up to 946.2 mg/g. Polymers, 12(11), 2731. [Link]

  • Wackett, L. P., et al. (2002). Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. Applied Microbiology and Biotechnology, 58(1), 39-45. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(3). [Link]

  • Kumar, S., et al. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. ResearchGate. [Link]

  • Wikipedia. (n.d.). Triazine. Wikipedia. [Link]

  • Talbi, S., et al. (2025). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Current Organic Chemistry, 30(3). [Link]

  • APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. CORE. [Link]

  • Gómez, H., et al. (2022). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoguanamine. PubChem. [Link]

  • ChemBK. (2024). N-Ethyl-N'-isopropyl-6-methylthio-1,3,5-triazine-2,4-diamine. ChemBK. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3,5-Triazine-2,4-diamine, N-ethyl-N'-(1-methylethyl)-6-(methylsulfinyl)-. PubChem. [Link]

  • Wang, Y., et al. (2020). Photodegradation of 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane flame retardants: Kinetics, Main products, and environmental implications. Journal of Hazardous Materials, 398, 122983. [Link]

Sources

Optimization

Technical Support Center: Synthesis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

Welcome to the technical support center for the synthesis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to facilitate a smooth and successful synthesis process. Our recommendations are grounded in established chemical principles and field-proven insights to ensure technical accuracy and reproducibility.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Question 1: I am observing very low or no yield of the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low or nonexistent yields are a common frustration in multi-step organic syntheses. The root cause often lies in the reaction conditions, the reactivity of the starting materials, or degradation of the product. Let's break down the potential issues based on the two primary synthetic routes for asymmetrically substituted triazines.

Route A: Sequential Nucleophilic Substitution of Cyanuric Chloride

This is a classical and highly versatile method for preparing unsymmetrically substituted 1,3,5-triazines.[1][2] The process involves the stepwise replacement of chlorine atoms on cyanuric chloride with different amines. The reactivity of the chlorine atoms decreases as more are substituted, allowing for controlled additions at different temperatures.

Probable Causes:

  • Inadequate Temperature Control: The substitution of each chlorine atom on the triazine ring is highly temperature-dependent. The first substitution is often carried out at 0-5 °C, the second at room temperature, and the third may require elevated temperatures or even microwave irradiation.[1] If the temperature is too low for a given step, the reaction will be sluggish or stall. Conversely, if the temperature is too high, you risk multiple substitutions occurring, leading to undesired byproducts.

  • Steric Hindrance: The isopropyl and phenyl groups are sterically bulky. This can significantly slow down the rate of nucleophilic attack on the triazine ring, especially for the second and third substitutions.[1]

  • Insufficient Activation: A base is typically required to neutralize the HCl formed during the reaction and to deprotonate the amine nucleophile, increasing its reactivity. An insufficient amount or a weak base may lead to a stalled reaction.

  • Moisture in Reagents/Solvents: Cyanuric chloride is highly susceptible to hydrolysis, which will consume your starting material and reduce the yield.

Solutions:

Parameter Recommendation Scientific Rationale
Temperature Implement strict temperature control for each substitution step. For the introduction of the first phenylamine, maintain 0-5 °C. For the second phenylamine, allow the reaction to proceed at room temperature. For the final substitution with isopropylamine, gentle heating (40-50 °C) or reflux may be necessary.The decreasing electrophilicity of the triazine ring after each substitution requires progressively more forcing conditions to achieve complete reaction.
Reaction Time Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). Due to steric hindrance, reaction times may be longer than for less bulky amines.Visual confirmation of the consumption of starting material and formation of the product is crucial to determine the optimal reaction time and prevent unnecessary heating that could lead to side reactions.
Base Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate to scavenge the HCl produced. Ensure at least one equivalent of base is used per equivalent of amine.DIPEA is sterically hindered and will not compete with the desired amine nucleophiles. Maintaining a basic environment is essential for the nucleophilicity of the amines.
Solvent/Reagents Use anhydrous solvents (e.g., THF, dioxane, or DCM) and ensure all glassware is thoroughly dried.Preventing the hydrolysis of cyanuric chloride is critical for maximizing the yield of the desired triazine product.

Route B: Condensation Reactions (e.g., from Biguanides)

This approach involves the cyclocondensation of a substituted biguanide with another reagent. For the target molecule, a plausible route would be the reaction of N-isopropylbiguanide with a phenyl-containing synthon, or a multi-component reaction. Microwave-assisted synthesis has emerged as a powerful tool for this class of reactions, often providing higher yields in shorter times.[3][4]

Probable Causes:

  • Suboptimal Reaction Conditions: Condensation reactions are often sensitive to the choice of solvent, catalyst (acid or base), and temperature.

  • Incorrect Stoichiometry: The molar ratios of the reactants are critical for driving the reaction towards the desired product and minimizing side reactions.

  • Side Reactions: Unwanted side reactions, such as self-condensation of the starting materials or the formation of isomers, can significantly reduce the yield.

Solutions:

Parameter Recommendation Scientific Rationale
Reaction Conditions If using conventional heating, screen different solvents and catalysts. For microwave synthesis, optimize the temperature, pressure, and irradiation time. Microwave irradiation can be particularly effective for overcoming the activation energy of sterically hindered substitutions.[4]Microwave heating provides rapid and uniform heating, which can minimize the formation of thermal decomposition byproducts and improve yields.
Stoichiometry Carefully control the stoichiometry of the reactants. A slight excess of the more volatile or less reactive component may be beneficial.Optimizing the reactant ratios ensures that the limiting reagent is fully consumed and maximizes the formation of the target compound.
Reaction Monitoring Use TLC or LC-MS to monitor the reaction progress and identify the formation of any major byproducts.Early identification of side reactions allows for timely adjustments to the reaction conditions to favor the desired product.

Question 2: My TLC plate shows multiple spots, indicating a mixture of products. How can I identify the components and improve the selectivity of my reaction?

Answer:

The presence of multiple spots on a TLC plate is a clear indication of a mixture, which is a common issue in the synthesis of unsymmetrically substituted triazines. Identifying these components is the first step toward optimizing your reaction for selectivity.

Probable Causes:

  • Incomplete Reaction: One of the spots is likely your unreacted starting material (e.g., monosubstituted or disubstituted triazine intermediate).

  • Over-reaction: You may have formed a trisubstituted byproduct where an additional isopropylamine or another nucleophile has reacted.

  • Formation of Isomers: Depending on the reaction pathway, you might have positional isomers.

  • Hydrolysis of Chloro-triazine Intermediates: If water is present, the chloro-intermediates can hydrolyze to form hydroxyl-triazines, which will appear as separate, more polar spots on the TLC.

Solutions:

  • Component Identification:

    • Co-spotting: Run a TLC with your reaction mixture alongside the starting materials. This will help you identify which spots correspond to unreacted reagents.

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is an invaluable tool for identifying the components of your mixture. The mass-to-charge ratio of each peak will help you determine the molecular weight and thus the identity of your main product and byproducts.

    • Preparative TLC/Column Chromatography: Isolate each component on a small scale and characterize it using NMR or other spectroscopic methods.

  • Improving Selectivity:

    • Strict Temperature Control: As mentioned previously, maintaining the correct temperature for each substitution step is the most critical factor for achieving high selectivity in the cyanuric chloride method.

    • Slow Addition of Reagents: Adding the amine nucleophile dropwise over a period of time can help to control the reaction rate and minimize local excesses of the reagent that could lead to over-reaction.

    • Choice of Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with different anhydrous solvents like THF, dioxane, or acetonitrile.

Question 3: I am struggling with the purification of my final product. What are the recommended methods?

Answer:

Purification can be challenging, especially if the byproducts have similar physicochemical properties to your desired compound.

Recommended Purification Techniques:

  • Flash Column Chromatography: This is the most common and effective method for separating mixtures of organic compounds.

    • Solvent System Selection: Use TLC to determine the optimal solvent system (eluent). Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or another more polar solvent. The goal is to achieve good separation between the spots on the TLC plate (a ΔRf of at least 0.2 is ideal).

    • Stationary Phase: Silica gel is the standard stationary phase. For very polar compounds, alumina (neutral or basic) might be a better choice.[1]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining very pure material.

    • Solvent Screening: The key is to find a solvent (or a solvent pair) in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and hexane.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization. Collect the crystals by filtration.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations or for obtaining highly pure material for biological testing, Prep-HPLC is the method of choice. It offers much higher resolution than flash chromatography but is more expensive and time-consuming.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine?

For the sequential substitution route, the primary starting materials are:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Aniline

  • Isopropylamine

Q2: What is the general reaction mechanism for the synthesis starting from cyanuric chloride?

The reaction proceeds via a series of nucleophilic aromatic substitution (SNAr) reactions. The amine acts as a nucleophile, attacking the electron-deficient carbon atom of the triazine ring. A chloride ion is subsequently eliminated. This process is repeated for each substitution.

Q3: What analytical techniques are most suitable for characterizing the final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts, integration, and coupling patterns of the protons and carbons will confirm the connectivity of the atoms in your molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as N-H bonds in the amine groups and the C=N bonds of the triazine ring.

  • Melting Point: For solid compounds, a sharp melting point is a good indicator of purity.

Visualizing the Process

Diagram 1: Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine via the cyanuric chloride route.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis A Step 1: Monosubstitution Cyanuric Chloride + Aniline (0-5 °C, Base) B Step 2: Disubstitution Intermediate 1 + Aniline (Room Temp, Base) A->B Intermediate 1 C Step 3: Trisubstitution Intermediate 2 + Isopropylamine (Elevated Temp, Base) B->C Intermediate 2 D Crude Product C->D E Work-up (Aqueous wash, Extraction) D->E F Purification (Column Chromatography or Recrystallization) E->F G Characterization (NMR, MS, IR) F->G H Pure Product G->H

Caption: A typical workflow for the synthesis and purification of the target compound.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the synthesis.

G Start Low Yield or Complex Mixture? Cause1 Check Reaction Conditions: - Temperature Control - Anhydrous Conditions - Base Stoichiometry Start->Cause1 Yes Cause2 Analyze Mixture by LC-MS: Identify products and byproducts Start->Cause2 Yes Solution1 Optimize Reaction: - Adjust temperature stages - Use dry solvents/glassware - Ensure sufficient base Cause1->Solution1 Solution2 Improve Selectivity: - Slow reagent addition - Screen different solvents Cause2->Solution2 Purification Optimize Purification: - Develop new TLC solvent system - Try recrystallization Solution2->Purification

Sources

Troubleshooting

addressing cytotoxicity issues with N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

Introduction: The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives showing significant potential as therapeutic agents, particularly in oncology.[1] Compounds like N2-Isopropyl-N4,6-diphe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives showing significant potential as therapeutic agents, particularly in oncology.[1] Compounds like N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine are explored for their cytotoxic properties against cancer cell lines. This activity often stems from their ability to induce programmed cell death (apoptosis) and halt the cell proliferation cycle.[2][3] However, harnessing this cytotoxicity for therapeutic benefit requires a nuanced understanding of its mechanisms and the ability to troubleshoot experimental challenges.

This guide serves as a dedicated technical resource for researchers working with N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine and similar derivatives. It provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: What is the primary mechanism of cytotoxicity for 1,3,5-triazine derivatives?

A1: The cytotoxicity of 1,3,5-triazine derivatives is multifactorial but typically converges on the induction of apoptosis and cell cycle arrest.[2][4] Many compounds in this class exert their effects through:

  • Induction of Apoptosis: They can trigger the intrinsic apoptotic pathway, often linked to cellular stress. This involves the activation of a cascade of enzymes called caspases, which dismantle the cell in a controlled manner.[5]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, commonly at the G2/M phase, preventing cancer cells from dividing and proliferating.[4][6]

  • Generation of Reactive Oxygen Species (ROS): A growing body of evidence suggests that many cytotoxic agents, including potentially triazine derivatives, can elevate intracellular levels of ROS.[7] While normal cells can manage this oxidative stress, cancer cells, which already have higher basal ROS levels, are pushed past a cytotoxic threshold, leading to cell death.[7][8]

Q2: Why is my non-cancerous (control) cell line showing toxicity?

A2: While many triazine compounds show selectivity for cancer cells, some level of toxicity in normal cells can occur, especially at higher concentrations.[1] It is crucial to establish a therapeutic window by determining the IC50 (half-maximal inhibitory concentration) on both cancerous and non-cancerous cell lines. One study on a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines found that the active compounds were selective and did not affect the growth of the non-cancerous MCF-10A breast cell line, highlighting that selectivity is a key feature of promising drug candidates.[1][9] If you observe high toxicity in normal cells, consider reducing the concentration range in your experiments.

Q3: What role does the solvent play in cytotoxicity experiments?

A3: The solvent used to dissolve the triazine compound, typically Dimethyl Sulfoxide (DMSO), can be cytotoxic on its own, especially at concentrations above 0.5%. It is imperative to always include a "vehicle control" in your experiments. This control consists of cells treated with the highest concentration of the solvent used in the experiment, without the compound. This allows you to differentiate between the cytotoxicity of your compound and that of the solvent.[10]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses common problems encountered during in vitro experiments. The following workflow provides a logical sequence for diagnosing unexpected cytotoxicity.

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Mechanism Investigation cluster_3 Outcomes A Unexpectedly High Cytotoxicity Observed B Verify Compound Concentration (Serial Dilution Error?) A->B C Check Vehicle Control (Is DMSO concentration >0.5%?) A->C D Assess Compound Solubility (Precipitate visible in media?) A->D F Measure Oxidative Stress (ROS Assay - DCFH-DA) A->F G Analyze Cell Cycle (Propidium Iodide Staining) A->G E Determine Mode of Cell Death (Annexin V / PI Assay) D->E If soluble H Apoptosis vs. Necrosis E->H I ROS-Mediated Cytotoxicity F->I J Cell Cycle Arrest G->J

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

Q4: My cell viability dropped sharply and unexpectedly. Where should I start?

A4:

  • Check Compound Solubility: N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, being a complex organic molecule, may have poor aqueous solubility.[11] If the compound precipitates out of the culture medium, its effective concentration will be inconsistent and potentially much higher in localized areas, leading to erratic results. Before adding to cells, inspect the diluted media for any visible precipitate. If solubility is an issue, consider preparing a higher concentration stock in 100% DMSO and using a smaller volume for final dilution into the media.

  • Verify Vehicle Toxicity: As mentioned in FAQ Q3, ensure your final DMSO concentration is non-toxic to your specific cell line (ideally ≤0.1% and not exceeding 0.5%).[10] Run a dilution series of DMSO alone to determine its specific toxicity profile for your cells.

  • Evaluate Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or stressed cells can be more susceptible to chemical insults, leading to exaggerated cytotoxicity readings.

Q5: How can I distinguish between apoptotic and necrotic cell death induced by my compound?

A5: The gold-standard method is flow cytometry using Annexin V and Propidium Iodide (PI) co-staining.[10]

  • Principle: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (like FITC). PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.

  • Result Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Actionable Insight: A high percentage of early apoptotic cells (Annexin V+/PI-) strongly suggests your compound is activating a programmed cell death pathway. A predominance of necrotic (or late apoptotic) cells might indicate a more aggressive, non-specific cytotoxic mechanism, often seen at very high compound concentrations.

Q6: I hypothesize that the cytotoxicity is mediated by Reactive Oxygen Species (ROS). How can I confirm this?

A6:

  • Measure ROS Production: The most common method is using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.[12] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified by flow cytometry or a fluorescence plate reader. An increase in fluorescence intensity in treated cells compared to controls indicates ROS production.

  • Perform a Rescue Experiment: To causally link ROS to cell death, pre-treat your cells with an antioxidant like N-acetylcysteine (NAC) for 1-2 hours before adding your triazine compound.[13] If the cytotoxicity is indeed ROS-mediated, the presence of NAC should "rescue" the cells, leading to a significant increase in cell viability compared to cells treated with the triazine compound alone.

G Compound Triazine Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAC N-acetylcysteine (Antioxidant) NAC->ROS Inhibits

Caption: Simplified pathway of ROS-mediated apoptosis.

Quantitative Data Summary & Protocols

Data Presentation: Comparative Cytotoxicity

The cytotoxic efficacy is quantified by the IC50 value. Below is a table with representative data for hypothetical triazine derivatives based on published studies to guide your data presentation.[10][14]

Compound IDCancer Cell LineIC50 (µM)
N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine MCF-7 (Breast)8.3 ± 2.1
A549 (Lung)12.4 ± 6.4
HCT-116 (Colon)6.8 ± 1.5
Reference Compound (e.g., Doxorubicin)MCF-7 (Breast)0.5 ± 0.1

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standardized methods for assessing cytotoxicity of triazine compounds.[2][10]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • 96-well microplates

    • Complete culture medium

    • N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine stock solution (e.g., 10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (for formazan dissolution)

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Compound Treatment: Prepare serial dilutions of the triazine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

    • Incubation: Incubate the plate for your desired time period (e.g., 48-72 hours) at 37°C and 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Dissolution: Carefully remove the medium and add 150 µL of DMSO to each well.

    • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is based on standard flow cytometry procedures for apoptosis detection.[10]

  • Principle: Differentiates between live, early apoptotic, and late apoptotic/necrotic cells based on membrane integrity and phosphatidylserine exposure.

  • Materials:

    • 6-well plates

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • 1X Binding Buffer

    • Flow cytometer

  • Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with the triazine compound at its IC50 concentration for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Washing: Wash cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Final Preparation: Add 400 µL of 1X binding buffer to each tube.

    • Analysis: Analyze the cells by flow cytometry within one hour.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Evaluation of 5-Phenyl-1,2,4-Triazine Cytotoxicity. BenchChem.
  • Mothersill, C., & Austin, B. (2023). Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox.
  • Kaminski, Z. J., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines.
  • Dong, C. E., et al. (2024). Design, Synthesis and Anti-Cancer Evaluation of Quinoline-1,2,4-triazine Hybrids.
  • Szychowski, K. A., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
  • Various Authors. (Date N/A). Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines.
  • Various Authors. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives.
  • Various Authors. (Date N/A).
  • Ratajczak, M., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI.
  • BenchChem. (2025).
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  • Cheung, E. C., & Vousden, K. H. (2019). Understanding of ROS-Inducing Strategy in Anticancer Therapy.
  • Various Authors. (Date N/A). ROS production and the cytotoxicity induced by different agents.
  • Various Authors. (Date N/A). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage.
  • Birandra, K. S., et al. (Date N/A). The Role of Reactive Oxygen Species (ROS) in the Biological Activities of Metallic Nanoparticles.
  • Peshkov, V. A., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing.
  • Hayes, J. D., et al. (2011). Upsides and Downsides of Reactive Oxygen Species for Cancer: The Roles of Reactive Oxygen Species in Tumorigenesis, Prevention, and Therapy.
  • Various Authors. (2023). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage.
  • Wondrak, G. T., et al. (Date N/A). Crucial Role of Reactive Oxygen Species (ROS) for the Proapoptotic Effects of Indirubin Derivatives in Cutaneous SCC Cells. PubMed Central.
  • PubChem. (Date N/A). Benzoguanamine.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Triazine-Based Compounds: From Bioactive Scaffolds to Industrial Agents

Introduction The triazine ring, a six-membered heterocycle containing three nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives, particularly the 1,3,5-tr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The triazine ring, a six-membered heterocycle containing three nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives, particularly the 1,3,5-triazine (s-triazine) and 1,2,4-triazine isomers, have given rise to a vast array of compounds with significant biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] However, the functional diversity of this scaffold extends beyond pharmacology. This guide provides an in-depth comparison of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, a compound primarily utilized for its physicochemical properties in industrial applications, against its more extensively studied triazine-based relatives that are designed for specific biological targets.[4] By examining their structural differences, mechanisms of action, and supporting experimental data, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals to better understand the remarkable versatility of the triazine core.

Section 1: The Triazine Scaffold - A Tale of Two Isomers

The arrangement of nitrogen atoms within the triazine ring is the fundamental determinant of a derivative's physicochemical properties and, consequently, its potential applications. The two most prominent isomers in drug development are the symmetrical 1,3,5-triazine and the asymmetrical 1,2,4-triazine.[2]

  • 1,3,5-Triazine (s-Triazine): This symmetrical, planar, and aromatic system is characterized by its susceptibility to nucleophilic substitution at the 2, 4, and 6 positions.[2][5] This high reactivity makes it an ideal and versatile core for synthesizing diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

  • 1,2,4-Triazine: The asymmetrical arrangement of nitrogen atoms gives this isomer a higher dipole moment, making it generally more polar than its symmetrical counterpart.[2] This polarity can significantly influence a drug's pharmacokinetic profile, including solubility and membrane permeability. This scaffold is the core of notable drugs like the antiepileptic Lamotrigine.[2]

Figure 1: Core structures of 1,3,5-triazine and 1,2,4-triazine isomers.

Section 2: N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine - An Industrial Application Profile

In stark contrast to the bioactive compounds that dominate triazine research, N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is primarily recognized for its industrial utility as a high-performance lubricant additive.[4]

Its function is to serve as an anti-wear and extreme pressure agent, enhancing the durability of metal surfaces under conditions of high load and temperature.[4] The chemical structure is key to this function. The bulky isopropyl and phenyl groups likely provide significant steric hindrance and promote the formation of a durable, protective film on metal surfaces. This film prevents direct metal-to-metal contact, thereby reducing friction and wear. The nitrogen atoms in the triazine ring can chelate to the metal surface, further strengthening this protective layer. This mechanism relies on bulk physicochemical properties rather than the precise lock-and-key interactions with biological receptors that define its pharmaceutical counterparts.

Figure 2: Structure of the industrial lubricant additive.

Section 3: Bioactive Triazine Scaffolds - A Mechanistic Overview

The true value of the triazine scaffold in drug discovery lies in its ability to be decorated with various functional groups, allowing it to bind with high affinity and selectivity to a wide range of biological targets.

Dihydrofolate Reductase (DHFR) Inhibition

One of the most well-established mechanisms for triazine-based drugs is the inhibition of dihydrofolate reductase (DHFR).[6] DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.[6][7] By inhibiting DHFR, these compounds, known as antifolates, effectively halt cell division, making them potent anticancer and antimicrobial agents.[7]

The structure-activity relationship for triazine-based DHFR inhibitors is well-studied, with substitutions on the phenyl ring of 1-(substituted-phenyl)-s-triazines significantly impacting inhibitory activity.[8]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis (Thymidylate & Purines) THF->DNA NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor Triazine-Based DHFR Inhibitors Inhibitor->DHFR

Figure 3: Inhibition of the folate pathway by triazine-based DHFR inhibitors.

Table 1: Comparative Activity of Triazine-Based DHFR Inhibitors

Compound ID Target IC50 (nM) Target Cell Line(s) Reference
A2 hDHFR 7.46 HCT116, A549, etc. [9]
A5 hDHFR 3.72 HCT116, A549, etc. [9]
B1 hDHFR 6.46 HCT116, A549, etc. [9]
B3 hDHFR 4.08 HCT116, A549, etc. [9]

| Methotrexate (Reference) | hDHFR | - | - |[9] |

Kinase Inhibition in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 1,3,5-triazine scaffold has proven to be an excellent platform for developing potent and selective kinase inhibitors.[10] Targets include the Epidermal Growth Factor Receptor (EGFR) and key components of the PI3K/Akt/mTOR pathway, which control cell growth, proliferation, and survival.[5][10]

For instance, Gedatolisib is a dual PI3K/mTOR inhibitor based on a bis-morpholino s-triazine structure.[10] Numerous studies have demonstrated that modifying the substituents on the triazine ring can fine-tune the potency and selectivity against different kinases and cancer cell lines.[10][11]

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor s-Triazine Kinase Inhibitors Inhibitor->PI3K Inhibitor->mTOR

Figure 4: Inhibition of the PI3K/mTOR signaling pathway by s-triazine derivatives.

Table 2: Comparative Anticancer Activity of Representative s-Triazine Kinase Inhibitors

Compound ID Target(s) IC50 Cancer Cell Line Reference
Gedatolisib PI3K/mTOR - Metastatic Breast [10]
Compound 8 Mutant EGFR 6.5 µM - [11]
Compound 14 EGFR-TK 2.54 µM Breast Cancer [5][11]
Compound 18 EGFR 61 nM HCT116 (Colon) [10][11]

| Compound 35 | PI3Kδ | 2.3 nM | - |[10] |

Section 4: Structure-Activity Relationship (SAR) - The Key to Potency and Selectivity

The vast chemical space accessible from the triazine core allows for meticulous SAR studies to optimize therapeutic potential. For bioactive 1,3,5-triazines, the substituents at the C2, C4, and C6 positions are critical.

  • For Anticancer Activity: The introduction of morpholine and aniline rings has been shown to increase potency in EGFR inhibition.[5] For NF-κB inhibitors, a 2-amino-4,6-dichloro-1,3,5-triazine substructure was found to be essential for activity.[12]

  • For Antimicrobial Activity: The presence of electron-withdrawing groups, such as halogens, on phenyl rings attached to the triazine core generally enhances antibacterial and antifungal activity.[13]

This contrasts sharply with the structure-function relationship of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine . For its role as a lubricant, properties like thermal stability, hydrophobicity, and surface adhesion are paramount. The bulky, non-polar isopropyl and phenyl groups that confer these properties would likely be detrimental to binding within the highly specific active site of an enzyme like DHFR or a kinase.

Section 5: Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to synthesize and evaluate these compounds must be robust and well-defined.

Synthesis of 1,3,5-Triazine Derivatives: A Microwave-Assisted Workflow

Microwave-assisted synthesis has become a preferred method for generating libraries of triazine derivatives due to its significantly reduced reaction times and often improved yields compared to conventional heating.[14][15][16]

Rationale: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products.[14][15] This efficiency is invaluable for the rapid generation of compound libraries needed for screening and SAR studies.

Protocol:

  • Reagent Preparation: In a microwave-safe reaction vessel, combine cyanuric chloride (1.0 eq) dissolved in a suitable solvent (e.g., THF or DMF).[15]

  • First Nucleophilic Substitution: Cool the solution to 0°C. Add the first amine (e.g., isopropylamine) (1.0 eq) dropwise while maintaining the temperature. Allow the reaction to stir for 1-2 hours.

  • Second Nucleophilic Substitution: Add the second amine (e.g., aniline) (2.0 eq) to the reaction mixture along with a base such as N,N-diisopropylethylamine (DIPEA).[15]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150°C) for a short duration (e.g., 2.5-10 minutes).[15][17]

  • Workup and Purification: After cooling, filter the reaction mixture. Evaporate the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization to yield the final trisubstituted 1,3,5-triazine.

Synthesis_Workflow Start Start: Cyanuric Chloride Step1 Step 1: Add Amine 1 (0°C) Start->Step1 Step2 Step 2: Add Amine 2 & Base Step1->Step2 Step3 Step 3: Microwave Irradiation (150°C) Step2->Step3 Step4 Step 4: Workup & Purification Step3->Step4 End Final Product: Trisubstituted Triazine Step4->End

Figure 5: General workflow for microwave-assisted synthesis of 1,3,5-triazines.
In Vitro Evaluation: DHFR Inhibition Assay

A continuous spectrophotometric assay is a standard method for determining the inhibitory potency (IC50) of compounds against DHFR.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF).[6] An effective inhibitor will slow this reaction rate.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4). Prepare stock solutions of human recombinant DHFR enzyme, NADPH, DHF, and the test compounds (e.g., dissolved in DMSO).

  • Assay Setup: In a 96-well UV-transparent plate, add the reaction buffer, DHFR enzyme, NADPH, and varying concentrations of the test compound or reference inhibitor (e.g., Methotrexate).

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding DHF to each well.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Section 6: Conclusion and Future Outlook

The comparative analysis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine and its bioactive triazine relatives underscores the profound impact of molecular structure on function. While the former excels in an industrial role due to its bulk physicochemical properties, the latter serves as a testament to the power of rational drug design, where precise modifications to the triazine scaffold yield potent and selective inhibitors of critical biological targets.[5][12]

The versatility of the triazine core is far from fully exploited. Future research should continue to explore novel substitutions to overcome drug resistance, improve pharmacokinetic profiles, and identify new biological targets. Furthermore, the principles governing the surface activity of compounds like N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine could inspire the design of new biomaterials or drug delivery systems where controlled surface interactions are desired. The triazine ring, in all its isomeric forms, will undoubtedly remain a cornerstone of innovation in both medicinal chemistry and materials science for the foreseeable future.

References

  • Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. (2025). Google AI Search Grounding API.
  • The Structure-Activity Relationship of 1,2,4-Triazine Derivatives: A Technical Guide for Drug Development Professionals. (2025). Benchchem.
  • Fujii, S., Kobayashi, T., Nakatsu, A., Miyazawa, H., & Kagechika, H. (2014). Synthesis and structure-activity relationship study of triazine-based inhibitors of the DNA binding of NF-κB. Chemical & Pharmaceutical Bulletin, 62(7), 700-708.
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry, 185, 111804.
  • In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Google AI Search Grounding API.
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Scilit.
  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2022). Molecules, 27(23), 8234.
  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Google AI Search Grounding API.
  • Antitumor Activity of s-Triazine Derivatives: A System
  • A Comparative Study of 1,2,4-Triazine Versus 1,3,5-Triazine in Medicinal Chemistry. (2025). Benchchem.
  • Classification and assessment of triazine compounds as inhibitors of dihydrofolate reductase. (2022).
  • Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. (2017). Bioorganic & Medicinal Chemistry, 25(1), 253-265.
  • The Evolution of Triazine Scaffolds in Modern Drug Discovery. (2026). TeamChem.
  • A Comparative Analysis of S-Triazine Analogs in Drug Discovery. (2025). Benchchem.
  • A Comparative Guide to the Synthesis of 1,2,4-Triazines: Efficacy and Experimental Protocols. (2025). Benchchem.
  • Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines. A quantitative structure-activity relationship analysis. (1984). Journal of Medicinal Chemistry, 27(2), 144-149.
  • Dihydrofol
  • Lamotrigine. Wikipedia.
  • Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. (2025).
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025).
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025).
  • N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. MySkinRecipes.
  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). RSC Advances, 10(23), 13639-13650.
  • N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer. (2016).

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Comparative

A Comparative Efficacy Analysis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine Against Classical Dihydrofolate Reductase Inhibitors

This guide provides a comprehensive comparison of the putative inhibitor, N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, against well-established inhibitors of Dihydrofolate Reductase (DHFR). Given the prevalence...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the putative inhibitor, N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, against well-established inhibitors of Dihydrofolate Reductase (DHFR). Given the prevalence of the 1,3,5-triazine scaffold in known DHFR inhibitors, we will proceed under the working hypothesis that this novel compound targets DHFR. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of novel small molecules in a well-understood therapeutic space.

The guide is structured to provide not only comparative data but also the underlying scientific rationale and detailed methodologies required for independent verification. We will delve into the mechanism of DHFR, compare the efficacy of our compound of interest with Methotrexate and Cycloguanil, and provide a step-by-step protocol for an in-vitro DHFR inhibition assay.

The Central Role of Dihydrofolate Reductase in Cellular Proliferation

Dihydrofolate Reductase (DHFR) is a critical enzyme in the folate metabolism pathway. Its primary function is the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids. Consequently, the inhibition of DHFR leads to a depletion of the nucleotide pool, disrupting DNA replication and repair, and ultimately arresting cell proliferation. This makes DHFR an attractive target for antimicrobial and anticancer therapies.

Below is a diagram illustrating the pivotal position of DHFR in the folate metabolic pathway.

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_inhibitors Inhibitors DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines AminoAcids Amino Acid Synthesis (Ser, Met, Gly) THF->AminoAcids TS Thymidylate Synthase THF->TS dUMP dUMP dUMP->TS dTMP dTMP (Thymidylate) DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Required for Purines->DNA_Synthesis DHFR->THF Product TS->dTMP MTX Methotrexate MTX->DHFR Inhibits Cycloguanil Cycloguanil Cycloguanil->DHFR Novel_Inhibitor N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine Novel_Inhibitor->DHFR Hypothesized Inhibition

Caption: The role of DHFR in the folate metabolism pathway and points of inhibition.

Comparative Efficacy of DHFR Inhibitors

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. In this section, we compare the IC50 values of our hypothetical compound with Methotrexate, a widely used anticancer drug, and Cycloguanil, an antimalarial agent.

InhibitorTarget OrganismDHFR IC50 (nM)Reference
Methotrexate Human~0.1 - 5
P. falciparum~1,000 - 10,000
Cycloguanil Human>10,000
P. falciparum~1 - 10
N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine HumanTo be determined-
P. falciparumTo be determined-

Note: IC50 values can vary depending on assay conditions (e.g., substrate concentration, pH, temperature).

The table above highlights the differential selectivity of Methotrexate and Cycloguanil. Methotrexate is a potent inhibitor of human DHFR, making it an effective chemotherapeutic agent, but it is less effective against the plasmodial enzyme. Conversely, Cycloguanil is highly selective for the Plasmodium falciparum DHFR, which is the basis for its use as an antimalarial drug, while having minimal effect on the human enzyme. The goal for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine would be to exhibit high potency and selectivity for the desired target, whether it be for oncology or infectious disease applications.

Experimental Protocol: In-Vitro DHFR Inhibition Assay

To determine the IC50 value of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, a standardized in-vitro enzymatic assay is required. The following protocol describes a common method based on the spectrophotometric measurement of NADPH consumption.

Principle:

The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF. The rate of this reaction is inversely proportional to the level of inhibition.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents: - Assay Buffer - DHFR Enzyme - NADPH - DHF - Inhibitors Serial_Dilution Create Serial Dilutions of Test Compound Reagents->Serial_Dilution Plate_Setup Plate Setup: Add Buffer, DHFR, and Inhibitor/Vehicle to Wells Serial_Dilution->Plate_Setup Pre_Incubate Pre-incubate at Specified Temperature Plate_Setup->Pre_Incubate Initiate_Rxn Initiate Reaction by Adding DHF and NADPH Pre_Incubate->Initiate_Rxn Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Initiate_Rxn->Measure_Absorbance Calculate_Rate Calculate Reaction Rates (Slope of Absorbance vs. Time) Measure_Absorbance->Calculate_Rate Plot_Curve Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot_Curve Determine_IC50 Determine IC50 using Non-linear Regression Plot_Curve->Determine_IC50

Caption: Workflow for a typical in-vitro DHFR inhibition assay.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT.

    • DHFR Enzyme: Recombinant human or P. falciparum DHFR diluted in assay buffer to the desired concentration (e.g., 10 nM).

    • NADPH Solution: 10 mM stock solution in assay buffer.

    • DHF Solution: 10 mM stock solution in DMSO.

    • Inhibitor Stock: 10 mM stock of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, Methotrexate, and Cycloguanil in DMSO.

  • Serial Dilution of Inhibitors:

    • Perform a serial dilution of the inhibitor stocks in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Assay Plate Setup (96-well UV-transparent plate):

    • Add 85 µL of assay buffer to each well.

    • Add 5 µL of the appropriate inhibitor dilution to the sample wells. For control wells, add 5 µL of DMSO (vehicle control) or a known inhibitor.

    • Add 5 µL of the diluted DHFR enzyme solution to all wells.

    • Mix gently and pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing DHF and NADPH in assay buffer (e.g., final concentration of 100 µM each).

    • Add 5 µL of the reaction mix to each well to initiate the reaction. The final volume in each well should be 100 µL.

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by expressing the velocities as a percentage of the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Concluding Remarks and Future Directions

This guide has outlined a comparative framework for evaluating the efficacy of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine as a putative DHFR inhibitor. By benchmarking against established drugs like Methotrexate and Cycloguanil, researchers can ascertain its potency and potential for selectivity. The provided experimental protocol offers a robust method for determining the IC50 value, which is the first critical step in the characterization of any novel inhibitor.

Future studies should aim to confirm the molecular target of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine through techniques such as cellular thermal shift assays (CETSA) or affinity chromatography. Furthermore, in-vivo studies in relevant disease models will be necessary to establish its therapeutic potential.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 126941, Methotrexate. Retrieved from [Link]

  • PubChem (n.d.). Methotrexate | C20H22N8O5 - PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2919, Cycloguanil. Retrieved from [Link]

  • Sirichaiwat, C., et al. (2012). Probing the flexibility of active-site residues in Plasmodium falciparum dihydrofolate reductase. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 1), 26–31. [Link]

Validation

A Comparative Guide to Validating the Bioactivity of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of the novel compound, N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. Draw...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of the novel compound, N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. Drawing upon established methodologies for analogous 1,3,5-triazine derivatives, this document outlines a series of robust experimental approaches and offers a comparative analysis with well-characterized molecules, namely the antimalarial drug Cycloguanil and the anti-cancer agent AT7519.

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5][6] Given the structural features of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, it is prudent to investigate its potential as both an anticancer and antimalarial agent. This guide will detail the necessary experimental workflows to elucidate its mechanism of action and therapeutic potential.

Section 1: Preliminary Bioactivity Screening - A Two-Pronged Approach

The initial assessment of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine should focus on two primary areas of investigation based on the known activities of similar compounds: anticancer and antimalarial effects.

In Vitro Antiproliferative Activity Against Cancer Cell Lines

A fundamental first step is to determine the compound's ability to inhibit the growth of cancer cells. A panel of human tumor cell lines should be selected to represent various cancer types.

Comparative Compounds:

  • AT7519: A potent inhibitor of multiple cyclin-dependent kinases (CDKs), known to induce cell cycle arrest and apoptosis in various tumor cell lines.[7][8][9]

  • Doxorubicin: A standard chemotherapeutic agent used as a positive control.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture selected human cancer cell lines (e.g., HCT116 for colon cancer, MDA-MB-231 for breast cancer) in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, AT7519, and Doxorubicin for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Expected Data Presentation:

CompoundHCT116 IC50 (µM)MDA-MB-231 IC50 (µM)
N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamineTBDTBD
AT7519~0.082[10]TBD
Doxorubicin~0.1~0.5

TBD: To be determined by the experiment.

In Vitro Antimalarial Activity Against Plasmodium falciparum

The structural similarity to known antimalarial triazines warrants an investigation into the compound's activity against the malaria parasite.

Comparative Compounds:

  • Cycloguanil: The active metabolite of proguanil, which inhibits dihydrofolate reductase (DHFR) in Plasmodium falciparum.[11][12][13]

  • Chloroquine: A standard antimalarial drug used as a positive control.

Experimental Protocol: SYBR Green I-based Drug Sensitivity Assay

  • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of Plasmodium falciparum in human erythrocytes.[14]

  • Drug Preparation: Prepare serial dilutions of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, Cycloguanil, and Chloroquine in a 96-well plate.

  • Parasite Addition: Add the synchronized ring-stage parasite culture to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.

Expected Data Presentation:

CompoundP. falciparum 3D7 IC50 (nM)P. falciparum K1 IC50 (nM)
N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamineTBDTBD
Cycloguanil~1-10>1000
Chloroquine~10-20>200

TBD: To be determined by the experiment.

Section 2: Elucidating the Mechanism of Action

Should the preliminary screening reveal significant bioactivity, the next logical step is to investigate the underlying mechanism of action.

For Anticancer Activity: Cell Cycle and Apoptosis Analysis

If N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine demonstrates antiproliferative effects, it is crucial to determine whether this is due to cell cycle arrest, induction of apoptosis, or both.

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis

  • Cell Treatment: Treat the cancer cell line of interest with the compound at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining:

    • For Cell Cycle: Stain the fixed cells with a solution containing propidium iodide (PI) and RNase A.

    • For Apoptosis: Stain non-fixed cells with Annexin V-FITC and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells (early and late).

Data Interpretation and Visualization:

The results can be visualized using histograms for cell cycle analysis and dot plots for apoptosis. An accumulation of cells in a specific phase would suggest cell cycle arrest, while an increase in Annexin V positive cells would indicate apoptosis.

cell_cycle_apoptosis_workflow cluster_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Analysis start Cancer Cells treatment Treat with N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine start->treatment harvest Harvest Cells treatment->harvest fixation Fixation harvest->fixation annexin_stain Annexin V/PI Staining harvest->annexin_stain pi_stain PI Staining fixation->pi_stain flow_cycle Flow Cytometry pi_stain->flow_cycle cycle_analysis Analyze Cell Cycle (G0/G1, S, G2/M) flow_cycle->cycle_analysis flow_apoptosis Flow Cytometry annexin_stain->flow_apoptosis apoptosis_analysis Analyze Apoptosis (Early/Late) flow_apoptosis->apoptosis_analysis DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR P. falciparum DHFR DHF->DHFR THF Tetrahydrofolate (THF) NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine or Cycloguanil Inhibitor->DHFR

Caption: Inhibition of the P. falciparum DHFR Pathway.

Section 3: Trustworthiness and Self-Validation

To ensure the reliability of the experimental data, each protocol incorporates self-validating systems:

  • Positive and Negative Controls: The inclusion of known active compounds (positive controls) and vehicle-only treatments (negative controls) is essential for validating assay performance.

  • Dose-Response Curves: Generating multi-point dose-response curves allows for the accurate determination of IC50 values and provides confidence in the observed bioactivity.

  • Statistical Analysis: All experiments should be performed in at least triplicate, and the data should be subjected to appropriate statistical analysis to determine significance.

Section 4: Concluding Remarks

This guide provides a structured and scientifically rigorous approach to validating the bioactivity of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. By employing these methodologies and comparing the results with established compounds like AT7519 and Cycloguanil, researchers can effectively characterize the therapeutic potential of this novel molecule. The experimental workflows and data presentation formats outlined herein are designed to yield clear, interpretable, and publishable results.

References

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  • IUPHAR/BPS Guide to PHARMACOLOGY. cycloguanil | Ligand page. [Link]

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  • PubMed. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase. [Link]

  • PubMed. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. [Link]

  • PubMed. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. [Link]

  • National Institutes of Health. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. [Link]

  • MDPI. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. [Link]

  • National Institutes of Health. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]

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Comparative

A Comparative Efficacy Analysis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine and Methotrexate in the Context of Dihydrofolate Reductase Inhibition

This guide provides a detailed comparison of the hypothetical efficacy of the novel compound N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine against the established standard-of-care treatment, Methotrexate. The com...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the hypothetical efficacy of the novel compound N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine against the established standard-of-care treatment, Methotrexate. The comparison is grounded in their shared mechanism of action as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in cellular proliferation.[1][2][3] While direct experimental data for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is not publicly available, this document synthesizes information on structurally related 1,3,5-triazine-2,4-diamine derivatives to project its potential efficacy and provides a framework for its evaluation.[4][5][6][7]

The primary audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the fields of oncology and autoimmune diseases.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase is a pivotal enzyme in the folate metabolism pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[3] THF is an essential cofactor in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[2][8] Rapidly dividing cells, such as cancer cells and activated immune cells, have a high demand for these nucleic acid precursors.[1] Consequently, the inhibition of DHFR leads to a depletion of THF, disrupting DNA synthesis and halting cell proliferation, ultimately inducing apoptosis.[9][10][11] This makes DHFR an excellent and well-validated target for therapeutic intervention in cancer and autoimmune disorders.[3][12]

Mechanism of Action: A Tale of Two Inhibitors

Both Methotrexate and, hypothetically, N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, belong to the class of drugs known as antifolates. Their therapeutic effect is derived from their ability to inhibit DHFR.

Methotrexate (MTX): The Gold Standard

Methotrexate is a folate analog that has been a cornerstone of treatment for various cancers and autoimmune diseases, particularly rheumatoid arthritis, for decades.[8][9] It acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme with high affinity.[2] This inhibition disrupts the folate pathway, leading to an anti-proliferative effect on rapidly dividing cells. In the context of rheumatoid arthritis, low-dose Methotrexate is thought to exert its anti-inflammatory effects through additional mechanisms, including the promotion of adenosine release.[8][9]

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine: A Novel Contender

The 1,3,5-triazine-2,4-diamine scaffold is a well-established pharmacophore known to exhibit DHFR inhibitory activity.[4][7][12] The specific substitutions on the triazine ring, in this case, N2-isopropyl and N4,6-diphenyl groups, are critical for determining the compound's binding affinity and selectivity for the target enzyme. It is hypothesized that N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine would also bind to the active site of DHFR, preventing the binding of its natural substrate, dihydrofolate.

Below is a diagram illustrating the central role of DHFR in the folate pathway and the inhibitory action of these compounds.

DHFR_Inhibition_Pathway Figure 1: Mechanism of DHFR Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_RNA DNA & RNA Synthesis THF->DNA_RNA Essential for DHFR->THF Catalyzes MTX Methotrexate MTX->DHFR Inhibits Novel_Compound N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine Novel_Compound->DHFR Inhibits

Caption: DHFR catalyzes the conversion of DHF to THF, a crucial step for DNA and RNA synthesis. Both Methotrexate and the novel triazine derivative are hypothesized to inhibit this enzyme, thereby blocking cell proliferation.

Comparative Efficacy: A Data-Driven Hypothesis

In the absence of direct comparative studies, we can project the potential efficacy of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine based on typical performance metrics for DHFR inhibitors and compare them to established data for Methotrexate. The key metrics for comparison are the half-maximal inhibitory concentration (IC50) against the DHFR enzyme and the half-maximal effective concentration (EC50) in cell-based assays.

Parameter Methotrexate (Standard-of-Care) N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (Hypothetical) Reference
Target Dihydrofolate Reductase (DHFR)Dihydrofolate Reductase (DHFR)[9][12]
In Vitro DHFR Inhibition (IC50) 0.003 - 0.11 µM (Human)0.01 - 0.5 µM (Projected)[13]
Cell-Based Antiproliferative Activity (EC50) Varies by cell line (e.g., 0.01 - 1 µM for cancer lines)Varies by cell line (Projected to be in a similar range)[14]
Therapeutic Application Rheumatoid Arthritis, Psoriasis, Various CancersPotential for Rheumatoid Arthritis and Cancer[15]
Standard-of-Care in Rheumatoid Arthritis First-line DMARD therapyInvestigational[16][17][18]

Justification for Hypothetical Values: The projected IC50 range for the novel compound is based on published data for other substituted 2,4-diamino-1,3,5-triazine derivatives which have shown potent DHFR inhibitory and anticancer activities.[4][7][14] The slightly broader projected range accounts for the novelty of the specific substitutions.

Experimental Protocols for Efficacy Determination

To validate the hypothetical efficacy of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, a series of standardized in vitro and cell-based assays must be performed.

In Vitro DHFR Enzyme Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of purified DHFR enzyme.

Objective: To determine the IC50 value of the test compound against purified human DHFR enzyme.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF. An inhibitor will slow down the rate of this reaction.[11][13][19]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Prepare working solutions of NADPH and DHF in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[13]

  • Assay Setup:

    • In a 96-well UV-transparent microplate, add the assay buffer.

    • Add serial dilutions of the test compound to the sample wells.

    • Add a solvent control (e.g., DMSO) to the control wells.

    • Add a known DHFR inhibitor like Methotrexate as a positive control.

    • Add the purified human DHFR enzyme to all wells except for the blank.

  • Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a mixture of NADPH and DHF to all wells to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20][21][22]

DHFR_Assay_Workflow Figure 2: Workflow for In Vitro DHFR Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Test Compound Dilutions - Enzyme (DHFR) - Substrates (DHF, NADPH) Plate Plate Setup in 96-well Plate: - Add Buffer, Inhibitor, Enzyme Reagents->Plate Incubate Pre-incubate to allow binding Plate->Incubate Initiate Initiate reaction with Substrates Incubate->Initiate Measure Measure Absorbance at 340nm (kinetic) Initiate->Measure Calculate Calculate Reaction Velocities Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: A streamlined workflow for determining the IC50 value of a test compound against the DHFR enzyme.

Cell Viability and Proliferation Assay

This assay evaluates the cytotoxic or cytostatic effects of the test compound on relevant cell lines (e.g., cancer cells or activated immune cells).

Objective: To determine the EC50 value of the test compound in a cell-based model.

Principle: Assays like the MTT or CCK-8 assay are colorimetric methods that measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[23][24][25] A decrease in metabolic activity indicates reduced cell viability or proliferation.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cell line (e.g., HeLa for cancer, or Jurkat for T-cells) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the standard-of-care (Methotrexate).

    • Remove the old media from the cells and add the media containing the different concentrations of the compounds.

    • Include untreated and solvent-treated cells as controls.

  • Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).

  • Assay Procedure (MTT Example):

    • Add MTT reagent to each well and incubate for an additional 2-4 hours.[26]

    • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[27]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).[26]

  • Measurement: Measure the absorbance of the solubilized formazan at the appropriate wavelength (e.g., 490 nm).[26]

  • Data Analysis:

    • Normalize the absorbance values to the control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Concluding Remarks and Future Directions

While Methotrexate remains a highly effective and widely used DHFR inhibitor, the search for novel compounds with improved efficacy, selectivity, and safety profiles is ongoing. The 1,3,5-triazine-2,4-diamine scaffold represents a promising starting point for the development of new-generation DHFR inhibitors.[4][5][6][7]

The hypothetical compound, N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, based on its structural class, warrants further investigation. The experimental framework outlined in this guide provides a robust methodology for its evaluation. Direct, head-to-head comparative studies with Methotrexate, both in vitro and in relevant in vivo models of disease (e.g., collagen-induced arthritis in rodents), will be essential to fully elucidate its therapeutic potential.

References

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  • Chan, E. S., & Cronstein, B. N. (2010). Methotrexate--how does it really work?. Nature reviews. Rheumatology, 6(3), 175–178. [Link]

  • Wikipedia. (2023). Dihydrofolate reductase inhibitor. [Link]

  • Cutolo, M., Sulli, A., Pizzorni, C., & Seriolo, B. (2001). Methotrexate: mechanism of action in rheumatoid arthritis. Clinical and experimental rheumatology, 19(5 Suppl 24), S33–S37. [Link]

  • Shaikh, S., et al. (2021). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets, 22(1), 1-21. [Link]

  • Wessels, J. A., et al. (2007). Recent insights in the pharmacological actions of methotrexate in the treatment of rheumatoid arthritis. Rheumatology, 47(4), 377-383. [Link]

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  • American Academy of Family Physicians. (2022). Management of Rheumatoid Arthritis: Update From ACR. [Link]

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  • MDPI. (2020). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. [Link]

  • PubMed Central. (2012). Rheumatoid Arthritis: A Brief Overview of the Treatment. [Link]

  • Arthritis Foundation. (n.d.). Rheumatoid Arthritis Treatment Guidelines. [Link]

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  • JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. [Link]

  • MySkinRecipes. (n.d.). N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. [Link]

  • National Institutes of Health. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • SciSpace. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. [Link]

  • PubMed Central. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]

  • ResearchGate. (2021). Different biological activities displayed by 1,3,5‐triazine. [Link]

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Validation

A Comparative Guide to Assessing the Cross-Reactivity Profile of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount.[1][2][3] While the potent inhibition of a primary target is the initial goal, understa...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount.[1][2][3] While the potent inhibition of a primary target is the initial goal, understanding a compound's interactions across the broader proteome is critical for mitigating off-target effects and predicting potential toxicities.[4][5] This guide provides an in-depth, experience-driven framework for assessing the cross-reactivity profile of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, a member of the 1,3,5-triazine class of compounds. Derivatives of this scaffold have shown promise as inhibitors of key signaling pathways, including PI3K/mTOR and EGFR, making a thorough selectivity assessment essential.[6][7][8][9]

Our approach is multi-tiered, beginning with a broad, kinome-wide biochemical screen to identify potential off-targets. We then move to cell-based assays to confirm target engagement in a more physiologically relevant context and conclude with an evaluation of cellular cytotoxicity. This comprehensive strategy ensures a robust understanding of the compound's selectivity and potential liabilities.

Tier 1: Broad Kinome Profiling - A First Look at Selectivity

The initial step in characterizing a novel compound is to cast a wide net. A broad biochemical kinase profiling panel provides a quantitative measure of a compound's inhibitory activity against a large and diverse set of kinases.[10][11][12] This allows for the early identification of potential off-target interactions that might not be predicted from structural analysis alone.

For N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, we would employ a radiometric or luminescence-based kinase assay panel, screening against hundreds of human kinases at a fixed ATP concentration (e.g., 10 µM or the Kₘ for each kinase).[11][13] The choice of a radiometric assay, which measures the transfer of ³³P-ATP to a substrate, is often considered the gold standard due to its direct and robust nature.

Experimental Protocol: Radiometric Kinase Profiling
  • Compound Preparation : A stock solution of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is prepared in 100% DMSO. Serial dilutions are then made to achieve the desired screening concentrations.

  • Assay Plate Preparation : Recombinant human kinases are dispensed into the wells of a multi-well plate.

  • Compound Incubation : The test compound and a known reference inhibitor (e.g., Staurosporine for broad-spectrum inhibition, or a known PI3K inhibitor for comparison) are added to the kinase-containing wells and incubated for a defined period (e.g., 10-20 minutes) at room temperature.

  • Reaction Initiation : The kinase reaction is initiated by the addition of a mixture containing the kinase-specific substrate and [γ-³³P]ATP.

  • Reaction Quenching : After a set incubation time (e.g., 60 minutes), the reaction is stopped by the addition of a quenching solution.

  • Signal Detection : The phosphorylated substrate is captured, and the amount of incorporated ³³P is quantified using a scintillation counter.

  • Data Analysis : The percentage of inhibition is calculated relative to a vehicle control (DMSO) and a positive control (a known potent inhibitor).

Data Presentation: Kinase Inhibition Profile

The results of the kinome-wide screen are best visualized using a "kinome tree" representation, where inhibited kinases are highlighted. For a more quantitative comparison, a table summarizing the inhibition data for a selection of key kinases is essential.

Kinase TargetN2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (% Inhibition @ 1 µM)Compound A (Reference PI3K Inhibitor) (% Inhibition @ 1 µM)Compound B (Reference EGFR Inhibitor) (% Inhibition @ 1 µM)
PI3Kα 859510
PI3Kβ 78928
PI3Kδ 65885
PI3Kγ 72907
mTOR 688512
EGFR 15598
HER2 12395
VEGFR2 251520
CDK2 523
SRC 181015

Note: The data presented above is hypothetical and for illustrative purposes.

Tier 2: Cellular Target Engagement - Validating Hits in a Biological Context

While biochemical assays are excellent for initial screening, they do not fully recapitulate the complexities of the cellular environment.[14] Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence a compound's activity. Therefore, it is crucial to validate the primary targets and key off-targets identified in the biochemical screen using a cell-based assay. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for directly measuring target engagement in intact cells.[15][16][17][18][19] CETSA relies on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[16]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Protein Detection A 1. Seed cells expressing the target protein B 2. Treat cells with compound or vehicle (DMSO) A->B C 3. Heat cells to a range of temperatures B->C D 4. Lyse cells C->D E 5. Separate soluble and precipitated proteins (centrifugation) D->E F 6. Quantify soluble target protein (e.g., Western Blot, ELISA, or Mass Spec) E->F

Caption: CETSA® experimental workflow.

Data Presentation: CETSA Melt and Isothermal Dose-Response Curves

The results from a CETSA experiment can be presented in two ways:

  • Melt Curve: This shows the amount of soluble target protein as a function of temperature, with and without the compound. A shift in the curve to the right indicates target stabilization and therefore engagement.

  • Isothermal Dose-Response (ITDR) Curve: Here, cells are heated to a single, optimized temperature, and the amount of soluble protein is measured across a range of compound concentrations. This allows for the determination of an EC₅₀ for target engagement.

Target ProteinCell LineEC₅₀ (CETSA) for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine
PI3KαMCF-70.5 µM
mTORHeLa1.2 µM
VEGFR2HUVEC> 10 µM

Note: The data presented above is hypothetical and for illustrative purposes.

Tier 3: Cellular Cytotoxicity - Assessing the Functional Consequence

Ultimately, the goal of a therapeutic agent is to elicit a desired biological response, often the inhibition of cell proliferation or the induction of apoptosis in cancer cells, with minimal impact on healthy cells. Therefore, assessing the cytotoxicity of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is a critical final step in the initial cross-reactivity assessment. Colorimetric assays such as the MTT and XTT assays are widely used for this purpose.[20][21][22][23][24] These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[20][21]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the test compound and control compounds for a specified duration (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: Comparative Cytotoxicity Profile
Cell LineN2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine IC₅₀ (µM)Compound A (Reference PI3K Inhibitor) IC₅₀ (µM)Compound B (Reference EGFR Inhibitor) IC₅₀ (µM)
MCF-7 (Breast Cancer, PI3K pathway dependent)1.50.8> 50
A549 (Lung Cancer, EGFR pathway dependent)25300.1
HCT116 (Colon Cancer)5.22.145
Normal Fibroblasts> 50> 50> 50

Note: The data presented above is hypothetical and for illustrative purposes.

Synthesizing the Data: A Holistic View of Cross-Reactivity

The true power of this tiered approach lies in the integration of data from all three experimental stages. For N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, the hypothetical data suggests a primary activity against the PI3K/mTOR pathway, with moderate selectivity over other kinases such as VEGFR2. The CETSA results would then confirm that the compound engages PI3Kα and mTOR in a cellular context at sub-micromolar to low micromolar concentrations. Finally, the cytotoxicity data aligns with the on-target activity, showing preferential inhibition of a cancer cell line known to be dependent on the PI3K pathway. The lack of significant activity against normal fibroblasts suggests a favorable therapeutic window.

Logical Relationship of the Assessment Tiers

Assessment_Logic A Tier 1: Biochemical Kinome Profiling (Broad Screen) B Tier 2: Cellular Target Engagement (CETSA) (Hit Validation) A->B Identifies potential on- and off-targets D Comprehensive Cross-Reactivity Profile (Informed Decision-Making) A->D C Tier 3: Cellular Cytotoxicity (MTT/XTT) (Functional Outcome) B->C Confirms cellular activity and provides EC₅₀ B->D C->D

Caption: Logical flow of the cross-reactivity assessment.

Conclusion

A thorough and systematic assessment of a compound's cross-reactivity profile is not merely a checkbox in the preclinical development process; it is a fundamental necessity for building a comprehensive understanding of a molecule's biological activity. The multi-tiered approach outlined here, combining broad biochemical screening with cell-based target engagement and functional cytotoxicity assays, provides a robust framework for characterizing novel 1,3,5-triazine derivatives like N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine. By diligently applying these methodologies, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately, enhance the likelihood of developing safe and effective therapeutics.

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Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility with N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

Introduction: The Reproducibility Imperative in Small Molecule Research In the landscape of drug discovery and chemical biology, the promise of a novel small molecule is only as robust as the data that supports it. Repro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Reproducibility Imperative in Small Molecule Research

In the landscape of drug discovery and chemical biology, the promise of a novel small molecule is only as robust as the data that supports it. Reproducibility is not merely a procedural checkbox; it is the bedrock of scientific integrity and the catalyst for translational success. This guide addresses the critical factors underpinning experimental reproducibility, using the promising, yet structurally specific, molecule N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine as a central case study.

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a vast spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] Derivatives of this core structure have been investigated as potent enzyme inhibitors, targeting critical pathways in oncology such as those involving PI3K and mTOR.[3] However, the very modularity that makes the triazine core so attractive—allowing for multi-vector substitution—can also be a significant source of experimental variability if not rigorously controlled.[1]

This guide is structured not as a rigid protocol, but as a logical framework built on three pillars of experimental validation. We will dissect the journey of our target compound from a synthesized powder to a reliable data point, providing the causal reasoning behind each critical step.

Pillar 1: The Compound as the First Variable - From Synthesis to Qualified Reagent

The most frequent and often overlooked source of irreproducibility stems from the test article itself. An experiment cannot be reproducible if the identity, purity, or stability of the core reagent is variable. Before any biological assay is attempted, the compound must be rigorously qualified.

Synthesis and Structural Verification: Are You Using What You Think You Are?

The synthesis of substituted 1,3,5-triazine-2,4-diamines can be achieved through various methods, including one-pot microwave-assisted reactions or conventional heating, often starting from precursors like cyanoguanidine or cyanuric chloride.[4][5][6] These synthetic routes, while efficient, can produce isomers, incompletely reacted intermediates, or rearranged byproducts.[5] For our specific compound, N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, the precise arrangement of the isopropyl and two phenyl groups is critical for its intended biological activity.

Causality: A minor shift in a substituent's position on the triazine ring can dramatically alter its steric and electronic properties, leading to profound changes in target engagement and biological effect. Therefore, unequivocal structural confirmation is non-negotiable.

Mandatory Characterization Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides a detailed map of the molecule's structure. The chemical shifts, integration, and coupling patterns must be fully consistent with the expected structure of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition and rule out compounds with the same nominal mass.

  • Infrared (IR) Spectroscopy: While less definitive than NMR, IR can confirm the presence of key functional groups (e.g., N-H and C=N bonds) characteristic of the triazine core and its substituents.[7]

G cluster_0 Compound Synthesis & Purification cluster_1 Structural & Purity Verification cluster_2 Biological Assaying Synthesis Synthesis (e.g., Microwave-assisted) Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR_MS Structural Confirmation (NMR, MS) Purification->NMR_MS Initial Batch HPLC Purity Assessment (>95% Minimum) NMR_MS->HPLC Solubility Solubility & Stability (DMSO, Assay Buffer) HPLC->Solubility Qualified Qualified Compound Lot Solubility->Qualified Passes QC Assay In Vitro / In Vivo Experiments Qualified->Assay

Caption: Workflow for qualifying a synthesized compound lot.
Purity Assessment: The Impact of "Inert" Impurities

Even with a confirmed structure, impurities can confound results. An assumed 10 mg/mL stock solution of a 90% pure compound is actually a 9 mg/mL solution, immediately introducing a 10% error in all subsequent dilutions.

Causality: Impurities can compete with the active compound for target binding, interfere with assay detection systems (e.g., fluorescence or luminescence), or have off-target biological effects of their own, muddying the interpretation of results.[8] The quality of reagents is paramount for reliable and reproducible findings.[8][9]

Standard Protocol: High-Performance Liquid Chromatography (HPLC)

  • Method: A reverse-phase HPLC method with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid) should be used.

  • Detection: UV detection at multiple wavelengths is recommended to visualize all components.

  • Acceptance Criterion: For in-vitro screening, a purity level of ≥95% is the minimum acceptable standard. For more advanced studies (e.g., in vivo), ≥98% is often required.[10]

Solubility and Stability: The Compound in Its Experimental Context

A compound that is insoluble or unstable in the assay buffer will not yield reproducible data.

  • Solubility: Prepare a high-concentration stock solution in 100% DMSO. Assess its solubility upon dilution into the final aqueous assay buffer. Look for any signs of precipitation.

  • Stability: For new chemical entities, it is prudent to assess stability. Does the compound degrade in DMSO at room temperature or when frozen? A simple method is to re-run an HPLC purity check on a stock solution after it has been stored under typical experimental conditions for a relevant period (e.g., 24 hours at room temperature).

Pillar 2: A Self-Validating Protocol - The Kinase Inhibition Assay Example

To illustrate how to build a robust protocol, we will design a hypothetical experiment to test N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine as an inhibitor of a protein kinase, a common target for triazine derivatives.[5]

The Causality of Controls: A self-validating protocol is one where the internal controls confirm the integrity of the assay in every run. Without proper controls, a change in signal is uninterpretable.

G cluster_0 Plate Setup cluster_1 Reaction & Detection Compound_Prep 1. Prepare serial dilution of test compound in DMSO Incubate_1 3. Add compound dilution to wells (pre-incubate 15 min) Compound_Prep->Incubate_1 Enzyme_Prep 2. Add Kinase Enzyme to assay plate wells Enzyme_Prep->Incubate_1 ATP_Substrate 4. Initiate reaction with ATP/Peptide Substrate Mix Incubate_1->ATP_Substrate Incubate_2 5. Incubate at RT for 60 min ATP_Substrate->Incubate_2 Detection 6. Add Detection Reagent (e.g., ADP-Glo™) Incubate_2->Detection Read 7. Read Luminescence Detection->Read Controls Controls: - Positive Control (No Compound) - Negative Control (No Enzyme) - Reference Inhibitor Controls->Enzyme_Prep

Caption: Experimental workflow for a kinase inhibition assay.
Detailed Kinase Inhibition Assay Protocol

Objective: To determine the IC₅₀ value of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine against Kinase X.

Materials:

  • Test Compound: Batch-qualified N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (Purity ≥95%).

  • Reference Compound: A known, potent inhibitor of Kinase X (e.g., Staurosporine).

  • Enzyme: High-purity, recombinant Kinase X. The quality of enzymes and other reagents is crucial for data consistency.[11]

  • Substrate: Synthetic peptide substrate for Kinase X.

  • Cofactor: ATP at a concentration near its Kₘ for the enzyme.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Detection Reagent: e.g., ADP-Glo™ Kinase Assay (Promega).

  • Assay Plates: Low-volume, white, 384-well plates.

Procedure:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at 1 mM.

    • Using an acoustic dispenser, transfer 50 nL of each compound concentration to the assay plate.

    • Include wells with DMSO only (Positive Control, 100% activity) and wells for the reference inhibitor.

  • Enzyme Addition:

    • Dilute Kinase X to a 2X working concentration in assay buffer.

    • Add 5 µL of the 2X enzyme solution to each well containing the compound.

    • For Negative Control wells (0% activity), add 5 µL of assay buffer without the enzyme.

  • Pre-incubation:

    • Gently mix the plate and incubate at room temperature for 15 minutes.

    • Rationale: This step allows the inhibitor to bind to the kinase and reach equilibrium before the competitive substrate (ATP) is introduced.

  • Reaction Initiation:

    • Prepare a 2X ATP/Substrate mix in assay buffer.

    • Add 5 µL of this mix to all wells to start the reaction. The final reaction volume is 10 µL.

    • Rationale: Initiating the reaction with the substrate/cofactor mix ensures a consistent start time for all wells.

  • Reaction Incubation:

    • Mix the plate and incubate at room temperature for 60 minutes. The reaction should be stopped within the linear range of the assay, which must be determined during assay development.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagents according to the manufacturer's protocol (e.g., 10 µL of ADP-Glo™ Reagent, incubate 40 min; then 20 µL of Kinase Detection Reagent, incubate 30 min).

  • Data Acquisition:

    • Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Pillar 3: Comparative Analysis - Benchmarking Against Alternatives

To contextualize the performance of a novel compound, it must be compared against a relevant alternative or a "gold standard." This provides an essential benchmark for potency and selectivity and serves as another layer of validation. For our triazine compound, a relevant comparator could be another triazine-based inhibitor with a known mechanism or a commercial inhibitor for the same target. For this guide, we will compare it to the well-characterized pan-PI3K inhibitor ZSTK474 , another s-triazine derivative.[3]

The Causality of Comparison: Without a benchmark, a result (e.g., an IC₅₀ of 50 nM) is meaningless. Is that potent? Is it selective? Comparison provides the necessary context for interpreting the data's significance.

Performance Data Summary

Below is a table of illustrative data comparing three different batches of our test compound against the reference standard. This highlights how rigorous quality control translates directly to reproducible biological data.

CompoundBatch IDPurity (HPLC %)Target IC₅₀ (nM)Standard Deviation (n=3)
N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine BATCH-0198.5%45.2± 3.1
BATCH-0299.1%43.9± 2.8
BATCH-0385.3% 68.7 ± 15.2
ZSTK474 (Reference) REF-STD-0199.5%16.5± 1.9

Analysis of Illustrative Data:

  • Reproducibility: Batches 1 and 2 of our test compound, which both meet the >95% purity specification, show excellent reproducibility. The IC₅₀ values are tight and consistent.

  • The Cost of Poor Quality: Batch 3, with its low purity, yields a significantly weaker and more variable IC₅₀ value. An experiment run with this batch would produce misleading results, suggesting the compound is less potent than it truly is and potentially leading to its erroneous discontinuation. The high standard deviation also indicates an unreliable assay, which in this case is caused by the poor-quality reagent, not a flaw in the protocol. This underscores the absolute necessity of the QC steps outlined in Pillar 1 for every new batch of a compound.[12][13]

Conclusion

Ensuring the reproducibility of experimental results for a novel compound like N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is not a matter of chance, but a consequence of deliberate and rigorous scientific practice. It requires a holistic approach that begins with the molecule itself—verifying its structure and purity—and extends through the design of robust, self-validating protocols with appropriate controls and benchmarks. By understanding the causality behind each step, researchers can build a foundation of trustworthy data, ensuring that the scientific insights generated are both valid and enduring.

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Validation

A Comparative Guide to the Structure-Activity Relationship of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine and its Analogs in Anticancer Drug Discovery

Introduction: The Promise of Triazine Scaffolds in Oncology The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Triazine Scaffolds in Oncology

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Within the realm of oncology, 1,3,5-triazine derivatives have emerged as a promising class of compounds, with several agents having been successfully developed for cancer treatment. This guide focuses on the structure-activity relationship (SAR) of a specific derivative, N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine , and provides a comparative analysis with its structural analogs. By dissecting the role of various substituents on the triazine core, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key determinants for antiproliferative activity and to guide the rational design of next-generation triazine-based anticancer therapeutics.

The central hypothesis of this guide is that strategic modifications of the substituents at the N2, N4, and C6 positions of the 1,3,5-triazine-2,4-diamine scaffold can significantly modulate the compound's potency, selectivity, and pharmacokinetic profile. We will delve into the experimental data from studies on analogous series, primarily the extensively researched 6,N2-diaryl-1,3,5-triazine-2,4-diamines, to extrapolate and predict the SAR profile of our lead compound.

Comparative Analysis of Structural Modifications

The core structure of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine features three key points of diversity: the N2-isopropyl group , the N4-phenyl group , and the C6-phenyl group . Understanding the impact of modifications at each of these positions is crucial for optimizing anticancer activity.

The Influence of the N2-Substituent: A Shift from Aryl to Alkyl

A significant body of research has focused on 6,N2-diaryl-1,3,5-triazine-2,4-diamines, which have demonstrated potent antiproliferative activity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.[1][2] In our lead compound, the N2-aryl group is replaced by an isopropyl moiety. This substitution is expected to have a profound impact on the compound's properties:

  • Lipophilicity and Solubility: The replacement of a larger, often more lipophilic, aryl group with a smaller isopropyl group can influence the compound's overall lipophilicity. This, in turn, can affect its solubility, membrane permeability, and pharmacokinetic profile. A decrease in lipophilicity might lead to improved aqueous solubility, which is often a desirable property for drug candidates.

  • Steric Hindrance and Target Binding: The bulky nature of the isopropyl group, while smaller than many aryl substituents, can still play a significant role in the molecule's interaction with its biological target. The steric hindrance it provides may influence the preferred conformation of the molecule and its ability to fit into the binding pocket of a target enzyme or receptor.

  • Hydrogen Bonding Capacity: The secondary amine at the N2 position retains its hydrogen bond donor capacity, which is often crucial for target interaction. The nature of the alkyl substituent can subtly influence the acidity of this proton and its propensity to engage in hydrogen bonding.

The Di-Phenyl Motif at N4 and C6: A Gateway to Potency

The presence of phenyl groups at both the N4 and C6 positions is a key feature of our lead compound. Extensive SAR studies on 6,N2-diaryl-1,3,5-triazine-2,4-diamines have revealed critical insights into the role of these aryl substituents.[1][2][4]

  • The C6-Aryl Group: The substituent at the C6 position has been shown to be a major determinant of antiproliferative activity. The electronic and steric properties of this aryl ring significantly impact potency. For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can dramatically alter the compound's activity.[1]

  • The N4-Aryl Group: The N4-substituent also contributes to the overall activity, albeit often to a lesser extent than the C6-substituent. Modifications to this phenyl ring can fine-tune the compound's properties and selectivity.

The unsubstituted phenyl groups in our lead compound provide a baseline for comparison. Based on the extensive data available for the 6,N2-diaryl series, it is reasonable to hypothesize that the introduction of specific substituents on these phenyl rings could further enhance the anticancer activity of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine.

Quantitative Structure-Activity Relationship (QSAR) Modeling: A Predictive Tool

3D-QSAR modeling has proven to be a valuable tool in understanding the SAR of 1,3,5-triazine derivatives and in guiding the design of more potent analogs.[1][5] These models correlate the 3D structural features of a series of compounds with their biological activity, providing a quantitative framework for predicting the activity of novel compounds.[6][7]

A typical 3D-QSAR workflow involves:

  • Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is selected.

  • Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

  • Calculation of Molecular Fields: Steric and electrostatic fields around the aligned molecules are calculated.

  • Statistical Analysis: Partial least squares (PLS) analysis is used to derive a correlation between the molecular fields and the biological activity.

  • Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

The insights gained from 3D-QSAR models can be visualized as contour maps, highlighting regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. This information is invaluable for the rational design of new compounds with improved potency.

Experimental Protocols

Synthesis: Microwave-Assisted One-Pot Protocol

A highly efficient method for the synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, which can be adapted for the synthesis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, is the one-pot, microwave-assisted, three-component reaction.[1][8][9]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave process vial, combine cyanoguanidine (1 mmol), the corresponding aromatic aldehyde (e.g., benzaldehyde, 1 mmol), and the primary amine (e.g., isopropylamine, 1 mmol) in a suitable solvent such as ethanol.

  • Acid Catalysis: Add a catalytic amount of hydrochloric acid.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a specified temperature (e.g., 140-180°C) for a designated time (e.g., 15-30 minutes).[9]

  • Rearrangement and Aromatization: After cooling, add a base (e.g., sodium hydroxide solution) to the reaction mixture to promote the rearrangement of the dihydrotriazine intermediate and subsequent dehydrogenative aromatization.

  • Workup and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product cluster_purification Purification Cyanoguanidine Cyanoguanidine Microwave_Irradiation Microwave Irradiation (Acid Catalyst) Cyanoguanidine->Microwave_Irradiation Aldehyde Aldehyde Aldehyde->Microwave_Irradiation Amine Amine Amine->Microwave_Irradiation Base_Treatment Base Treatment Microwave_Irradiation->Base_Treatment Purification Chromatography/ Recrystallization Base_Treatment->Purification Triazine_Product N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine Purification->Triazine_Product

Caption: Microwave-assisted synthesis workflow.

Biological Evaluation: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and proliferation.[1][10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: MTT cell viability assay workflow.

Data Presentation: Comparative Antiproliferative Activity

The following table summarizes the antiproliferative activity of selected 6,N2-diaryl-1,3,5-triazine-2,4-diamine analogs against the MDA-MB-231 triple-negative breast cancer cell line, providing a basis for comparison with our lead compound.

Compound IDC6-Aryl SubstituentN2-Aryl SubstituentIC50 (µM) against MDA-MB-231Reference
Analog 1 Phenyl4-Methoxyphenyl>10[1]
Analog 2 4-Chlorophenyl4-Methoxyphenyl1.5[1]
Analog 3 3,4,5-Trimethoxyphenyl4-Fluorophenyl0.08[2]
Analog 4 3,4,5-Trimethoxyphenyl4-(Trifluoromethyl)phenyl0.05[2]
Lead Compound (Hypothesized) PhenylIsopropylTo be determined-

Note: The activity of the lead compound is hypothesized based on SAR trends and requires experimental validation.

Conclusion and Future Directions

The SAR of 1,3,5-triazine-2,4-diamine derivatives is a rich and complex field with significant potential for the development of novel anticancer agents. While direct experimental data for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is not yet available, a comparative analysis based on the extensive research on 6,N2-diaryl analogs provides a strong foundation for predicting its potential activity.

The key takeaways from this guide are:

  • The substituents at the N2, N4, and C6 positions of the triazine core are critical determinants of antiproliferative activity.

  • The C6-aryl group, in particular, offers a strategic position for modification to enhance potency.

  • The replacement of an N2-aryl group with an N2-isopropyl group is likely to alter the compound's physicochemical properties, which could have favorable effects on its drug-like characteristics.

  • 3D-QSAR modeling is a powerful tool for rational drug design within this chemical series.

Future research should focus on the synthesis and biological evaluation of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine and a library of its analogs with systematic variations at the N4 and C6 phenyl rings. This will allow for a direct assessment of the SAR of this specific subclass and could lead to the identification of novel and potent anticancer drug candidates. Furthermore, elucidation of the specific molecular target(s) of these compounds will be crucial for understanding their mechanism of action and for guiding further optimization efforts.

References

  • Junaid, A., Lim, F. P. L., Chuah, L. H., & Dolzhenko, A. V. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12467–12483. [Link][1][11]

  • Junaid, A., Lim, F. P. L., & Dolzhenko, A. V. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Center for Biotechnology Information. [Link]

  • Al-Suwaidan, I. A., et al. (2025). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. PubMed Central. [Link][8]

  • Lim, F. P. L., et al. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central. [Link][5]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link][10]

  • de la Hoz, A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1034-1041. [Link][12]

  • Al-Suwaidan, I. A., et al. (2020). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. Molecules, 25(18), 4065. [Link][10]

  • Gravatt, G. L., et al. (2011). Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Bioorganic & Medicinal Chemistry, 19(16), 4888-4896. [Link][13]

  • Kułaga, M., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Center for Biotechnology Information. [Link][9]

  • Park, S., et al. (2022). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. National Center for Biotechnology Information. [Link][6]

  • Drug Design.org. (n.d.). 3D-QSAR. [Link][7]

  • Díaz-Ortiz, Á., et al. (n.d.). Microwave Assisted Organic Synthesis in Supramolecular Chemistry: Preparation of 1,3,5-Triazine Dimers. Technology Networks. [Link][14]

  • SVU Pedia. (n.d.). QSAR and 3D-QSAR Principles and applications in Drug Design (antineoplastic drugs). [Link][6]

  • Vaskevich, A. I., et al. (2015). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(16), 3258-3261. [Link][11]

  • Junaid, A., et al. (2021). Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. RSC Medicinal Chemistry, 12(7), 1165-1175. [Link][2]

  • Profacgen. (n.d.). 3D-QSAR. [Link][15]

  • ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). [Link][4]

  • ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). [Link][16]

  • ResearchGate. (n.d.). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. [Link][17]

  • Al-Suwaidan, I. A., et al. (2020). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. Molecules, 25(18), 4065. [Link][18]

  • Patel, R. V., et al. (2019). Synthesis, characterization, and antiproliferative and apoptosis inducing effects of novel s-triazine derivatives. New Journal of Chemistry, 43(3), 1367-1381. [Link][19]

  • Al-Suwaidan, I. A., et al. (2020). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. PubMed. [Link][20]

  • El-Faham, A., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24493–24510. [Link][21]

  • Wang, Y., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed Central. [Link][22]

  • Kumar, A., et al. (2018). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PubMed Central. [Link][23]

  • Weatherhead, J. G., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Center for Biotechnology Information. [Link][3]

  • Wang, G., et al. (2014). Synthesis, Bioactivity and SAR Study of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as Ketol-Acid Reductoisomerase Inhibitors. PubMed. [Link][24]

  • Ho, J. Z., et al. (2022). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine. National Center for Biotechnology Information. [Link][25]

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Comparative

An In Vivo Comparative Guide to the Therapeutic Efficacy of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine in Oncology Models

This guide provides a comprehensive framework for the in vivo validation of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, a novel investigational compound with potential anticancer properties. While direct in vi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, a novel investigational compound with potential anticancer properties. While direct in vivo data for this specific molecule is not yet publicly available, this document outlines a robust comparative study design based on the well-established anticancer activities of the 1,3,5-triazine scaffold.[1][2][3][4][5][6][7][8][9] We will benchmark its hypothetical performance against a standard-of-care chemotherapeutic agent, Paclitaxel, in a human tumor xenograft model.

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with several approved drugs for various cancers, including altretamine for ovarian cancer and enasidenib for leukemia.[1][2] These compounds exert their effects through diverse mechanisms, such as inhibiting topoisomerases, tyrosine kinases, and phosphoinositide 3-kinases.[1] This guide will, therefore, propose a plausible mechanism of action for our lead compound and detail the experimental protocols to validate its therapeutic efficacy and safety in a preclinical setting.

Postulated Mechanism of Action and Therapeutic Rationale

Many substituted 1,3,5-triazine derivatives have demonstrated potent antiproliferative activity by targeting key signaling pathways involved in cancer cell growth and survival.[1][4] For N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, we hypothesize a mechanism involving the inhibition of a critical kinase in the PI3K/AKT/mTOR pathway, a frequently dysregulated cascade in human cancers. The bulky diphenyl and isopropyl substitutions may confer high affinity and selectivity for the kinase's ATP-binding pocket.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine Triazine->PI3K Inhibition

Figure 1: Postulated mechanism of action for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine targeting the PI3K signaling pathway.

Comparative In Vivo Study Design: Human Tumor Xenograft Model

To evaluate the in vivo anticancer efficacy, a human colorectal carcinoma (HCT-116) xenograft model in immunodeficient mice is proposed. HCT-116 is a well-characterized cell line with known mutations in the PI3K pathway, making it a relevant model for our hypothesized mechanism.

Experimental Workflow:

G cluster_workflow In Vivo Xenograft Study Workflow start HCT-116 Cell Culture implant Subcutaneous Implantation in Nude Mice start->implant tumor_growth Tumor Growth to ~100-150 mm³ implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing (21 days) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Volume >1500 mm³ or 4 weeks monitoring->endpoint analysis Tumor Excision & Histopathological Analysis endpoint->analysis

Figure 2: Experimental workflow for the in vivo validation of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine in a HCT-116 xenograft model.

Treatment Groups:

  • Group 1 (Vehicle Control): 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline (intraperitoneal, i.p.)

  • Group 2 (Test Compound): N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (50 mg/kg, i.p.)

  • Group 3 (Positive Control): Paclitaxel (10 mg/kg, intravenous, i.v., once weekly)

Comparative Efficacy and Safety Data (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of the proposed study.

Table 1: Comparative Tumor Growth Inhibition

Treatment GroupDoseMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine50 mg/kg450 ± 8064
Paclitaxel10 mg/kg300 ± 6576

Table 2: Comparative Safety Profile

Treatment GroupMean Body Weight Change at Day 21 (%)Observed Toxicities
Vehicle Control+5.2 ± 1.5None
N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine-2.1 ± 0.8Mild lethargy in the first week
Paclitaxel-8.5 ± 2.1Significant weight loss, alopecia
Detailed Experimental Protocols

4.1. HCT-116 Xenograft Model Development

  • Cell Culture: HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Six-week-old female athymic nude mice (nu/nu) are used for the study.

  • Tumor Implantation: 5 x 10^6 HCT-116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are subcutaneously injected into the right flank of each mouse.

  • Tumor Monitoring: Tumor growth is monitored twice weekly using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to the different treatment groups (n=8 per group).

4.2. Drug Formulation and Administration

  • N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine: The compound is dissolved in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline to a final concentration of 5 mg/mL. The solution is administered intraperitoneally at a volume of 10 mL/kg body weight daily for 21 days.

  • Paclitaxel: Paclitaxel is formulated in a 1:1 mixture of Cremophor EL and ethanol and diluted with saline to a final concentration of 1 mg/mL. It is administered intravenously via the tail vein at a volume of 10 mL/kg body weight once a week for three weeks.

  • Vehicle Control: The vehicle solution is administered intraperitoneally at a volume of 10 mL/kg body weight daily for 21 days.

4.3. Efficacy and Toxicity Assessment

  • Tumor Growth: Tumor volumes are measured twice weekly throughout the study.

  • Body Weight: Animal body weights are recorded twice weekly as a general indicator of toxicity.

  • Clinical Observations: Mice are observed daily for any signs of distress, including changes in appearance, posture, or behavior.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and fixed in 10% neutral buffered formalin for histopathological analysis.

Conclusion and Future Directions

This guide outlines a comprehensive in vivo validation strategy for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, benchmarking its potential anticancer efficacy against a clinically relevant standard. The hypothetical data suggests that the compound could exhibit significant tumor growth inhibition with a favorable safety profile compared to Paclitaxel.

Future studies should focus on elucidating the precise molecular mechanism of action through in vitro kinase assays and western blot analysis of key signaling proteins in the PI3K/AKT/mTOR pathway. Additionally, pharmacokinetic and pharmacodynamic studies will be crucial to optimize the dosing regimen and further characterize the drug's in vivo behavior. The promising potential of the 1,3,5-triazine scaffold in oncology warrants a thorough investigation of this novel derivative.

References

A comprehensive list of references supporting the therapeutic potential of 1,3,5-triazine derivatives can be found in the following publications:

  • MDPI. (2023, May 19). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. Retrieved from [Link]

  • PubMed Central. Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Retrieved from [Link]

  • National Institutes of Health. (2023, October 17). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. Retrieved from [Link]

  • Google Patents. WO2010144338A1 - Triazine derivatives and their therapeutical applications.
  • ResearchGate. (2025, June 24). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Retrieved from [Link]

  • MDPI. (2022, February 12). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved from [Link]

  • National Institutes of Health. (2019, September 13). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Retrieved from [Link]

  • PubMed Central. (2018, August 9). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from [Link]

  • ResearchGate. Some biologically active substituted 1,3,5‐triazine compounds. Retrieved from [Link]

  • PubMed. (2025, July 30). Synthesis of Novel 1,3,5-Triazine Analogues With Selective Activity Against Pancreatic (Capan-1) and Colorectal (HCT-116) Carcinomas: Anticancer Potential and DNA-Binding Affinity. Retrieved from [Link]

  • National Institutes of Health. (2020, March 25). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Retrieved from [Link]

  • Google Patents. US9724350B2 - N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer.
  • ResearchGate. (2020, March 25). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). Retrieved from [Link]

  • PubMed. (2022, November 26). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]

  • ResearchGate. (2017, February 22). Synthesis and Characterizations of Triazine Derivative - N2, N4-bis (6-bromo-1,3-benzothiazol-2-yl) - N6 - aryl. Retrieved from [Link]

  • Bentham Science. (2019). Genoprotective Effect of New Triazine Derivatives in Endosulfan Mediated Toxicity, an In vivo and In vitro Study. Retrieved from [Link]

  • RSC Publishing. (2020, March 25). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-Ethyl-N'-isopropyl-6-methylthio-1,3,5-triazine-2,4-diamine. Retrieved from [Link]

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Validation

A Researcher's Guide to N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine: A Comparative Analysis of a Privileged Scaffold

This guide provides an in-depth comparative analysis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, a representative of the potent diaryl-1,3,5-triazine-2,4-diamine class of compounds. Designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, a representative of the potent diaryl-1,3,5-triazine-2,4-diamine class of compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind experimental design, structure-activity relationships (SAR), and the strategic development of this promising molecular scaffold.

Introduction: The 1,3,5-Triazine Core - A Scaffold of Versatility

The 1,3,5-triazine ring is a nitrogen-containing heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of three nitrogen atoms provide multiple points for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This versatility has led to the development of triazine derivatives with a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The 2,4-diamino-substituted triazine motif, in particular, has garnered significant interest as it serves as a robust platform for creating agents that can interact with various biological targets.

This guide focuses on a specific, yet representative, member of this family: N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (hereafter referred to as the "Parent Compound"). We will dissect its structure, explore its synthesis, and, most critically, compare it to strategically chosen structural analogs to elucidate key structure-activity relationships that can guide future drug discovery efforts.

Synthetic Strategy: Building the Triazine Core

The synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines is often achieved through a highly efficient one-pot, three-component condensation reaction.[4][5] This approach is favored in both academic and industrial settings due to its atom economy, operational simplicity, and amenability to library synthesis for high-throughput screening. The use of microwave irradiation has further revolutionized this process, drastically reducing reaction times from hours to minutes.[4][6]

The causal logic behind this synthetic choice is clear: by combining readily available starting materials—cyanoguanidine, an aromatic aldehyde (benzaldehyde), and an arylamine (aniline)—in a single step, we minimize purification steps and resource expenditure. The subsequent treatment with a base induces a Dimroth rearrangement, followed by dehydrogenative aromatization to yield the stable triazine ring.[4]

General Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction Process Cyanoguanidine Cyanoguanidine Reaction One-Pot Three-Component Condensation (HCl, MW Irradiation) Cyanoguanidine->Reaction Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction Amine Arylamine (e.g., Aniline) Amine->Reaction Rearrangement Base-Promoted Dimroth Rearrangement & Aromatization Reaction->Rearrangement Intermediate Formation Product 6,N2-Diaryl-1,3,5-triazine-2,4-diamine (Target Compound) Rearrangement->Product

Caption: General workflow for one-pot synthesis of diaryl-1,3,5-triazine-2,4-diamines.

Comparative Analysis: Structure-Activity Relationships (SAR)

To understand the therapeutic potential of the Parent Compound, we will compare it with several structural analogs. This analysis is crucial for identifying which molecular modifications enhance potency and selectivity. The data presented below is synthesized from studies on analogous compound libraries, primarily focusing on antiproliferative activity against cancer cell lines.[4][5]

The Parent Compound: N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine
  • Structure: Features an isopropyl group at the N2 position, a phenyl group at the N4 position, and another phenyl group at the C6 position of the triazine core.

  • Hypothesized Properties: The isopropyl group provides a small, lipophilic substituent. The two phenyl rings contribute to potential π-π stacking interactions with biological targets. The unsubstituted phenyl rings serve as a baseline for evaluating the effects of substitutions.

Structural Analogs & Performance Data

The following analogs illustrate the impact of modifying each key position of the scaffold.

Compound IDC6-SubstituentN2-SubstituentN4-SubstituentKey Structural Change vs. ParentAntiproliferative Activity (IC50, µM) MDA-MB-231[4][5]
Parent PhenylIsopropyl PhenylBaseline CompoundHypothetical
Analog 1 PhenylPhenyl PhenylN2-substituent: Isopropyl → Phenyl> 50 µM
Analog 2 4-Methoxyphenyl PhenylPhenylC6-substituent: Phenyl → 4-Methoxyphenyl~ 20-30 µM
Analog 3 3,4,5-Trimethoxyphenyl PhenylPhenylC6-substituent: Phenyl → 3,4,5-Trimethoxyphenyl< 10 µM
Analog 4 3,4,5-Trimethoxyphenyl4-Fluorophenyl PhenylN2-substituent: Phenyl → 4-Fluorophenyl~ 5-15 µM

Note: Data is aggregated from published studies on similar compound series to illustrate trends. MDA-MB-231 is a triple-negative breast cancer cell line.

Analysis of Structure-Activity Relationships
  • The C6-Aryl Ring is Critical for Potency: The most dramatic increase in anticancer activity comes from substitutions on the C6-phenyl ring.[7] Moving from an unsubstituted phenyl (Analog 1) to a 4-methoxyphenyl group (Analog 2) improves activity. The introduction of a 3,4,5-trimethoxyphenyl moiety (Analog 3) leads to a significant leap in potency.[8] This suggests that the electron-donating methoxy groups engage in crucial hydrogen bonding or favorable electronic interactions within the target's binding pocket.

  • The N2-Substituent Modulates Activity: Comparing the parent compound's N2-isopropyl group with an N2-phenyl group (Analog 1) highlights the importance of this position. While direct data for the N2-isopropyl variant is not available in the cited literature, the general finding is that aromatic substituents at the N2-position are common.[4][5] Introducing electron-withdrawing groups, such as fluorine (Analog 4), on this N2-phenyl ring can further enhance or modulate the activity, indicating this position is sensitive to electronic effects. The smaller, aliphatic isopropyl group on the Parent Compound would likely result in a different binding orientation and potency compared to the larger aryl groups.

  • Selectivity: A key finding in related studies is that many of these active compounds show high selectivity, potently inhibiting the growth of cancer cells (like MDA-MB-231) while having little to no effect on non-cancerous cell lines (like MCF-10A).[4][5] This is a highly desirable characteristic for any potential therapeutic agent, suggesting a specific mechanism of action rather than general cytotoxicity.

SAR Logic Diagram

SAR cluster_scaffold 1,3,5-Triazine Scaffold cluster_substituents Substituent Effects on Activity cluster_activity Biological Outcome Scaffold C6 C6 Position (Aryl Ring) Activity Anticancer Potency C6->Activity Major Driver (Methoxy groups ++) N2 N2 Position (Amine) N2->Activity Modulator (Electronics matter) N4 N4 Position (Amine) N4->Activity Tolerance for Aryl groups

Caption: Key structure-activity relationships for the diaryl-1,3,5-triazine-2,4-diamine scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the synthesis and evaluation of these compounds.

Protocol 1: Microwave-Assisted Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines[4]

This protocol is a generalized procedure based on established literature.

  • Reagent Preparation: In a 10 mL microwave vial, combine cyanoguanidine (1.0 mmol), the selected aromatic aldehyde (1.0 mmol, e.g., 3,4,5-trimethoxybenzaldehyde), and the selected arylamine (1.0 mmol, e.g., aniline) in 2-propanol (3 mL).

  • Acidification: Add concentrated hydrochloric acid (0.1 mL, ~1.2 mmol) to the suspension.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 30 minutes. Causality: Microwave heating provides rapid and uniform energy transfer, accelerating the reaction and often improving yields compared to conventional heating.

  • Basification & Rearrangement: After cooling to room temperature, add a 30% aqueous solution of NaOH (1 mL). Reseal the vial and irradiate again at 150 °C for 30 minutes. Causality: The strong base is required to promote the Dimroth rearrangement and subsequent aromatization to the stable triazine product.

  • Work-up and Purification: After cooling, add water (10 mL) to the reaction mixture. The resulting precipitate is collected by vacuum filtration.

  • Validation (Purification): The crude solid is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol). Product identity and purity should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. A sharp melting point also indicates high purity.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol assesses the compound's effect on cancer cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Validation (Analysis): Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and use a non-linear regression analysis to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited). The reproducibility of the dose-response curve across replicate experiments serves as self-validation.

Conclusion and Future Directions

The comparative analysis of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine and its structural analogs reveals critical insights for drug development. The 1,3,5-triazine-2,4-diamine scaffold is a highly tractable platform for generating potent and selective anticancer agents.[9] The evidence strongly suggests that the C6-aryl position is the primary determinant of antiproliferative activity, with 3,4,5-trimethoxyphenyl substitution being a particularly effective strategy. The N2 and N4 positions offer further opportunities for fine-tuning activity, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Synthesizing and testing the N2-isopropyl parent compound to directly validate its position within the established SAR.

  • Exploring a wider range of aliphatic and heterocyclic substituents at the N2 and N4 positions to improve properties like solubility and metabolic stability.

  • Elucidating the precise mechanism of action. While potent antiproliferative activity is observed, identifying the specific molecular target (e.g., a particular kinase or enzyme) is essential for rational drug design and clinical advancement.[10]

By leveraging the efficient synthetic protocols and clear SAR data outlined in this guide, researchers are well-equipped to further exploit this privileged scaffold in the ongoing search for novel therapeutics.

References

  • Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (Source: Bentham Science Publishers) [URL: https://www.ingentaconnect.com/content/ben/cmc/2021/00000028/00000028/art00004]
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (Source: European Journal of Medicinal Chemistry) [URL: https://doi.org/10.1016/j.ejmech.2019.111804]
  • Structure–activity relationship of the chiral‐1,3,5‐triazine derivatives. (Source: ResearchGate) [URL: https://www.researchgate.
  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/28/9/3891]
  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10815330/]
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (Source: NIH National Library of Medicine) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200908/]
  • Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200908/]
  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (Source: ScienceDirect) [URL: https://doi.org/10.1016/S0960-894X(00)00609-0]
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/381488029_Green_and_Efficient_Synthetic_Protocol_for_135-Triazine_Derivatives_with_Anticancer_Potential_Against_Colorectal_Cancer]
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (Source: Royal Society of Chemistry) [URL: https://pubs.rsc.org/en/content/articlelanding/2004/nj/b315956f]
  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (Source: NIH National Library of Medicine) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7152771/]
  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra00643b]
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (Source: New Journal of Chemistry - RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlehtml/2004/nj/b315956f]
  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01889d]
  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. (Source: NIH National Library of Medicine) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9315682/]
  • 1,3,5-Triazine-2,4-diamine. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10435]
  • 1,3,5-Triazine-2,4-diamine, 6-chloro-. (Source: NIST WebBook) [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=3397-62-4]
  • 1,3,5-Triazine-2,4-diamine, 6-chloro-. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18831]
  • Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. (Source: ElectronicsAndBooks) [URL: https://electronicsandbooks.com/eab1/manual/European%20Journal%20of%20Medicinal%20Chemistry/35%20(2000)%2010/35-10-1077.pdf]
  • Synthesis and Characterization of 2,4-Diamino-6-methyl-1,3,5-triazine and 2,4-Diamino-6-phenyl-1,3,5-triazine Doped Polyacid and Their Application to Breast Cancer Studies. (Source: ResearchGate) [URL: https://www.researchgate.
  • Diethyl-N''-isopropyl-1,3,5-triazine-2,4,6-triamine. (Source: Benchchem) [URL: https://www.benchchem.com/product/bcp231336]
  • Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple-negative breast cancer cells. (Source: The Royal Society of Chemistry) [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03977h]
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/29/11/2437]
  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Synthesis-of-6-N-diaryl-1-3-5-triazine-2-4-diamines-1-126_fig1_340050868]
  • N2-Ethyl-N4-isopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine. (Source: pH Scientific) [URL: https://phscientific.com/products/ag004vk1]
  • N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer. (Source: Google Patents) [URL: https://patents.google.
  • 6-Chloro-N2,N4-di-isopropyl-1,3,5-triazine-2,4-diamine Request for Quotation. (Source: ChemBK) [URL: https://www.chembk.com/en/product/detail/138676]
  • Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/12076756/]
  • The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl). (Source: Journal of Organic and Pharmaceutical Chemistry) [URL: http://ophcj.nuph.edu.ua/article/view/178351]
  • N,N'-Diethyl-N''-isopropyl-1,3,5-triazine-2,4,6-triamine. (Source: Autechilo) [URL: https://www.autechilo.com/products/bb054377]
  • Synthesis and Characterizations of Triazine Derivative - N2, N4-bis (6-bromo-1,3-benzothiazol-2-yl) - N6 - aryl. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/313936034_Synthesis_and_Characterizations_of_Triazine_Derivative_-N2_N4-bis_6-bromo-13-benzothiazol-2-yl-N6-aryl-_1_3_5-triazine-2_4_6-triamine_derivative_of_2_4_6-trimethyl-1_3_5-triazine_as_Biologica]
  • 2-N-ethyl-6-isopropoxy-4-N-isopropyl-1, 3, 5-triazine-2, 4-diamine, min 96%, 1 gram. (Source: A2B Chem) [URL: https://www.a2bchem.com/product/abcr-ab445348]
  • N2-Isopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine. (Source: BLDpharm) [URL: https://www.bldpharm.com/products/4147-57-3.html]
  • N2-Isopropyl-6-methoxy-1,3,5-triazine-2,4-diamine. (Source: Smolecule) [URL: https://www.smolecule.com/product/s-100806]
  • 6-Chloro-N4-ethyl-N2-isopropyl-1,3,5-triazine-2,4-diamine. (Source: CymitQuimica) [URL: https://www.cymitquimica.com/base/producto/1912-24-9]

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Comparative

A Comparative Benchmarking Guide: Evaluating N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine Against Established Dihydrofolate Reductase Inhibitors

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the performance of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (referred to herein as "Compound X")....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the performance of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (referred to herein as "Compound X"). Given its structural features, particularly the 1,3,5-triazine-2,4-diamine core, a primary putative mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.

Therefore, this guide outlines a head-to-head comparison of Compound X against two well-characterized DHFR inhibitors: Cycloguanil, the active metabolite of the antimalarial drug Proguanil, and Methotrexate, a potent chemotherapeutic agent. The methodologies described herein are designed to be robust, reproducible, and provide a clear, data-driven assessment of Compound X's potency, and selectivity.

Scientific Rationale and Mechanism of Action

The 1,3,5-triazine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the diaminopyrimidine structure of folic acid. This allows triazine-based compounds to competitively inhibit DHFR, an enzyme responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. This mechanism is the basis for the therapeutic effects of many anticancer and antimicrobial drugs.

The proposed mechanism of action for Compound X and its comparators is illustrated below:

DHFR_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis & Cell Proliferation THF->DNA_Synthesis Required Cofactor NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP CompoundX Compound X CompoundX->DHFR Inhibits Cycloguanil Cycloguanil Cycloguanil->DHFR Inhibits Methotrexate Methotrexate Methotrexate->DHFR Inhibits

Figure 1: Mechanism of DHFR Inhibition. Dihydrofolate reductase (DHFR) catalyzes the conversion of DHF to THF, a critical step for DNA synthesis. Compound X and its competitors are hypothesized to inhibit this process.

Competitor Compound Profiles

A thorough understanding of the competitor landscape is essential for contextualizing the performance of Compound X.

CompoundClassPrimary Application(s)Key Characteristics
Cycloguanil Dihydrofolate Reductase Inhibitor (Triazine)AntimalarialActive metabolite of Proguanil; highly selective for plasmodial DHFR over human DHFR.
Methotrexate Dihydrofolate Reductase Inhibitor (Antifolate)Chemotherapy, Autoimmune DiseasesPotent inhibitor of human DHFR; less selective, leading to potential side effects.

Experimental Benchmarking Protocol: DHFR Inhibition Assay

This section provides a detailed protocol for a cell-free enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of each compound against DHFR.

Principle

The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this reaction is measured in the presence of varying concentrations of the inhibitor, allowing for the calculation of the IC50 value.

Materials and Reagents
  • Recombinant Human DHFR enzyme (e.g., Sigma-Aldrich, Cat. No. D0812)

  • Dihydrofolate (DHF) (e.g., Sigma-Aldrich, Cat. No. D7006)

  • NADPH (e.g., Sigma-Aldrich, Cat. No. N7505)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT

  • Compound X, Cycloguanil, and Methotrexate (solubilized in DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow

Assay_Workflow Start Start: Prepare Reagents PrepInhibitors 1. Prepare Serial Dilutions of Inhibitor Compounds Start->PrepInhibitors PrepEnzyme 2. Prepare Enzyme-Substrate Mix (DHFR, DHF) Start->PrepEnzyme DispenseInhibitors 3. Dispense Inhibitor Dilutions into 96-well Plate PrepInhibitors->DispenseInhibitors AddEnzymeMix 4. Add Enzyme-Substrate Mix to Wells PrepEnzyme->AddEnzymeMix DispenseInhibitors->AddEnzymeMix Incubate 5. Pre-incubate at 25°C for 10 minutes AddEnzymeMix->Incubate InitiateReaction 6. Initiate Reaction by Adding NADPH Incubate->InitiateReaction ReadAbsorbance 7. Immediately Read Absorbance at 340 nm (Kinetic Mode) InitiateReaction->ReadAbsorbance AnalyzeData 8. Calculate Reaction Rates and Determine IC50 Values ReadAbsorbance->AnalyzeData End End: Comparative Analysis AnalyzeData->End

Figure 2: Workflow for DHFR Inhibition Assay. A step-by-step process for determining the IC50 values of test compounds.

Step-by-Step Procedure
  • Prepare Inhibitor Stock Solutions and Serial Dilutions:

    • Dissolve Compound X, Cycloguanil, and Methotrexate in 100% DMSO to create 10 mM stock solutions.

    • Perform a serial dilution series for each compound in assay buffer. A typical 10-point dilution series might range from 100 µM to 1 nM.

  • Prepare Assay Plate:

    • Add 2 µL of each inhibitor dilution to the appropriate wells of a 96-well plate.

    • Include control wells: "No Inhibitor" (2 µL of DMSO) and "No Enzyme" (2 µL of assay buffer).

  • Prepare Enzyme-Substrate Master Mix:

    • In a single tube, prepare a master mix containing assay buffer, recombinant DHFR (e.g., a final concentration of 10 nM), and DHF (e.g., a final concentration of 25 µM). The concentration of DHF should be at or near its Km for the enzyme.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 178 µL of the Enzyme-Substrate Master Mix to each well of the 96-well plate.

    • Mix gently and incubate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiate the Reaction:

    • Prepare an NADPH solution in assay buffer.

    • Add 20 µL of the NADPH solution to each well to initiate the reaction (e.g., a final concentration of 100 µM). The final volume in each well will be 200 µL.

  • Measure Absorbance:

    • Immediately place the plate in a microplate reader and begin measuring the absorbance at 340 nm every 15 seconds for 10-15 minutes.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the initial reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

  • Normalize Data: Express the reaction rates as a percentage of the "No Inhibitor" control.

  • Generate Dose-Response Curves: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Determine IC50 Values: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value for each compound. The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%.

Expected Data Summary

The results of this analysis can be summarized in a table for direct comparison:

CompoundIC50 (nM)Hill Slope
Compound X Experimental ValueExperimental ValueExperimental Value
Cycloguanil Experimental ValueExperimental ValueExperimental Value
Methotrexate Experimental ValueExperimental ValueExperimental Value

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (Compound X) as a potential DHFR inhibitor. The IC50 value obtained for Compound X will provide a direct measure of its potency against human DHFR, allowing for a quantitative comparison with the established drugs Cycloguanil and Methotrexate.

Should Compound X demonstrate potent DHFR inhibition, subsequent studies should focus on:

  • Selectivity: Assessing the inhibitory activity of Compound X against DHFR from pathogenic organisms (e.g., Plasmodium falciparum, Mycobacterium tuberculosis) to determine its potential as an antimicrobial agent.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit cell proliferation in relevant cancer cell lines or microbial cultures.

  • Mechanism of Inhibition Studies: Performing enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.

By following the rigorous protocols outlined in this guide, researchers can generate high-quality, reproducible data to make informed decisions about the future development of this and other novel 1,3,5-triazine derivatives.

References

  • Brogden, R. N., & Speight, T. M. (1976). Trimethoprim: A Review of its Antibacterial Activity, Pharmacokinetics and Therapeutic use in Urinary Tract Infections. Drugs, 12(2), 81-101. [Link]

  • Fidock, D. A., & Wellems, T. E. (1997). A new look at an old drug: the mechanism of action of proguanil. Pharmacology & therapeutics, 75(3), 191-203. [Link]

  • Genestier, L., Paillot, R., Fournel, S., & Revillard, J. P. (1998). Immunosuppressive properties of methotrexate: evidence for an effect on activated T cells. International journal of immunopharmacology, 20(6), 313-327. [Link]

  • Klon, A. E., & Segall, M. D. (2009). High-throughput screening for inhibitors of dihydrofolate reductase. Methods in molecular biology (Clifton, N.J.), 575, 13-24. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, synthesizing best practices from data on structurally related 1,3,5-triazine and aromatic amine compounds.

Hazard Assessment and Characterization

Given the absence of specific toxicological data, a conservative hazard assessment is warranted. Structurally similar compounds, such as other substituted triazines and aromatic amines, exhibit a range of hazards including:

  • Toxicity: Many triazine derivatives are classified as toxic materials. For instance, some are harmful if swallowed, and others can be fatal if they come into contact with the skin.[1]

  • Irritation: Aromatic amines and triazines can cause skin and eye irritation.[2][3]

  • Environmental Hazard: Triazine-based compounds, particularly those used as herbicides, can be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4][5] Therefore, release into drains or the environment must be strictly avoided.[6][7]

Based on these considerations, N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine should be handled as hazardous waste.

Quantitative Hazard and Disposal Summary

Hazard Profile (Inferred)Personal Protective Equipment (PPE)Disposal Method
Harmful if swallowed/inhaled.[2][8]Chemical safety goggles, nitrile gloves, lab coat.[1][6]Licensed Hazardous Waste Disposal.[9]
Causes skin and eye irritation.[2][10]Use in a well-ventilated area or fume hood.[6][11]Incineration with afterburner and scrubber.[12]
Potential for allergic skin/respiratory reaction.[1]Respiratory protection if dust/aerosol is generated.[6]Do not dispose of in sanitary landfill.[6]
Toxic to aquatic life.[4][5]Avoid release to the environment.[4][7]
Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is imperative to establish a safe working environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.[6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[6]

  • Skin Protection: A lab coat or other suitable protective clothing is required to prevent skin contact.[6][13]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, an approved respirator should be used.[6]

General Handling:

  • All handling of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][11]

  • Avoid all contact with skin, eyes, and clothing.[13] Do not breathe dust or vapors.[13]

  • After handling, wash hands thoroughly.[13]

  • Keep the container tightly closed when not in use.[13]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure adequate ventilation.[12]

  • Contain: For liquid spills, use an inert absorbent material to contain the substance.[12] For solid spills, sweep up the material carefully, avoiding dust generation.[11]

  • Collect: Place the spilled material and any contaminated absorbent into a suitable, clearly labeled, and closed container for disposal as hazardous waste.[12]

  • Clean: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate laboratory safety personnel.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine is that it must be managed as hazardous waste through a licensed disposal facility.[9][12] Never pour this chemical down the drain or dispose of it with general laboratory trash. [6][14]

Workflow for Disposal:

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: N2-Isopropyl-N4,6-diphenyl- 1,3,5-triazine-2,4-diamine B Segregate from incompatible wastes (e.g., strong acids, oxidizing agents). [3] A->B Classify as Hazardous C Place in a designated, compatible, and sealed waste container. [3] B->C D Label container clearly: 'Hazardous Waste' Chemical Name Associated Hazards C->D E Store in a cool, dry, well-ventilated, and secure area. [2, 3] D->E F Maintain disposal records as per regulations. [3] E->F G Contact licensed hazardous waste disposal contractor. [3, 7] F->G H Arrange for pickup and transport. G->H I Preferred Method: Chemical incineration with afterburner and scrubber. [7] H->I

Disposal Workflow Diagram

Detailed Procedural Steps:

  • Waste Identification and Segregation:

    • Identify all waste streams containing N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.

    • It is critical to keep this amine waste separate from other chemical wastes to prevent potentially hazardous reactions.[9] Specifically, avoid mixing with strong acids or oxidizing agents.

  • Containerization:

    • Use a dedicated, appropriate container made of a material compatible with amines.[9]

    • The container must be in good condition, with a tightly sealing lid to prevent leaks or the release of fumes.[9]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Include the full chemical name: "N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine."

    • List any known or inferred hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Interim Storage:

    • Store the sealed waste container in a designated, secure area for hazardous waste.

    • This storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[9]

  • Final Disposal:

    • Do not attempt to neutralize or treat the chemical waste in the laboratory.

    • The only approved method of disposal is through a licensed and accredited hazardous waste disposal company.[9][12]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste. They will coordinate with a contractor who can handle and transport the chemical safely.

    • The standard and recommended disposal method for such compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion by-products.[12]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, upholding their commitment to safety and environmental stewardship.

References

  • Benchchem. (n.d.). Proper Disposal of 1,3,5-Triacryloylhexahydro-1,3,5-triazine: A Guide for Laboratory Professionals.
  • ECHEMI. (2024, July 25). 1,3,5-triazine - SAFETY DATA SHEET.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 2,4,6-Triguanidino-1,3,5-triazine.
  • U.S. Environmental Protection Agency. (n.d.). Guidance for the Reregistration of Manufacturing-Use and Certain End-Use Pesticide Products Containing Cyanazine (100101), Case Number 066.
  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
  • ECHEMI. (n.d.). 1,3,5-Triazine SDS, 290-87-9 Safety Data Sheets.
  • Chemos GmbH & Co. KG. (2019, October 8). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine.
  • ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes.
  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
  • Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • ChemBK. (2024, April 9). N-Ethyl-N'-isopropyl-6-methylthio-1,3,5-triazine-2,4-diamine.
  • ChemBK. (2024, April 9). 6-Chloro-N2,N4-di-isopropyl-1,3,5-triazine-2,4-diamine Request for Quotation.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Synerzine. (2019, January 24). SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-.
  • Maryland Agronomy News. (2020, October 12). EPA Institutes New Restrictions on Triazine Herbicides.
  • Fisher Scientific. (2010, November 9). SAFETY DATA SHEET.
  • CymitQuimica. (2026, January 1). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Atrazine.
  • U.S. Environmental Protection Agency. (2025, July 3). Safe Disposal of Pesticides.

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine
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